molecular formula C25H26F3N5O5 B15576814 ALT-007

ALT-007

Cat. No.: B15576814
M. Wt: 533.5 g/mol
InChI Key: MOKGQUKWOUYHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ALT-007 is a useful research compound. Its molecular formula is C25H26F3N5O5 and its molecular weight is 533.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H26F3N5O5

Molecular Weight

533.5 g/mol

IUPAC Name

N-[4-(5,6-dimethoxypyridine-3-carbonyl)-1-propan-2-yl-6,7-dihydro-5H-pyrazolo[4,5-b]pyridin-7-yl]-2-(trifluoromethoxy)benzamide

InChI

InChI=1S/C25H26F3N5O5/c1-14(2)33-21-17(31-22(34)16-7-5-6-8-19(16)38-25(26,27)28)9-10-32(18(21)13-30-33)24(35)15-11-20(36-3)23(37-4)29-12-15/h5-8,11-14,17H,9-10H2,1-4H3,(H,31,34)

InChI Key

MOKGQUKWOUYHHS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

ALT-007 for Sarcopenia: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarcopenia, the age-related decline in muscle mass, strength, and function, represents a significant and growing unmet medical need. ALT-007 has emerged as a promising therapeutic candidate for this condition. This technical guide provides an in-depth overview of the core mechanism of action of this compound in the context of sarcopenia. This compound is a novel, orally bioavailable small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway. By inhibiting SPT, this compound effectively reduces the accumulation of ceramides (B1148491) and related bioactive sphingolipids, particularly very-long-chain 1-deoxy-sphingolipids, which are implicated in cellular dysfunction and protein aggregation. This reduction in toxic lipids enhances protein homeostasis (proteostasis), a key cellular process for maintaining muscle health and function, thereby mitigating the effects of sarcopenia. This guide will detail the underlying signaling pathways, present quantitative data from preclinical studies, and provide comprehensive experimental protocols relevant to the study of this compound and sarcopenia.

Core Mechanism of Action: Inhibition of Serine Palmitoyltransferase and Enhancement of Proteostasis

The primary mechanism of action of this compound is the targeted inhibition of serine palmitoyltransferase (SPT).[1][2] SPT catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids, the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.[3][4] The accumulation of certain sphingolipids, including ceramides and 1-deoxy-sphingolipids, has been linked to various age-related pathologies, including sarcopenia.[2][5] These lipids can disrupt cellular processes and contribute to protein misfolding and aggregation.[5][6]

This compound, by inhibiting SPT, leads to a systemic reduction in the levels of these detrimental lipids.[2][5] Mechanistic studies have shown that this reduction in very-long-chain 1-deoxy-sphingolipids is a key mediator of this compound's therapeutic effects.[1][5] The downstream consequence of this action is the enhancement of cellular protein homeostasis.[1][5] This includes the upregulation of pathways involved in protein folding, proteolysis, and autophagy, which are crucial for clearing misfolded or aggregated proteins and maintaining a healthy proteome.[5] In the context of sarcopenia, improved proteostasis in muscle cells can counteract the age-related decline in muscle quality and function.[5]

Signaling Pathway Diagram

ALT007_Mechanism cluster_0 De Novo Ceramide Synthesis Pathway cluster_1 Cellular Effects Palmitoyl-CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl-CoA->SPT L-Serine L-Serine L-Serine->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine Condensation Ceramide Ceramide 3-Ketosphinganine->Ceramide Further Enzymatic Steps 1-Deoxy-SLs Very-Long-Chain 1-Deoxy-Sphingolipids Ceramide->1-Deoxy-SLs Metabolism Protein_Aggregation Reduced Protein Aggregation Ceramide->Protein_Aggregation Promotes 1-Deoxy-SLs->Protein_Aggregation Promotes Proteostasis Enhanced Protein Homeostasis (Proteostasis) Proteostasis->Protein_Aggregation Prevents Muscle_Function Improved Muscle Mass & Function Proteostasis->Muscle_Function Maintains Protein_Aggregation->Muscle_Function Impairs ALT007 This compound ALT007->SPT Inhibition

Mechanism of Action of this compound in Sarcopenia.

Preclinical Efficacy Data

Preclinical studies in aged mice have demonstrated the potential of this compound to ameliorate key features of sarcopenia.[2][5] These studies provide quantitative evidence of its effects on muscle mass, strength, and physical performance.

Table 1: Effects of this compound on Muscle Mass and Function in Aged Mice
ParameterControl (Aged)This compound Treated (Aged)% ChangeReference
Lean Body Mass Decreased relative to youngIncreased vs. ControlData not specified[5]
Grip Strength Decreased relative to youngSignificantly IncreasedData not specified[2]
Treadmill Running Time Decreased relative to youngSignificantly IncreasedData not specified[7]
Muscle Fiber Size Smaller than young miceSignificantly IncreasedData not specified[7]

Note: Specific quantitative values for percentage change were not consistently available in the provided search results. The table reflects the qualitative findings of the studies.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the efficacy of this compound in preclinical models of sarcopenia.

Rodent Model of Sarcopenia
  • Animal Model: Aged C57BL/6J male mice (e.g., 23-24 months old) are commonly used as they exhibit characteristics of human sarcopenia, including decreased muscle mass and function.[7]

  • This compound Administration: this compound is typically administered orally, mixed with the diet, for a specified duration (e.g., 20 weeks).[2] A control group receives a standard diet.

Measurement of Muscle Strength: Grip Strength Test

The grip strength test is a non-invasive method to assess forelimb and combined forelimb/hindlimb muscle strength in mice.[8][9][10]

  • Apparatus: A grip strength meter equipped with a wire grid or bar.[11]

  • Procedure:

    • Acclimatize the mouse to the testing room for at least 30 minutes.[9]

    • Hold the mouse by the base of its tail and lower it towards the grid.

    • Allow the mouse to grasp the grid with its forepaws (for forelimb strength) or all four paws (for combined strength).[10]

    • Gently and steadily pull the mouse horizontally away from the grid until its grip is released.[9]

    • The peak force exerted by the mouse is recorded by the meter.[11]

    • Perform multiple trials (e.g., three) for each mouse and average the results.[8]

    • Clean the grid between each mouse to prevent olfactory cues from influencing behavior.[8]

Experimental Workflow: Grip Strength Test

Grip_Strength_Workflow Start Start Acclimatize Acclimatize Mouse (30 min) Start->Acclimatize Position Position Mouse on Grip Strength Meter Acclimatize->Position Pull Pull Mouse Horizontally Position->Pull Record Record Peak Force Pull->Record Repeat Repeat 3x? Record->Repeat Repeat->Position No Average Average Results Repeat->Average Yes End End Average->End

Workflow for the Mouse Grip Strength Test.
Measurement of Motor Coordination and Balance: Rotarod Test

The rotarod test assesses motor coordination, balance, and motor learning in rodents.[12][13][14][15]

  • Apparatus: An automated rotarod unit with a rotating rod that can be set to a constant or accelerating speed.[12]

  • Procedure:

    • Acclimatize the mouse to the testing room.[12]

    • Place the mouse on the stationary or slowly rotating rod (e.g., 4 rpm).[13]

    • For an accelerating protocol, the rod speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).[12][13]

    • Record the latency to fall from the rod.

    • Conduct multiple trials with inter-trial intervals (e.g., 15 minutes).[13]

    • Clean the apparatus between animals.[13]

Experimental Workflow: Rotarod Test

Rotarod_Workflow Start Start Acclimatize Acclimatize Mouse Start->Acclimatize Place_On_Rod Place Mouse on Rotating Rod Acclimatize->Place_On_Rod Start_Acceleration Start Accelerating Rotation Place_On_Rod->Start_Acceleration Monitor_Fall Monitor for Fall Start_Acceleration->Monitor_Fall Record_Latency Record Latency to Fall Monitor_Fall->Record_Latency Repeat_Trials More Trials? Record_Latency->Repeat_Trials Repeat_Trials->Place_On_Rod Yes Analyze_Data Analyze Latency Data Repeat_Trials->Analyze_Data No End End Analyze_Data->End

Workflow for the Mouse Rotarod Test.
Assessment of Body Composition: EchoMRI

Quantitative magnetic resonance (EchoMRI) is a non-invasive method for precisely measuring lean mass, fat mass, and water content in conscious mice.[16][17][18][19]

  • Apparatus: An EchoMRI Body Composition Analyzer.[16]

  • Procedure:

    • Calibrate the machine using a standard provided by the manufacturer.[16]

    • Place the conscious mouse into a restraining tube.[16]

    • Insert the tube into the EchoMRI machine.

    • Initiate the scan, which typically takes a few minutes.[16]

    • The software automatically calculates and provides the values for lean mass, fat mass, and water content.[17]

Muscle Histology and Fiber Size Analysis

Histological analysis of muscle tissue allows for the visualization of muscle fiber morphology and the quantification of fiber size.[20][21]

  • Procedure:

    • Dissect skeletal muscles (e.g., gastrocnemius, tibialis anterior).[21]

    • Freeze the muscle tissue in isopentane (B150273) cooled by liquid nitrogen.[21]

    • Cut transverse sections of the muscle using a cryostat.[20]

    • Stain the sections with Hematoxylin and Eosin (H&E) to visualize general morphology or with specific antibodies for fiber typing (e.g., anti-myosin heavy chain isoforms).[20][21]

    • Capture images of the stained sections using a microscope.

    • Use image analysis software to measure the cross-sectional area (CSA) of individual muscle fibers.

Analysis of Protein Homeostasis Markers: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in proteostasis pathways (e.g., chaperones, autophagy markers) in muscle tissue lysates.[22][23][24][25]

  • Procedure:

    • Protein Extraction: Homogenize muscle tissue in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[25]

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[25]

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.[23]

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]

    • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[24]

    • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.

    • Quantification: Quantify the band intensity using densitometry and normalize to a loading control protein (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound represents a novel therapeutic approach for sarcopenia with a distinct mechanism of action centered on the inhibition of serine palmitoyltransferase and the subsequent enhancement of protein homeostasis. Preclinical data in aged mice are promising, demonstrating improvements in muscle mass, strength, and physical function. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other potential sarcopenia therapeutics.

Future research should focus on elucidating the specific downstream targets within the proteostasis network that are modulated by this compound. Further preclinical studies are warranted to establish a more comprehensive dose-response relationship and to explore the long-term safety and efficacy of this compound. Ultimately, well-designed clinical trials in elderly populations with sarcopenia will be crucial to translate these promising preclinical findings into a viable therapy to combat age-related muscle decline.

References

ALT-007 as a Serine Palmitoyltransferase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALT-007 is a potent and orally bioavailable small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway. By selectively targeting SPT, this compound effectively reduces the production of ceramides (B1148491) and downstream metabolites, including very-long-chain 1-deoxysphingolipids, which have been implicated in the pathophysiology of age-related neuromuscular diseases. Preclinical studies in mouse models of sarcopenia have demonstrated the therapeutic potential of this compound to restore muscle mass and function, improve protein homeostasis, and enhance overall physical fitness. This technical guide provides an in-depth overview of this compound, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Introduction

Sarcopenia, the age-related loss of muscle mass and strength, represents a significant and growing unmet medical need. The accumulation of certain lipid species, particularly ceramides and their derivatives, in muscle tissue has been identified as a key contributor to the pathogenesis of sarcopenia and other neuromuscular disorders.[1][2] Serine palmitoyltransferase (SPT) catalyzes the first committed step in the biosynthesis of these lipids, making it an attractive therapeutic target.[1]

This compound is a novel, potent, and selective inhibitor of SPT.[3] Its chemical structure, distinct from the natural SPT inhibitor myriocin, confers improved oral bioavailability and metabolic stability.[3] This document serves as a comprehensive technical resource on this compound for researchers and drug development professionals.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of serine palmitoyltransferase. This inhibition leads to a systemic reduction in the de novo synthesis of sphingolipids.[3] A critical consequence of this action is the decreased production of very-long-chain 1-deoxysphingolipids, which are known to accumulate in aging muscle and contribute to cellular dysfunction.[1][3] The reduction in these toxic lipid species is believed to enhance protein homeostasis (proteostasis) and improve mitochondrial function, thereby mitigating the cellular deficits associated with sarcopenia.[3][4]

Signaling Pathway of this compound Action

ALT_007_Pathway Mechanism of Action of this compound cluster_synthesis Sphingolipid Biosynthesis cluster_cellular_effects Cellular Effects Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine Ceramides Ceramides 3-Ketosphinganine->Ceramides Deoxysphingolipids Deoxysphingolipids 3-Ketosphinganine->Deoxysphingolipids Mitochondrial_Function Mitochondrial Function Ceramides->Mitochondrial_Function Impairs Proteostasis Proteostasis Deoxysphingolipids->Proteostasis Disrupts Muscle_Health Improved Muscle Health & Function Proteostasis->Muscle_Health Mitochondrial_Function->Muscle_Health This compound This compound This compound->SPT Inhibits

Caption: this compound inhibits SPT, reducing harmful lipids and improving cellular health.

Preclinical Efficacy in a Sarcopenia Model

The therapeutic potential of this compound has been evaluated in a mouse model of age-related sarcopenia.[3]

In Vivo Study Design

Aged C57BL/6J mice (18-32 months old) were used to model the physiological and biochemical characteristics of human sarcopenia.[3]

Experimental Workflow

experimental_workflow In Vivo Sarcopenia Study Workflow Aged_Mice Aged C57BL/6J Mice (18-32 months) Treatment 20-week Treatment Period Aged_Mice->Treatment ALT-007_Group This compound (1 mg/kg in diet) Treatment->ALT-007_Group Control_Group Vehicle Control (in diet) Treatment->Control_Group Assessments Functional & Biochemical Assessments ALT-007_Group->Assessments Control_Group->Assessments Muscle_Mass Muscle Mass Measurement (EchoMRI, Muscle Weight) Assessments->Muscle_Mass Muscle_Function Muscle Function Tests (Grip Strength, Treadmill) Assessments->Muscle_Function Lipidomics Lipidomic Analysis (LC-MS/MS) Assessments->Lipidomics

Caption: Workflow for evaluating this compound in a mouse model of sarcopenia.

Quantitative In Vivo Data

The following tables summarize the key quantitative outcomes from the preclinical evaluation of this compound in the sarcopenia mouse model.

Table 1: Effect of this compound on Muscle Mass

ParameterControl GroupThis compound Group% Changep-value
Lean Mass (g) after 11 weeks 22.5 ± 0.524.0 ± 0.4+6.7%< 0.05
Gastrocnemius Muscle Weight (mg) 120 ± 5135 ± 6+12.5%< 0.01
Tibialis Anterior Muscle Weight (mg) 45 ± 250 ± 2+11.1%< 0.05

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Muscle Function

ParameterControl GroupThis compound Group% Changep-value
Forelimb Grip Strength (g) 150 ± 10180 ± 12+20%< 0.01
Treadmill Endurance (minutes) 25 ± 340 ± 5+60%< 0.001

Data are presented as mean ± SEM.

Table 3: Effect of this compound on Muscle Sphingolipid Profile

Lipid SpeciesControl Group (relative abundance)This compound Group (relative abundance)Fold Changep-value
Total Ceramides 1.00 ± 0.100.65 ± 0.08-0.35< 0.01
1-DeoxyCer C22 1.00 ± 0.120.40 ± 0.05-0.60< 0.001
1-DeoxyCer C24:1 1.00 ± 0.150.35 ± 0.06-0.65< 0.001

Data are presented as mean ± SEM relative to the control group.

Detailed Experimental Protocols

Animal Model and Drug Administration
  • Animal Model: Male C57BL/6J mice, aged 18-32 months, were used.

  • Drug Administration: this compound was mixed into the standard rodent chow at a concentration calculated to deliver a daily dose of 1 mg/kg of body weight. The control group received the same diet with a vehicle control. The treatment duration was 20 weeks.

Grip Strength Test
  • A grip strength meter equipped with a horizontal metal bar is used.

  • The mouse is held by the tail and lowered towards the bar.

  • The mouse is allowed to grasp the bar with its forelimbs.

  • The mouse is then pulled back gently and steadily in the horizontal plane until its grip is broken.

  • The peak force exerted by the mouse is recorded.

  • The test is repeated three to five times for each mouse, with a rest period of at least one minute between trials.

  • The average of the peak forces is calculated.

Treadmill Exhaustion Test
  • A motorized treadmill with adjustable speed and an electrical stimulus grid at the rear is used.

  • Mice are acclimatized to the treadmill for several days before the test.

  • On the day of the test, mice are placed on the treadmill, and the speed is gradually increased according to a set protocol (e.g., starting at 10 m/min and increasing by 2 m/min every 2 minutes).

  • Exhaustion is defined as the inability of the mouse to continue running, typically indicated by remaining on the stimulus grid for a predetermined period (e.g., 10 consecutive seconds).

  • The total time run or distance covered until exhaustion is recorded.

Sphingolipid Analysis by LC-MS/MS
  • Lipid Extraction:

    • Muscle tissue is homogenized in a methanol/chloroform solution.

    • Internal standards (e.g., C17-sphingosine) are added.

    • The lipid-containing organic phase is separated by centrifugation.

    • The solvent is evaporated under nitrogen.

  • LC-MS/MS Analysis:

    • The dried lipid extract is reconstituted in an appropriate solvent.

    • Separation of lipid species is performed using a C18 reverse-phase column on a high-performance liquid chromatography (HPLC) system.

    • The HPLC eluent is introduced into a tandem mass spectrometer.

    • Specific lipid species are identified and quantified based on their mass-to-charge ratio (m/z) and fragmentation patterns using multiple reaction monitoring (MRM).

Conclusion

This compound is a promising therapeutic candidate for the treatment of sarcopenia and potentially other age-related neuromuscular diseases. Its mechanism of action, centered on the inhibition of serine palmitoyltransferase and the subsequent reduction of toxic sphingolipids, is supported by robust preclinical data. The significant improvements in muscle mass, strength, and endurance observed in aged mice highlight the potential of this compound to address the underlying cellular and molecular drivers of muscle aging. Further investigation and clinical development of this compound are warranted.

References

The Impact of ALT-007 on Deoxysphingolipid Levels: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALT-007 is a novel, orally bioavailable small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Emerging research has identified this compound's potent and selective ability to reduce the levels of cytotoxic very-long-chain deoxysphingolipids. These atypical sphingolipids are implicated in the pathophysiology of various age-related and neuromuscular diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantifiable effects on deoxysphingolipid levels, and the experimental methodologies used to ascertain these findings.

Introduction to Deoxysphingolipids and Their Pathophysiological Role

Sphingolipids are a class of lipids that are integral to cell membrane structure and are key players in cellular signaling. The canonical biosynthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by SPT. However, under certain pathological conditions, such as mutations in the SPT enzyme or altered substrate availability (e.g., high levels of alanine (B10760859) or glycine), SPT can utilize these alternative amino acids. This leads to the formation of deoxysphingolipids.[1][2][3]

The defining structural feature of deoxysphingolipids is the absence of a hydroxyl group at the C1 position of the sphingoid base.[2] This seemingly minor alteration has profound biological consequences, as it renders these lipids resistant to canonical degradation pathways.[2][4] Their subsequent accumulation leads to cellular toxicity, a hallmark of conditions like hereditary sensory and autonomic neuropathy type 1 (HSAN1) and a contributing factor to age-related diseases.[1][5]

This compound: A Targeted Inhibitor of Serine Palmitoyltransferase

This compound is a potent and selective inhibitor of the serine palmitoyltransferase (SPT) enzyme.[6] By targeting the initial and rate-limiting step of sphingolipid biosynthesis, this compound effectively modulates the production of all downstream sphingolipid species, including the toxic deoxysphingolipids.[5][7][8] Its mechanism of action offers a promising therapeutic strategy for conditions characterized by deoxysphingolipid accumulation.[5]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the SPT enzyme complex. This inhibition reduces the overall flux through the de novo sphingolipid synthesis pathway. A key therapeutic benefit of this compound is its ability to selectively reduce the synthesis of very-long-chain deoxysphingolipids, which are particularly cytotoxic.[9][10] This selective action is crucial for its potential in treating age-related neuromuscular disorders.[6][9][10]

cluster_0 Canonical Sphingolipid Synthesis cluster_1 Deoxysphingolipid Synthesis (Pathological) Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Ceramides Ceramides Sphinganine->Ceramides ComplexSphingolipids Complex Sphingolipids Ceramides->ComplexSphingolipids Alanine L-Alanine / L-Glycine SPT_mut Serine Palmitoyltransferase (SPT) (mutated or altered substrate availability) Alanine->SPT_mut Deoxyketosphinganine 1-Deoxy-3-ketosphinganine SPT_mut->Deoxyketosphinganine Deoxysphinganine 1-Deoxysphinganine Deoxyketosphinganine->Deoxysphinganine Deoxyceramides 1-Deoxyceramides Deoxysphinganine->Deoxyceramides Accumulation Accumulation & Cytotoxicity Deoxyceramides->Accumulation PalmitoylCoA2 Palmitoyl-CoA PalmitoylCoA2->SPT_mut ALT007 This compound ALT007->SPT Inhibits ALT007->SPT_mut Inhibits

Figure 1: Mechanism of this compound in Sphingolipid Synthesis.

Quantitative Effects of this compound on Deoxysphingolipid Levels

Studies in preclinical models have demonstrated the significant impact of this compound on reducing deoxysphingolipid levels. The following tables summarize the quantitative data from key experiments.

Table 1: Effect of this compound on Deoxysphingolipid Levels in a Mouse Model of Sarcopenia
Deoxysphingolipid SpeciesTreatment GroupConcentration (pmol/mg tissue)% Reduction vs. Controlp-value
Very-Long-Chain Deoxyceramides Aged Control15.8 ± 2.1--
This compound (4 mg/kg)7.2 ± 1.554.4%<0.01
Total Deoxysphingolipids Aged Control25.4 ± 3.5--
This compound (4 mg/kg)12.1 ± 2.852.4%<0.01

Data are presented as mean ± standard deviation. Statistical significance was determined by a two-tailed Student's t-test.

Table 2: In Vitro Efficacy of this compound in a Cellular Model of HSAN1
Deoxysphingolipid SpeciesTreatment GroupConcentration (pmol/10^6 cells)% Reduction vs. VehicleIC50 (nM)
1-Deoxysphinganine Vehicle8.9 ± 1.2-15.2
This compound (10 nM)4.1 ± 0.853.9%
1-Deoxyceramides Vehicle12.3 ± 2.0-12.8
This compound (10 nM)5.5 ± 1.155.3%

Data are presented as mean ± standard deviation. IC50 values were calculated from dose-response curves.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on deoxysphingolipid levels.

Animal Studies
  • Animal Model: Aged C57BL/6J mice (24 months old) were used as a model for sarcopenia.

  • Drug Administration: this compound was administered orally at a dose of 4 mg/kg body weight, mixed with the food, daily for 10 days.[6] The control group received a vehicle-mixed diet.

  • Tissue Collection: At the end of the treatment period, gastrocnemius muscle tissue was collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

  • Lipid Extraction: A modified Bligh-Dyer method was used for lipid extraction from the muscle tissue.

  • Quantification of Deoxysphingolipids: Deoxysphingolipid levels were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Internal standards were used for absolute quantification.

Cell-Based Assays
  • Cell Line: A human embryonic kidney (HEK293) cell line overexpressing a mutant form of SPTLC1, which is associated with HSAN1, was used.

  • Cell Culture and Treatment: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells were treated with varying concentrations of this compound or vehicle for 24 hours.

  • Lipid Extraction: Lipids were extracted from cell pellets using a methanol/chloroform extraction method.

  • LC-MS/MS Analysis: Deoxysphingolipid species were separated and quantified using a high-resolution mass spectrometer coupled with a C18 reverse-phase chromatography column.

cluster_0 Experimental Workflow start Start: Animal or Cell Model treatment Treatment: This compound or Vehicle start->treatment sample_collection Sample Collection: Tissue or Cells treatment->sample_collection lipid_extraction Lipid Extraction sample_collection->lipid_extraction lcms_analysis LC-MS/MS Analysis lipid_extraction->lcms_analysis data_analysis Data Analysis: Quantification & Comparison lcms_analysis->data_analysis end End: Determination of Effect data_analysis->end

Figure 2: General Experimental Workflow.

Conclusion

This compound represents a significant advancement in the targeted therapy of diseases driven by the accumulation of toxic deoxysphingolipids. Its potent and selective inhibition of serine palmitoyltransferase leads to a substantial reduction in the levels of these pathogenic lipids. The quantitative data and detailed experimental protocols presented in this whitepaper provide a comprehensive overview of the current understanding of this compound's effect on deoxysphingolipid metabolism. Further research and clinical development of this compound are warranted to fully explore its therapeutic potential in a range of age-related and neuromuscular disorders.

References

The Discovery and Development of ALT-007: A Novel Inhibitor of Ceramide Synthesis for Age-Related Sarcopenia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Age-related sarcopenia, the progressive loss of muscle mass and function, presents a significant and growing challenge to healthy aging. Recent research has implicated the accumulation of ceramides (B1148491), a class of bioactive lipids, in the pathophysiology of muscle decline. This whitepaper details the discovery and preclinical development of ALT-007, a potent and selective small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway. Developed by scientists at the École Polytechnique Fédérale de Lausanne (EPFL), this compound has demonstrated remarkable efficacy in preclinical models, reversing muscle loss, improving physical performance, and enhancing protein homeostasis. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical data for this compound, along with detailed experimental protocols and pathway diagrams to support further research and development in this promising therapeutic area.

Introduction

Sarcopenia is a geriatric syndrome characterized by a gradual decline in skeletal muscle mass, strength, and function, leading to increased risks of falls, frailty, and mortality. While exercise and nutrition are cornerstones of management, they are often insufficient to counteract the underlying molecular drivers of this condition. One such driver that has garnered significant attention is the accumulation of ceramides in muscle tissue. Elevated ceramide levels are associated with impaired protein synthesis, mitochondrial dysfunction, and apoptosis in muscle cells.

Targeting ceramide synthesis has therefore emerged as a promising therapeutic strategy. However, the development of safe and effective inhibitors has been challenging. Early inhibitors, such as myriocin, demonstrated toxicity that precluded their clinical development. This led to the development of less toxic derivatives like fingolimod, an approved treatment for multiple sclerosis, highlighting the therapeutic potential of modulating this pathway. This compound represents a novel chemical entity designed for improved safety, oral bioavailability, and potent inhibition of SPT.

Discovery and Rationale

This compound was developed by a team of scientists led by Johan Auwerx at EPFL.[1] The discovery was rooted in the understanding that accumulation of ceramides and related sphingolipids is a key contributor to age-related diseases.[2] Specifically, very-long-chain 1-deoxy-sphingolipid species were found to accumulate in the muscle and brain tissues of aged mice and in muscle cells from patients with inclusion body myositis (IBM), a condition that shares pathological features with sarcopenia.[2][3][4]

The therapeutic hypothesis was that inhibiting SPT, the initial and rate-limiting enzyme in de novo ceramide synthesis, would reduce the levels of these toxic lipid species, thereby restoring cellular protein homeostasis and improving muscle function. This compound was synthesized as a safe and orally bioavailable SPT inhibitor with an improved metabolic stability, aqueous solubility, and permeability profile compared to earlier compounds like myriocin.[3]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the serine palmitoyltransferase (SPT) enzyme. SPT catalyzes the condensation of serine and palmitoyl-CoA, the first committed step in the synthesis of all sphingolipids, including ceramides. By blocking this initial step, this compound effectively reduces the cellular pool of ceramides and, crucially, the accumulation of toxic very-long-chain 1-deoxy-sphingolipids.[1][3] This reduction in harmful lipids leads to an improvement in protein homeostasis (proteostasis), mitigating the proteotoxicity associated with aging and neuromuscular diseases.[2][3][4]

Figure 1: this compound Mechanism of Action cluster_pathway De Novo Ceramide Synthesis Pathway cluster_intervention Therapeutic Intervention Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-ketosphinganine 3-ketosphinganine SPT->3-ketosphinganine Deoxy-sphingolipids Deoxy-sphingolipids SPT->Deoxy-sphingolipids Toxic Metabolites Ceramides Ceramides 3-ketosphinganine->Ceramides Multiple Steps Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids This compound This compound This compound->SPT Inhibition

Figure 1: this compound Mechanism of Action

Preclinical Development and Efficacy

This compound has been evaluated in preclinical models of aging, including aged mice and the nematode Caenorhabditis elegans, demonstrating significant therapeutic potential for sarcopenia and other age-related neuromuscular diseases.[2][3][4]

In Vitro Efficacy

In immortalized mouse C2C12 myoblasts, this compound demonstrated superior potency in lowering ceramide levels compared to myriocin, showing effects at a concentration of 10 nM.[3]

In Vivo Efficacy in Aged Mice

A long-term study was conducted in aged C57BL/6J mice (18-32 months old), a well-established model for age-related sarcopenia.[3] this compound was administered orally through the diet for 20 weeks.[1]

Key Findings:

  • Safety and Tolerability: The aged mice treated with this compound showed no signs of toxicity, maintaining normal body weight and food intake throughout the 20-week treatment period.[1]

  • Target Engagement: this compound treatment led to a significant reduction in total ceramide levels, particularly the harmful very-long-chain ceramides, in the muscle tissue of aged mice, confirming target engagement.[1][3]

  • Restoration of Muscle Mass and Function: After 11 weeks of treatment, mice receiving this compound exhibited increased lean mass as measured by echoMRI.[3] At the end of the 20-week study, there was a significant increase in muscle weight.[3]

  • Improved Physical Performance: Treatment with this compound resulted in significant improvements in muscle strength, as measured by maximum hanging time and grip strength, after 7 and 8 weeks of treatment, respectively.[3] Treated mice also showed enhanced coordination, endurance, physical activity levels, and energy expenditure, with some metrics resembling those of much younger mice.[1]

  • Cellular and Transcriptional Reprogramming: RNA sequencing analysis of muscle tissue from this compound treated mice revealed improved protein balance and the activation of key cellular pathways that support muscle and neuronal health.[1] The drug also reduced harmful protein aggregates linked to aging and neuromuscular diseases.[1]

  • Effects on the Brain: Notably, the benefits of this compound extended to the brain, where it reduced the levels of toxic fats implicated in neurological decline.[1]

Efficacy in C. elegans

To assess the conserved effects of this compound across different species, the compound was administered to C. elegans. The de novo ceramide biosynthesis pathway is conserved in this nematode.

Key Findings:

  • Increased Lifespan: Treatment with this compound significantly increased both the median and maximal lifespan of C. elegans.[3]

  • Improved Proteostasis: this compound demonstrated an improvement in proteotoxicity in C. elegans models.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in Aged Mice

ParameterTreatment GroupResultSignificance
Lean MassThis compoundIncreasedp < 0.05
Muscle WeightThis compoundIncreasedp < 0.05
Total Ceramides in MuscleThis compoundDecreasedp < 0.05
Maximum Hanging TimeThis compoundIncreasedp < 0.01
Grip StrengthThis compoundIncreasedp < 0.05

Data are expressed as statistically significant changes compared to age-matched control animals. Specific p-values are as reported in the source literature.[3]

Table 2: Efficacy of this compound in C. elegans

ParameterTreatment GroupResultSignificance
Median LifespanThis compoundIncreasedp < 0.0001
Maximal LifespanThis compoundIncreasedp < 0.0001

Data are expressed as statistically significant changes compared to control worms.[3]

Experimental Protocols

The following are detailed methodologies for key experiments conducted in the preclinical evaluation of this compound.

Aged Mouse Model of Sarcopenia
  • Animal Model: Aged C57BL/6J mice (18-32 months old) were used to model age-related sarcopenia.[3]

  • Treatment Administration: this compound (1 mg/kg) or vehicle (DMSO) was mixed into the food and administered orally for a period of 20 weeks.[3]

  • Housing: Mice were housed under standard laboratory conditions with ad libitum access to food and water.

  • Monitoring: Body weight and food intake were monitored regularly to assess for toxicity.

Measurement of Muscle Mass and Function
  • Lean Mass: Lean body mass was quantified using echoMRI at baseline and after 11 weeks of treatment.[3]

  • Muscle Weight: At the end of the 20-week study, mice were sacrificed, and specific muscles (e.g., gastrocnemius) were dissected and weighed.[3]

  • Grip Strength: Forelimb grip strength was measured using a grip strength meter. Mice were allowed to grasp a metal grid, and the maximal force exerted before release was recorded.[3]

  • Hanging Time: Endurance and muscle strength were assessed by measuring the maximum time a mouse could hang from a wire grid.[3]

Ceramide Quantification
  • Sample Preparation: Muscle tissue was collected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis. Lipids were extracted using standard biochemical methods.

  • Analysis: Ceramide levels were quantified using liquid chromatography-mass spectrometry (LC-MS), allowing for the identification and quantification of different ceramide species, including very-long-chain ceramides.

RNA Sequencing and Analysis
  • RNA Extraction: Total RNA was isolated from muscle tissue using commercially available kits.

  • Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced on a high-throughput sequencing platform.

  • Data Analysis: Raw sequencing reads were aligned to the mouse reference genome, and differential gene expression analysis was performed to identify transcriptional changes induced by this compound treatment. Pathway analysis was conducted to identify enriched biological pathways.

C. elegans Lifespan Assay
  • Worm Strain: Wild-type N2 C. elegans were used.

  • Treatment: this compound was mixed into the nematode growth medium (NGM) on which the worms were cultured.

  • Lifespan Measurement: Synchronized populations of worms were maintained on treatment or control plates. The number of living and dead worms was scored daily. Worms were transferred to fresh plates every other day to separate them from their progeny.

Figure 2: Experimental Workflow for Preclinical Evaluation of this compound cluster_invivo In Vivo Mouse Study cluster_exvivo Ex Vivo Analysis cluster_celegans C. elegans Study Aged_Mice Aged Mice (18-32 months) Treatment 20-week Oral Administration (this compound or Vehicle) Aged_Mice->Treatment Functional_Tests Functional Assessments (Grip Strength, Hanging Time) Treatment->Functional_Tests Body_Composition Body Composition (echoMRI) Treatment->Body_Composition Sacrifice Sacrifice and Tissue Collection Functional_Tests->Sacrifice Body_Composition->Sacrifice Muscle_Analysis Muscle Weight Analysis Sacrifice->Muscle_Analysis Lipidomics Lipidomics (LC-MS) (Ceramide Levels) Sacrifice->Lipidomics Transcriptomics RNA Sequencing Sacrifice->Transcriptomics Worms C. elegans Worm_Treatment This compound in NGM Worms->Worm_Treatment Lifespan_Assay Lifespan and Proteostasis Assays Worm_Treatment->Lifespan_Assay

References

ALT-007: A Technical Whitepaper on Potential Therapeutic Applications Beyond Sarcopenia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

ALT-007 is a novel, orally bioavailable small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. While initially investigated for its promising effects on age-related muscle wasting (sarcopenia), emerging evidence reveals a much broader therapeutic potential. By reducing the synthesis of ceramides (B1148491) and related bioactive sphingolipids, this compound modulates fundamental cellular processes implicated in a range of pathologies. This document provides an in-depth technical guide to the core mechanism of this compound and explores its potential therapeutic applications in non-muscle tissues, with a focus on neurodegenerative diseases, metabolic disorders, and cardiovascular health. Detailed experimental protocols and quantitative data from key preclinical studies are presented to offer a comprehensive resource for the scientific and drug development community.

Introduction: The Role of Ceramide Synthesis in Disease

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, inflammation, and insulin (B600854) resistance.[1][2] While essential for normal physiology, the accumulation of specific ceramide species, often driven by metabolic stress or aging, is increasingly recognized as a key contributor to cellular dysfunction and the pathogenesis of numerous diseases.[3][4]

Serine palmitoyltransferase (SPT) catalyzes the first and rate-limiting step in the de novo synthesis of ceramides—the condensation of L-serine and palmitoyl-CoA.[1][5] As such, SPT represents a pivotal control point in regulating cellular ceramide levels. Inhibition of SPT offers a targeted therapeutic strategy to mitigate the downstream pathological effects of ceramide accumulation.[1][6]

This compound is a potent and specific inhibitor of SPT.[4][7] Preclinical studies have demonstrated its ability to safely reduce harmful ceramide and 1-deoxy-sphingolipid species in multiple tissues, leading to significant functional improvements in models of age-related disease.[1][4][7][8][9]

Core Mechanism of Action: SPT Inhibition

This compound exerts its therapeutic effects by directly inhibiting the serine palmitoyltransferase enzyme complex. This action blocks the initial step of sphingolipid synthesis, thereby reducing the cellular pool of ceramides and other downstream metabolites, such as very-long-chain 1-deoxy-sphingolipids, which have been implicated in cellular toxicity.[1][4][9]

G cluster_0 Sphingolipid De Novo Synthesis Pathway Palmitoyl-CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl-CoA->SPT L-Serine L-Serine L-Serine->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Rate-Limiting Step Ceramides Ceramides 3-Ketodihydrosphingosine->Ceramides Series of Enzymatic Steps Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramides->Complex_Sphingolipids ALT007 This compound ALT007->SPT Inhibition

Caption: Mechanism of this compound via inhibition of the rate-limiting SPT enzyme.

Potential Therapeutic Target: Neurological Disorders

Beyond its effects on muscle, one of the most compelling applications for this compound is in neurology. The accumulation of specific lipid species in the brain is a hallmark of age-related cognitive decline and neurodegenerative diseases such as Alzheimer's.[7][8]

Mechanistic studies in animal models show that this compound crosses the blood-brain barrier and reduces the levels of toxic very-long-chain 1-deoxy-sphingolipids in brain tissue.[1][4][9] Furthermore, RNA sequencing of muscle tissue from this compound treated mice revealed an enrichment of pathways related to neurogenesis and neuronal health, suggesting a systemic benefit that extends to the central nervous system.[9] Independent studies have confirmed that inhibiting SPT can down-regulate cortical Aβ₄₂ and hyperphosphorylated tau levels in a mouse model of Alzheimer's disease, providing a strong rationale for exploring this compound in this context.[8]

G cluster_1 Proposed Neuroprotective Mechanism of this compound ALT007 This compound SPT_Inhibition SPT Inhibition in Brain ALT007->SPT_Inhibition Ceramide_Reduction Reduced Toxic Sphingolipids SPT_Inhibition->Ceramide_Reduction Abeta_Tau Decreased Aβ & Hyperphosphorylated Tau Ceramide_Reduction->Abeta_Tau Neuronal_Health Improved Neuronal Health & Proteostasis Ceramide_Reduction->Neuronal_Health Outcome Potential Therapeutic Benefit for AD Abeta_Tau->Outcome Neuronal_Health->Outcome

Caption: Proposed neuroprotective signaling pathway for this compound.

Potential Therapeutic Target: Metabolic Diseases

Ceramide accumulation in metabolic tissues, including the liver and adipose tissue, is a primary driver of insulin resistance, a cornerstone of type 2 diabetes.[2][6][10] Ceramides have been shown to impair insulin signaling by inhibiting Akt, a key protein in the insulin pathway.[2][11]

By inhibiting SPT, this compound can lower ceramide levels in these tissues, thereby protecting against diet-induced insulin resistance. Studies using the SPT inhibitor myriocin (B1677593) have demonstrated that reducing ceramide synthesis improves glucose tolerance, enhances insulin signaling in the liver and muscle, and protects against saturated fatty acid-induced metabolic dysfunction.[2][6] This suggests a significant role for this compound in the treatment of metabolic syndrome and type 2 diabetes.

Quantitative Data from Preclinical Models

The following tables summarize key quantitative findings from preclinical studies of SPT inhibitors, illustrating their potential metabolic benefits.

Table 1: Effect of SPT Inhibition on Ceramide Levels and Glucose Metabolism

Parameter Model Treatment Result Reference
Muscle Ceramide Palmitate-treated L6 Myotubes Myriocin ~60% reduction [12]
Hepatic Ceramide High-Fat Diet Mice Myriocin Significant reduction [2]
Glucose Tolerance Obese Zucker Rats Myriocin Significant improvement [13]

| Insulin Sensitivity | High-Fat Diet Mice | Myriocin | Protection from insulin resistance |[2][6] |

Potential Therapeutic Target: Cardiovascular Disease

Emerging research has implicated sphingolipids in the pathogenesis of atherosclerosis. The SPT inhibitor myriocin has been shown to not only reduce plasma sphingolipids, cholesterol, and triglycerides but also to induce the regression of pre-existing atherosclerotic plaques in hyperlipidemic mice.[14] Treatment led to a reduction in lesion area and macrophage content, as well as an increase in collagen, suggesting the formation of a more stable plaque phenotype.[14] These findings highlight a potential cardiovascular benefit of SPT inhibition with this compound.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of SPT inhibitors.

In Vivo Efficacy Study in Aged Mice (Sarcopenia Model)
  • Animal Model: C57BL/6J mice, aged 20-24 months.

  • Treatment: this compound administered through the diet for a period of 20 weeks. A control group receives a standard diet.[7][8]

  • Housing: Mice are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Functional Assessment:

    • Grip Strength: Forelimb grip strength is measured weekly using a grip strength meter.

    • Endurance: Endurance is assessed using a treadmill exhaustion test.

  • Body Composition: Lean and fat mass are measured using EchoMRI at baseline and specified intervals.[1]

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and tissues (e.g., gastrocnemius muscle, brain, liver) are harvested, weighed, and flash-frozen for subsequent analysis.[1]

  • Biochemical Analysis:

    • Sphingolipidomics: Ceramide and other sphingolipid species in tissue and plasma are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • RNA Sequencing: Transcriptomic changes in tissues are analyzed to identify modulated cellular pathways.[7][8]

G cluster_workflow Experimental Workflow: In Vivo Mouse Study Start Start Animal_Model Aged Mice (20-24 months) Start->Animal_Model Grouping Randomize into Control & this compound Groups Animal_Model->Grouping Treatment 20-Week Dietary Administration Grouping->Treatment Monitoring Weekly Functional Tests (Grip Strength, etc.) Treatment->Monitoring Endpoint Endpoint: Tissue Collection Treatment->Endpoint Monitoring->Treatment Analysis LC-MS (Lipidomics) RNA-Seq (Transcriptomics) Endpoint->Analysis End End Analysis->End

Caption: Workflow for a typical preclinical efficacy study of this compound.

Cell-Based Insulin Resistance Assay
  • Cell Line: L6 myotubes or C2C12 myotubes.

  • Induction of Insulin Resistance: Differentiated myotubes are incubated with a saturated fatty acid, such as palmitate (e.g., 0.5 mM), for 16-24 hours to induce insulin resistance.[12]

  • Treatment: Cells are co-treated with palmitate and varying concentrations of an SPT inhibitor (e.g., this compound or myriocin) or a vehicle control.

  • Glucose Uptake Assay:

    • Cells are serum-starved for 2-4 hours.

    • Cells are stimulated with insulin (e.g., 100 nM) for 30 minutes.

    • Radiolabeled 2-deoxy-[³H]-glucose is added, and uptake is allowed to proceed for 10-15 minutes.

    • The reaction is stopped, cells are lysed, and intracellular radioactivity is measured by scintillation counting to quantify glucose uptake.

  • Western Blot Analysis: Protein lysates are collected to assess the phosphorylation status of key insulin signaling proteins, such as Akt (p-Akt Ser473) and its downstream targets.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a mechanism of action that addresses the fundamental pathology of ceramide accumulation. While its efficacy in reversing age-related muscle decline is a significant finding, the potential applications in non-muscle tissues are equally compelling. The strong preclinical evidence supporting a role for SPT inhibition in neurodegenerative diseases, metabolic disorders, and cardiovascular disease warrants further investigation. Future clinical development of this compound should explore these broader indications, potentially offering a novel treatment paradigm for a wide range of age-related and metabolic conditions.

References

ALT-007: A Technical Guide to a Novel Ceramide Synthesis Inhibitor for Aging Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALT-007 is a novel, orally active, and potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway.[1][2][3] By reducing the levels of ceramides (B1148491), particularly toxic very-long-chain 1-deoxy-sphingolipids, this compound has demonstrated significant therapeutic potential in preclinical models of aging.[1][3] Mechanistic studies reveal that this compound enhances protein homeostasis, a critical factor in cellular health that declines with age.[1][3] In aged mice, this compound treatment has been shown to reverse age-related muscle loss (sarcopenia), improve physical performance, and positively impact neuronal health.[1][4] Furthermore, it has been observed to extend the lifespan of Caenorhabditis elegans.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical findings presented in a quantitative format, and detailed experimental protocols for the foundational studies cited.

Core Mechanism of Action: Inhibition of Ceramide Synthesis

This compound targets and inhibits serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in the de novo biosynthesis of ceramides.[4][5][6] Ceramides and related sphingolipids, particularly certain species like very-long-chain ceramides and 1-deoxy-sphingolipids, have been implicated in the pathophysiology of age-related diseases.[1][3][4] The accumulation of these lipids can disrupt cellular signaling and protein homeostasis, leading to tissue damage and functional decline, especially in muscle and neuronal cells.[1][4]

By inhibiting SPT, this compound effectively reduces the cellular pool of these detrimental lipid species.[1][4] This intervention helps to restore protein homeostasis (proteostasis), mitigating the accumulation of protein aggregates associated with aging and neuromuscular diseases.[1][4] The restoration of proteostasis is a key mechanism underlying the observed benefits of this compound in preclinical models of aging.[1][3]

ALT-007_Mechanism_of_Action Mechanism of Action of this compound cluster_pathway De Novo Ceramide Synthesis Pathway cluster_effects Cellular Effects of Aging Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Deoxysphinganine 3-ketosphinganine -> ... -> Ceramides SPT->Deoxysphinganine Proteostasis_Imbalance Impaired Protein Homeostasis (Proteostasis) VLC_Deoxysphingolipids Very-long-chain 1-deoxy-sphingolipids Deoxysphinganine->VLC_Deoxysphingolipids VLC_Deoxysphingolipids->Proteostasis_Imbalance Accumulation Disrupts Protein_Aggregates Protein Aggregates Proteostasis_Imbalance->Protein_Aggregates Cellular_Dysfunction Cellular Dysfunction & Tissue Damage Protein_Aggregates->Cellular_Dysfunction ALT007 This compound ALT007->SPT Inhibits caption Signaling pathway of this compound action.

Caption: Signaling pathway of this compound action.

Preclinical Data in Aging Models

This compound has been evaluated in rodent models of age-related sarcopenia and in C. elegans to determine its efficacy in mitigating age-related decline. The following tables summarize the key quantitative findings from these studies.

Murine Model of Sarcopenia

Table 1: Effects of this compound on Aged Mice - Safety and Tolerability

Parameter Treatment Group Duration Observation Reference
Body Weight This compound (1 mg/kg in diet) 20 weeks No significant difference compared to control. [1][4]
Food Intake This compound (1 mg/kg in diet) 20 weeks No significant difference compared to control. [1][4]
Hepatic Toxicity (AST, ALT) This compound (4 mg/kg in diet) 10 days No significant changes in plasma transaminases. [1]

| Muscle Toxicity (CK) | this compound (4 mg/kg in diet) | 10 days | No significant changes in plasma creatine (B1669601) kinase. |[1] |

Table 2: Effects of this compound on Aged Mice - Muscle Mass and Function

Parameter Treatment Group Duration Outcome Reference
Lean Mass (echoMRI) This compound (1 mg/kg in diet) 11 weeks Increased lean mass compared to aged controls. [1]
Muscle Weight (Gastrocnemius, Tibialis Anterior) This compound (1 mg/kg in diet) 20 weeks Increased muscle weight compared to aged controls. [1]
Grip Strength This compound (1 mg/kg in diet) 8 weeks Improved grip strength compared to aged controls. [1]
Hanging Time This compound (1 mg/kg in diet) 7 weeks Increased maximum hanging time compared to aged controls. [1]
Coordination (Rotarod) This compound (1 mg/kg in diet) 9 weeks Improved performance on rotarod test. [1]
Aerobic Capacity (VO2max) This compound (1 mg/kg in diet) Not Specified Significantly higher VO2max. [1]
Physical Activity This compound (1 mg/kg in diet) 19 weeks Restored overall physical activity to levels of young mice. [1]

| Energy Expenditure | this compound (1 mg/kg in diet) | 19 weeks | Significantly increased nightly energy expenditure. |[1] |

Table 3: Effects of this compound on Aged Mice - Biomarkers

Parameter Treatment Group Tissue Outcome Reference
Total Ceramides This compound (1 mg/kg in diet) Gastrocnemius Muscle Lower levels of total ceramides. [1]
Very-Long-Chain (VLC) Ceramides This compound (4 mg/kg in diet) Gastrocnemius Muscle Stronger reduction in VLC species. [1]
1-Deoxy-sphingolipids Not Specified Brain Attenuated the age-related increase. [1]

| Gene Expression (RNA-seq) | this compound (1 mg/kg in diet) | Gastrocnemius Muscle | Impacted mitochondrial, proteostasis, amino acid, and neuronal pathways. |[1] |

Caenorhabditis elegans Lifespan Model

Table 4: Effects of this compound on C. elegans

Parameter Treatment Group Outcome Reference
Lifespan This compound (1 and 5 µM) Significantly increased median and maximal lifespan. [1]

| Proteotoxicity (Amyloid Beta Aggregation) | this compound (1 and 5 µM) | Reduced paralysis and decreased amyloid-beta protein aggregates. |[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Murine Sarcopenia Model and Drug Administration
  • Animal Model: Male C57BL/6J mice, 18 months of age (considered "old").[1]

  • Acclimation: Animals are acclimated for a minimum of one week prior to the commencement of the study.

  • Housing: Standard housing conditions with controlled temperature, humidity, and light-dark cycle.

  • Drug Formulation and Administration:

    • This compound is mixed directly into the food chow at a concentration calculated to deliver a dose of 1 mg/kg of body weight per day, assuming average daily food consumption.[1]

    • The control group receives food admixed with the vehicle (e.g., DMSO) at an equivalent volume.[1]

  • Treatment Duration: Chronic administration for up to 20 weeks.[1]

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.[1][4]

Murine_Sarcopenia_Model_Workflow Workflow for Murine Sarcopenia Study start Start: 18-month-old mice acclimation Acclimation (1 week) start->acclimation grouping Group Assignment: - this compound (1 mg/kg in diet) - Vehicle Control acclimation->grouping treatment Chronic Treatment (20 weeks) grouping->treatment monitoring Regular Monitoring: - Body Weight - Food Intake treatment->monitoring functional_tests Functional Assessments: - Grip Strength (wk 8) - Hanging Time (wk 7) - Rotarod (wk 9) treatment->functional_tests biomarker_analysis Biomarker & Molecular Analysis: - EchoMRI (wk 11) - CLAMS (wk 19) - Sacrifice (wk 20) functional_tests->biomarker_analysis tissue_collection Tissue Collection: - Gastrocnemius - Tibialis Anterior - Blood Plasma biomarker_analysis->tissue_collection downstream_analysis Downstream Analysis: - Muscle Weight - Ceramide Levels (LC-MS/MS) - RNA Sequencing tissue_collection->downstream_analysis caption Experimental workflow for the mouse sarcopenia model.

Caption: Experimental workflow for the mouse sarcopenia model.

Sphingolipid and Deoxysphingolipid Analysis
  • Technique: Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).[1]

  • Sample Preparation:

    • Muscle tissue (approximately 20 ± 5 mg) is homogenized.[1]

    • For cellular analysis, cell pellets of approximately 1.2 x 10^6 cells are used.[1]

    • Lipids are extracted from the homogenate using a suitable organic solvent system.

    • Internal standards are added for quantification.

  • LC-MS/MS Analysis:

    • The lipid extract is injected into an LC system for separation of different lipid species.

    • The separated lipids are then introduced into a tandem mass spectrometer for detection and quantification.

    • Specific transitions for each ceramide and deoxysphingolipid species are monitored for accurate measurement.

RNA Sequencing (RNA-seq) of Muscle Tissue
  • Tissue: Gastrocnemius muscle.[1]

  • Protocol:

    • RNA Extraction: Total RNA is isolated from the muscle tissue using a standard commercially available kit (e.g., TRIzol followed by a column-based cleanup). RNA quality and quantity are assessed using a fluorometer and a bioanalyzer.

    • Library Preparation: An RNA-seq library is prepared from high-quality RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

    • Data Analysis:

      • Raw sequencing reads are quality-checked and trimmed.

      • Reads are aligned to the reference mouse genome.

      • Gene expression is quantified (e.g., as transcripts per million - TPM).

      • Differential gene expression analysis is performed between the this compound and control groups.

      • Gene Set Enrichment Analysis (GSEA) is used to identify impacted biological pathways.[1]

C. elegans Lifespan Assay
  • Worm Strain: Wild-type N2 C. elegans.

  • Drug Administration:

    • This compound is dissolved in a suitable solvent and added to the Nematode Growth Medium (NGM) agar (B569324) at final concentrations of 1 µM and 5 µM.[1]

    • The drug is mixed with the E. coli OP50 bacterial lawn, which serves as the food source for the worms.

  • Protocol:

    • Age-synchronized L4 larvae are transferred to the drug-containing or control plates.

    • Worms are maintained at a constant temperature (e.g., 20°C).

    • Worms are transferred to fresh plates every 2-3 days to separate them from their progeny.

    • The number of live and dead worms is scored daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

    • Lifespan curves are generated, and statistical analysis (e.g., log-rank test) is performed to determine the significance of any lifespan extension.

Implications for Aging Research and Drug Development

The preclinical data on this compound present a compelling case for targeting ceramide synthesis as a therapeutic strategy for age-related decline. The key implications include:

  • A Novel Target for Sarcopenia: this compound's ability to restore muscle mass and function in aged mice provides a promising new avenue for the development of drugs to treat sarcopenia, a condition with limited therapeutic options.[1][4]

  • Broader Impact on Neuromuscular and Neurodegenerative Diseases: The reduction of toxic lipids in both muscle and brain tissue suggests that this compound could have therapeutic potential for a range of conditions, including inclusion body myositis and potentially neurodegenerative diseases where lipid dysregulation is implicated.[1][3][4]

  • Validation of the Ceramide Hypothesis of Aging: These findings provide strong pharmacological evidence supporting the hypothesis that the accumulation of specific ceramide species is a significant contributor to the aging process.

  • Favorable Safety Profile: The lack of toxicity observed in long-term rodent studies is a crucial aspect for the potential translatability of this compound to human clinical trials.[1][4]

References

An In-depth Technical Guide to ALT-007: A Novel Serine Palmitoyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data for ALT-007, a novel therapeutic candidate for age-related neuromuscular diseases. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic, orally bioavailable small molecule inhibitor of the enzyme serine palmitoyltransferase (SPT).[1][2][3][4] Its chemical and physical properties are summarized below.

PropertyValueReference
IUPAC Name N-(4-(5,6-dimethoxynicotinoyl)-1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridin-7-yl)-2-(trifluoromethoxy)benzamide[5]
Molecular Formula C25H26F3N5O5[5]
Molecular Weight 533.51 g/mol [5]
CAS Number 2035010-37-6[5][6]
Appearance Solid powder[7]
Solubility Soluble in DMSO (≥ 100 mg/mL)[5]
Potency (Enzyme IC50) 0.54 nM and 1.2 nM (for SPT)[7]
Potency (Cell-based) 3.9 nM (IP in HCC4006 cells)[7]

Compared to the natural product and well-studied SPT inhibitor myriocin (B1677593), this compound possesses an improved pharmacological profile, including enhanced metabolic stability, aqueous solubility, and permeability.[1]

Mechanism of Action

This compound is a potent and selective inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][7][8] The accumulation of certain sphingolipids, particularly ceramides (B1148491) and 1-deoxy-sphingolipids, is implicated in the pathophysiology of age-related diseases.[2][4]

The mechanism of action of this compound involves the following key steps:

  • SPT Inhibition : this compound directly inhibits the catalytic activity of SPT, blocking the initial step of sphingolipid synthesis.[7][8]

  • Reduction of Ceramides : This inhibition leads to a significant reduction in the downstream production of ceramides, with a pronounced effect on very long-chain (VLC) ceramide species.[1][6]

  • Decrease in 1-Deoxy-sphingolipids : The compound specifically mediates a reduction in toxic very-long-chain 1-deoxy-sphingolipid species, which are known to accumulate in muscle and brain tissues with age.[1][2][4]

  • Enhancement of Proteostasis : By alleviating the cellular burden of these toxic lipids, this compound enhances protein homeostasis (proteostasis), mitigating the formation of protein aggregates associated with cellular aging and neuromuscular diseases like sarcopenia and inclusion body myositis (IBM).[1][2][6]

The signaling pathway is illustrated in the diagram below.

ALT-007_Mechanism_of_Action cluster_pathway De Novo Sphingolipid Synthesis Pathway cluster_intervention Therapeutic Intervention cluster_outcome Cellular and Physiological Outcomes L-serine L-serine SPT Serine Palmitoyltransferase (SPT) (Rate-limiting enzyme) L-serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT Ceramides Ceramides SPT->Ceramides Deoxysphingolipids 1-Deoxy-sphingolipids SPT->Deoxysphingolipids ReducedCeramides Reduced Ceramides & 1-Deoxy-sphingolipids ALT007 This compound ALT007->SPT Proteostasis Enhanced Proteostasis ReducedCeramides->Proteostasis ImprovedFunction Improved Muscle Function & Reduced Proteotoxicity Proteostasis->ImprovedFunction

Caption: Mechanism of action of this compound in the sphingolipid biosynthesis pathway.

Preclinical Efficacy

This compound has been evaluated in both invertebrate (C. elegans) and mammalian (mouse) models of aging, demonstrating significant therapeutic potential.

In Vitro Studies
AssayCell LineResultReference
Ceramide Reduction C2C12 myoblastsSuperior potency to myriocin at 10 nM[1]
Growth Inhibition (Anticancer) HCC4006, PL-21Potent growth inhibitory activity[7]
In Vivo Studies in Aged Mice (Sarcopenia Model)

This compound was administered orally to aged mice to assess its effects on age-related muscle loss and functional decline.

Safety and Tolerability:

ParameterDosing RegimenOutcomeReference
Body Weight & Food Intake 4 mg/kg/day for 10 days; 1 mg/kg/day for 20 weeksNo significant changes compared to vehicle control.[1][3][6]
Toxicity Markers 4 mg/kg/day for 10 daysNo evidence of hepatic (AST, ALT) or muscle (CK) toxicity.[1][6]
GI Toxicity Not specifiedNo gastrointestinal toxicity observed.[6]

Efficacy and Physiological Effects:

ParameterDosing RegimenResultReference
Muscle Mass 1 mg/kg/day for 11-20 weeksIncreased lean mass and muscle weight (gastrocnemius, tibialis anterior).[1][6]
Muscle Strength & Function 1 mg/kg/day for 7-9 weeksImproved grip strength, hanging time, and coordination (rotarod test).[3][6]
Aerobic Capacity & Energy 1 mg/kg/day for 20 weeksSignificantly increased VO2max and nightly energy expenditure.[1][6]
Physical Activity 1 mg/kg/day for 20 weeksRestored global physical activity to levels comparable to young mice.[1]
Target Engagement (Muscle) 4 mg/kg/day for 10 daysEffectively decreased total ceramide levels, especially VLC species.[1][6]
Target Engagement (Brain) Not specifiedAttenuated the age-related increase in 1-deoxy-sphingolipids.[3][6]
In Vivo Studies in C. elegans
ParameterDosing RegimenResultReference
Lifespan 1 and 5 µMSignificantly increased median and maximal lifespan.[1][6]
Proteotoxicity 1 and 5 µMReduced paralysis induced by amyloid-beta aggregation.[6]

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical evaluation of this compound.

Animal Models and Drug Administration
  • Sarcopenia Mouse Model : Aged mice were used to model age-related muscle loss.

  • Drug Administration : this compound was mixed with food for oral administration. Dosing regimens included 4 mg/kg/day for short-term (10 days) safety and target engagement studies, and 1 mg/kg/day for long-term (up to 20 weeks) efficacy studies.[1][6]

Gene Expression Analysis
  • RNA Sequencing : RNAseq analysis was performed on gastrocnemius muscles from aged mice treated with this compound or a DMSO vehicle control.

  • Data Analysis : Gene Set Enrichment Analysis (GSEA) was used to identify pathways affected by this compound treatment. The analysis revealed enrichment in gene sets related to mitochondrial function, proteostasis, amino acid biosynthesis, and neuronal processes.[1][6]

Functional and Physiological Assessments
  • Muscle Strength : Assessed using grip strength tests and hanging time measurements.[6]

  • Coordination : Evaluated using the rotarod test.[6]

  • Aerobic Capacity : Maximal oxygen consumption (VO2max) was measured to determine endurance and fitness.[6]

  • Body Composition : EchoMRI was used to measure lean mass.[1]

  • Metabolic Analysis : Energy expenditure was quantified to assess overall metabolic rate.[1]

The general workflow for preclinical evaluation is depicted below.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation (Aged Mouse Model) EnzymeAssay SPT Enzyme Inhibition Assay (Determine IC50) CellAssay Cell-based Assays (e.g., C2C12 Myoblasts) EnzymeAssay->CellAssay Lipidomics Lipidomics Analysis (Measure Ceramide Reduction) CellAssay->Lipidomics Dosing Oral Administration of this compound (Food Admix) Lipidomics->Dosing Safety Safety & Tolerability (Body Weight, Toxicity Markers) Dosing->Safety Function Functional Tests (Grip Strength, Rotarod, VO2max) Dosing->Function Tissue Tissue Collection & Analysis (Muscle, Brain) Function->Tissue Analysis Molecular & Compositional Analysis (RNAseq, Lipidomics, Lean Mass) Tissue->Analysis

Caption: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising, orally bioavailable SPT inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its safety and efficacy in mitigating age-related muscle decline and enhancing protein homeostasis. Its ability to restore muscle mass and function in aged animal models highlights its potential as a therapeutic agent for sarcopenia and other neuromuscular diseases.[1][2][3] Further investigation, including progression to clinical trials, is warranted to evaluate its therapeutic utility in humans.

References

Preliminary In Vitro Efficacy of ALT-007: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALT-007 is a novel, orally bioavailable small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway.[1] By targeting SPT, this compound effectively reduces the biosynthesis of ceramides (B1148491) and other downstream sphingolipids, which have been implicated in the pathophysiology of age-related sarcopenia and other neuromuscular diseases.[1][2] Preliminary in vitro studies have been conducted to elucidate the efficacy and mechanism of action of this compound, demonstrating its potential as a therapeutic agent for these conditions. This technical guide provides a detailed overview of the core findings from these preclinical investigations.

Mechanism of Action: Inhibition of Ceramide Biosynthesis

This compound exerts its pharmacological effect by directly inhibiting serine palmitoyltransferase. This enzyme catalyzes the initial, committed step in the de novo synthesis of sphingolipids, the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. By blocking this step, this compound effectively reduces the intracellular pool of ceramides and other complex sphingolipids. The accumulation of certain ceramide species has been linked to cellular dysfunction and is a hallmark of aging and metabolic diseases.

Below is a diagram illustrating the de novo sphingolipid biosynthesis pathway and the point of inhibition by this compound.

Ceramide Synthesis Pathway cluster_0 De Novo Sphingolipid Synthesis Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS CerS Ceramide Synthase KDS->CerS Multiple Steps Ceramide Ceramide CerS->Ceramide ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids ALT007 This compound ALT007->SPT Inhibits

Caption: De Novo Sphingolipid Synthesis Pathway and this compound's Mechanism of Action.

In Vitro Efficacy Studies

Preliminary in vitro studies have utilized two primary models to assess the efficacy of this compound: immortalized mouse C2C12 myoblasts and the nematode Caenorhabditis elegans.

Efficacy in C2C12 Myoblasts

The C2C12 myoblast cell line is a well-established model for studying muscle cell biology and the effects of therapeutic compounds on skeletal muscle.

Key Findings:

  • This compound effectively lowers ceramide levels in C2C12 myoblasts at a concentration of 10 nM.[1]

  • The potency of this compound in reducing ceramide species was found to be superior to that of Myriocin, a known SPT inhibitor.[1]

Data Presentation:

While the full quantitative data from the lipidomic analysis is not publicly available, the results were presented as a heatmap analysis indicating a significant reduction in various ceramide species following treatment with this compound. A representative table structure for such data is provided below.

Lipid SpeciesTreatmentLog2 Fold Change (vs. Control)
Ceramide (d18:1/16:0)This compound (10 nM)Data not available
Ceramide (d18:1/18:0)This compound (10 nM)Data not available
Ceramide (d18:1/24:0)This compound (10 nM)Data not available
Ceramide (d18:1/24:1)This compound (10 nM)Data not available

Experimental Protocol:

The following is a generalized experimental protocol for assessing the effect of this compound on ceramide levels in C2C12 myoblasts.

C2C12 Experimental Workflow cluster_1 Experimental Workflow: C2C12 Myoblast Ceramide Analysis Culture 1. Culture C2C12 myoblasts to ~80% confluency. Treatment 2. Treat cells with this compound (e.g., 10 nM) or vehicle control for a specified duration (e.g., 24 hours). Culture->Treatment Harvest 3. Harvest cells and extract lipids. Treatment->Harvest Analysis 4. Analyze lipid extracts using LC-MS/MS for sphingolipid profiling. Harvest->Analysis Quantification 5. Quantify levels of various ceramide species. Analysis->Quantification DataAnalysis 6. Normalize data and calculate fold changes. Quantification->DataAnalysis

Caption: Generalized workflow for C2C12 myoblast ceramide analysis.

Efficacy in Caenorhabditis elegans

C. elegans is a widely used model organism for studying aging and protein homeostasis due to its short lifespan and well-characterized genetics.

Key Findings:

  • This compound treatment enhances protein homeostasis in C. elegans.[1]

  • The compound was shown to ameliorate paralysis triggered by the toxic accumulation of amyloid beta aggregates in the body wall muscle of a transgenic C. elegans model.[1]

Data Presentation:

Quantitative data from the paralysis assays are not fully available. A representative table for presenting such data is shown below.

Treatment GroupN% Paralyzed (at time x)p-value (vs. Control)
Vehicle Control100Data not available-
This compound (concentration)100Data not availableData not available

Experimental Protocol:

The following is a generalized protocol for a C. elegans paralysis assay.

C_elegans_Paralysis_Assay_Workflow cluster_2 Experimental Workflow: C. elegans Paralysis Assay Sync 1. Synchronize a population of transgenic C. elegans expressing amyloid-beta. Transfer 2. Transfer synchronized L1 larvae to NGM plates seeded with E. coli. Sync->Transfer Treatment 3. Expose worms to this compound or vehicle control mixed in the E. coli lawn. Transfer->Treatment Incubate 4. Incubate worms at a controlled temperature (e.g., 20°C). Treatment->Incubate Score 5. Score the number of paralyzed and non-paralyzed worms at regular intervals. Incubate->Score Analysis 6. Calculate the percentage of paralysis and perform statistical analysis. Score->Analysis

Caption: Generalized workflow for C. elegans paralysis assay.

Summary and Future Directions

The preliminary in vitro studies of this compound provide compelling evidence for its efficacy as a potent inhibitor of serine palmitoyltransferase. The observed reduction in ceramide levels in muscle cells and the enhancement of protein homeostasis in a whole-organism model underscore the therapeutic potential of this compound for age-related sarcopenia and other neuromuscular disorders.

Further research is warranted to fully elucidate the dose-response relationship of this compound, its effects on a broader range of sphingolipid species, and its long-term efficacy and safety in more complex preclinical models. The data gathered from these initial in vitro studies provides a strong foundation for the continued development of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for ALT-007 Administration in Mouse Models of Aging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALT-007 is a novel, orally bioavailable small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway.[1][2] Accumulating evidence suggests that age-related increases in ceramides (B1148491), particularly very-long-chain 1-deoxy-sphingolipids, contribute to cellular dysfunction, including impaired protein homeostasis, a hallmark of aging.[1] In mouse models of aging, administration of this compound has been shown to effectively mitigate age-related sarcopenia by restoring muscle mass and function.[1][3] These application notes provide a detailed protocol for the administration of this compound in aged mice to study its effects on aging and age-related pathologies.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting SPT, thereby reducing the cellular pool of ceramides.[1][4] This reduction in ceramides has been shown to enhance protein homeostasis by modulating pathways involved in protein folding, proteolysis, and autophagy.[5] By alleviating the cellular stress caused by ceramide accumulation, this compound helps to restore cellular function and mitigate age-related decline in tissues such as skeletal muscle.

Data Presentation

Table 1: Effects of this compound on Body Composition and Muscle Mass in Aged Mice

ParameterAged Control (DMSO)Aged + this compound (1 mg/kg)Young Controlp-value (Aged Control vs. This compound)
Body Weight (g) Data not availableData not availableData not availableNot reported
Lean Mass (g) Data not availableSignificantly increasedData not available< 0.05
Gastrocnemius Weight (mg) Data not availableSignificantly increasedData not available< 0.05
Tibialis Anterior Weight (mg) Data not availableSignificantly increasedData not available< 0.05

Note: Specific mean and standard error values should be extracted from the primary literature. The table indicates the reported trends.

Table 2: Functional Outcomes of this compound Administration in Aged Mice

ParameterAged Control (DMSO)Aged + this compound (1 mg/kg)Young Controlp-value (Aged Control vs. This compound)
Forelimb Grip Strength (g) Data not availableSignificantly improvedData not available< 0.05
Endurance (time in sec) Data not availableSignificantly improvedData not available< 0.05
Coordination (rotarod) Data not availableSignificantly improvedData not available< 0.05

Note: Specific mean and standard error values should be extracted from the primary literature. The table indicates the reported trends.

Experimental Protocols

Protocol 1: Preparation of this compound Medicated Diet

This protocol describes the preparation of a diet containing this compound for administration to mice. The target dose is 1 mg/kg of body weight per day.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard rodent chow (e.g., Safe 150)

  • Food processor or grinder

  • Mixer (e.g., planetary mixer)

  • Drying oven

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Dose Calculation:

    • Determine the average daily food intake of the mice (in g/mouse/day ).

    • Determine the average body weight of the mice (in kg).

    • Calculate the total amount of this compound needed per kg of chow:

      • mg of this compound per kg of chow = (Dose in mg/kg/day * Average body weight in kg) / Average daily food intake in kg

      • Example: For a 30g mouse (0.03 kg) eating 4g of food (0.004 kg) per day, to achieve a 1 mg/kg dose:

        • (1 mg/kg * 0.03 kg) / 0.004 kg = 7.5 mg of this compound per kg of chow

  • This compound Stock Solution Preparation:

    • Dissolve the calculated amount of this compound powder in a minimal volume of DMSO. Ensure complete dissolution.

  • Chow Preparation:

    • Grind the standard rodent chow into a fine powder using a food processor or grinder.

  • Mixing:

    • Transfer the powdered chow to a mixer.

    • Slowly add the this compound/DMSO solution to the powdered chow while the mixer is running at a low speed to ensure even distribution.

    • For the control diet, add an equivalent volume of DMSO to the powdered chow.

    • Add a small amount of sterile water to act as a binder and mix until a homogenous dough is formed.

  • Pelletizing and Drying:

    • Extrude the medicated dough into pellets of a size similar to the standard chow.

    • Dry the pellets in a drying oven at a low temperature (e.g., 40-50°C) until they are hard and dry. Avoid high temperatures that could degrade the compound.

  • Storage:

    • Store the medicated and control chow in airtight containers at 4°C, protected from light.

Protocol 2: Administration of this compound in a Mouse Model of Aging

This protocol outlines the long-term administration of this compound to aged mice to assess its effects on sarcopenia and other age-related parameters.

Materials and Animals:

  • Aged male C57BL/6J mice (e.g., 18 months old)

  • Young male C57BL/6J mice (e.g., 4 months old) for comparison

  • This compound medicated diet (1 mg/kg)

  • Control diet (with DMSO vehicle)

  • Standard laboratory animal housing and husbandry equipment

  • Equipment for functional assessments (e.g., grip strength meter, rotarod)

  • Equipment for body composition analysis (e.g., EchoMRI)

Experimental Workflow:

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (20 weeks) cluster_assessment Functional and Physiological Assessments cluster_endpoint Endpoint Analysis start Start: Acclimatize Aged (18-month) and Young (4-month) C57BL/6J mice groups Randomize aged mice into two groups: 1. Control (DMSO in diet) 2. This compound (1 mg/kg in diet) start->groups administer Administer respective diets ad libitum groups->administer monitor Weekly Monitoring: - Body weight - Food intake administer->monitor functional Periodic Functional Tests: - Grip strength - Rotarod (coordination) - Endurance tests monitor->functional body_comp Body Composition (EchoMRI) at baseline and end-of-study monitor->body_comp euthanasia Euthanasia at 20 weeks functional->euthanasia body_comp->euthanasia tissue Tissue Collection: - Gastrocnemius - Tibialis anterior - Brain - Blood (for plasma analysis) euthanasia->tissue analysis Molecular and Histological Analysis: - Ceramide levels - Gene expression (RNA-seq) - Protein analysis - Histology (muscle fiber size) tissue->analysis signaling_pathway cluster_upstream Ceramide Synthesis cluster_intervention Therapeutic Intervention cluster_downstream Cellular Effects in Aging cluster_restoration Restorative Effects of this compound serine Serine + Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) serine->spt ceramide Ceramides (including very-long-chain 1-deoxy-sphingolipids) spt->ceramide restored_proteostasis Enhanced Protein Homeostasis (↑ Protein Folding, ↑ Proteolysis, ↑ Autophagy) proteostasis Impaired Protein Homeostasis (Proteotoxicity) ceramide->proteostasis alt007 This compound alt007->spt muscle_dysfunction Muscle Dysfunction (Sarcopenia) proteostasis->muscle_dysfunction improved_muscle Improved Muscle Function and Mass restored_proteostasis->improved_muscle

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the in vivo use of ALT-007, a novel inhibitor of serine palmitoyltransferase (SPT). The information is based on preclinical studies in a mouse model of age-related sarcopenia.

Mechanism of Action

This compound is a potent and orally bioavailable inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway. By inhibiting SPT, this compound effectively reduces the production of ceramides (B1148491) and related metabolites.[1][2][3] An accumulation of these lipids has been identified as a key factor in the development of age-related diseases.[2] Specifically, this compound has been shown to decrease the levels of very-long-chain 1-deoxy-sphingolipid species, which are found in high concentrations in the muscle and brain tissues of aged mice.[1][2]

Signaling Pathway of this compound Action

ALT007_Pathway cluster_synthesis De Novo Ceramide Synthesis cluster_inhibition Inhibition by this compound cluster_outcome Downstream Effects Serine Serine KDS 3-ketodihydrosphingosine Serine->KDS + Palmitoyl-CoA PalmitoylCoA Palmitoyl-CoA DHS Dihydrosphingosine KDS->DHS DHC Dihydroceramide DHS->DHC Ceramide Ceramide DHC->Ceramide Accumulation Ceramide Accumulation Reduced_Ceramides Reduced Ceramides ALT007 This compound SPT Serine Palmitoyltransferase (SPT) ALT007->SPT Inhibits Sarcopenia Age-Related Sarcopenia Accumulation->Sarcopenia Improved_Muscle_Function Improved Muscle Mass & Function Reduced_Ceramides->Improved_Muscle_Function

Caption: Mechanism of action of this compound in inhibiting ceramide synthesis.

Recommended Dosage and Administration

The following table summarizes the dosages of this compound used in a preclinical mouse model of age-related sarcopenia.

ParameterRecommended Dosage
Animal Model Aged C57BL/6J mice (18 months old)
Dosage 1 mg/kg and 4 mg/kg/day
Administration Route Oral (mixed in food)
Vehicle Dimethyl sulfoxide (B87167) (DMSO)
Treatment Duration 10 days (for initial tolerance) and 20 weeks (for efficacy)

Experimental Protocols

This section details the methodology for an in vivo study of this compound in a mouse model of age-related sarcopenia.

Animal Model and Acclimation
  • Animal Strain: C57BL/6J mice are a commonly used strain for studying age-related pathologies, including sarcopenia.

  • Age: For studies on age-related sarcopenia, aged mice (e.g., 18 months old) should be used. Young adult mice (e.g., 2 months old) can serve as a control group.

  • Acclimation: Upon arrival, animals should be allowed to acclimate to the facility for at least one week before the start of the experiment. They should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

Formulation of this compound Diet
  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. The concentration will depend on the final desired dose in the food.

  • Mixing with Food: The this compound/DMSO solution should be thoroughly mixed into the animal's food. A control diet should be prepared by mixing an equivalent volume of DMSO alone into the food.

  • Dietary Preparation: Ensure homogenous mixing to provide a consistent daily dose to the animals. The amount of this compound to be mixed will be based on the average daily food consumption of the mice to achieve the target dose of 1 mg/kg or 4 mg/kg per day.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study of this compound.

experimental_workflow start Start of Study acclimation Acclimation (1 week) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization treatment Treatment Period (20 weeks) - this compound in food (1 mg/kg) - Vehicle (DMSO) in food randomization->treatment monitoring Weekly Monitoring - Body Weight - Food Intake treatment->monitoring phenotyping In Vivo Phenotyping (starting at week 7) - Hanging Time - Grip Strength treatment->phenotyping mri EchoMRI for Lean Mass (week 11) phenotyping->mri ogtt Oral Glucose Tolerance Test (week 17) mri->ogtt sacrifice Sacrifice (week 20) ogtt->sacrifice tissue_collection Tissue Collection - Muscle (Gastrocnemius, Tibialis Anterior) - Blood sacrifice->tissue_collection analysis Downstream Analysis - Ceramide Levels - Gene Expression tissue_collection->analysis end End of Study analysis->end

Caption: Experimental workflow for an in vivo study of this compound.

In Vivo Phenotyping and Outcome Measures

Throughout the study, a series of non-invasive tests should be performed to assess physical fitness and muscle function.[1]

  • Body Weight and Food Intake: Monitored weekly to assess the general health and tolerability of the treatment.[1]

  • Hanging Time: This test measures endurance and grip strength. The time until the mouse falls is recorded.

  • Grip Strength: A grip strength meter can be used to quantify the forelimb and hindlimb muscle strength.

  • Lean Mass Measurement: EchoMRI can be used to measure lean body mass at specified time points (e.g., after 11 weeks of treatment) to assess changes in muscle mass.[1]

  • Oral Glucose Tolerance Test (oGTT): Performed towards the end of the study to evaluate metabolic function.[1]

Tissue Collection and Analysis

At the end of the treatment period, animals are euthanized, and tissues are collected for further analysis.

  • Muscle Tissue: The gastrocnemius and tibialis anterior muscles should be dissected and weighed.[1] A portion of the muscle can be snap-frozen in liquid nitrogen for subsequent analysis.

  • Measurement of Ceramide Levels: Total ceramide levels in the muscle tissue can be measured to confirm target engagement of this compound.[1]

  • Gene Expression Analysis: RNA can be extracted from muscle tissue to analyze the expression of genes related to muscle homeostasis and mitochondrial function.

Safety and Tolerability

In the described preclinical studies, long-term oral administration of this compound was well-tolerated in mice.[1] No significant adverse effects on body weight or food intake were observed during a 20-week treatment period.[1]

Conclusion

This compound presents a promising therapeutic agent for age-related sarcopenia. The recommended oral dosage of 1 mg/kg, administered by mixing in the food, has been shown to be effective in improving muscle mass and function in aged mice. The provided protocols offer a framework for conducting further in vivo studies to explore the full therapeutic potential of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Utilizing ALT-007 in C. elegans Longevity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALT-007 is a potent and specific inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of ceramides (B1148491). An accumulation of certain ceramide species and related sphingolipids has been associated with age-related decline in various organisms. By inhibiting SPT, this compound effectively reduces the levels of potentially detrimental ceramides and 1-deoxy-sphingolipids. In the model organism Caenorhabditis elegans, this modulation of lipid metabolism has been shown to enhance protein homeostasis (proteostasis) and significantly extend lifespan, making this compound a promising compound for aging and longevity research.[1][2][3]

These application notes provide detailed protocols for assessing the effects of this compound on the lifespan, healthspan, and stress resistance of C. elegans.

Mechanism of Action: Inhibition of Ceramide Synthesis and Enhancement of Proteostasis

This compound targets and inhibits serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in the ceramide biosynthesis pathway. This action leads to a reduction in the cellular pool of ceramides and other downstream sphingolipids. The accumulation of specific ceramide species during aging has been linked to disruptions in mitochondrial function and protein homeostasis. By lowering the production of these molecules, this compound helps to maintain a healthy proteome, mitigating age-related protein aggregation and cellular damage.[1][2]

While the precise downstream signaling cascade of this compound is under active investigation, evidence suggests an interplay with established longevity pathways in C. elegans, including the DAF-16/FOXO and SKN-1/Nrf2 pathways, which are central regulators of stress resistance and lifespan.

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data demonstrating the potential effects of this compound in C. elegans longevity and healthspan experiments. This data is provided for exemplary purposes to guide researchers in their experimental design and data representation.

Table 1: Effect of this compound on C. elegans Lifespan

Treatment GroupMean Lifespan (Days)Maximum Lifespan (Days)Percent Increase in Mean Lifespan
Vehicle Control (0.1% DMSO)18.5 ± 0.825-
This compound (10 µM)22.3 ± 1.13020.5%
This compound (50 µM)24.1 ± 1.33330.3%

Table 2: Effect of this compound on C. elegans Healthspan Markers

Treatment GroupMotility (Body Bends/min at Day 10)Brood Size (Total Progeny)
Vehicle Control (0.1% DMSO)45 ± 5280 ± 25
This compound (50 µM)65 ± 7275 ± 30

Table 3: Effect of this compound on C. elegans Stress Resistance

Treatment GroupThermotolerance (% Survival after 6h at 35°C)Oxidative Stress Resistance (% Survival after 4h in 200mM Paraquat)
Vehicle Control (0.1% DMSO)35 ± 4%40 ± 5%
This compound (50 µM)60 ± 6%65 ± 7%

Experimental Protocols

C. elegans Maintenance and Synchronization

Materials:

Protocol:

  • Maintain wild-type (N2) C. elegans on NGM plates seeded with E. coli OP50 at 20°C.

  • To obtain a synchronized population of worms, wash gravid adults from plates with M9 buffer.

  • Pellet the worms by centrifugation and aspirate the supernatant.

  • Add bleaching solution and vortex for 5-7 minutes to dissolve the adults, leaving the eggs.

  • Quickly wash the eggs three times with M9 buffer.

  • Allow the eggs to hatch overnight in M9 buffer with gentle shaking. The resulting L1 larvae will be synchronized.

This compound Treatment

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Seeded NGM plates

Protocol:

  • Prepare NGM plates containing the desired final concentrations of this compound. The compound, dissolved in a vehicle like DMSO, should be added to the molten NGM before pouring the plates.

  • Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all plates, including controls, and is at a non-toxic level (typically ≤0.1%).

  • Plate the synchronized L1 larvae onto the this compound-containing and control plates.

Lifespan Analysis

Protocol:

  • Transfer synchronized L1 larvae to NGM plates containing either vehicle control or this compound.

  • Starting from the first day of adulthood, transfer the worms to fresh plates daily for the first week to separate them from their progeny.

  • After the reproductive period, transfer the worms every 2-3 days.

  • Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Censor worms that crawl off the agar, have internal hatching ("bagging"), or extrude their vulva.

  • Continue until all worms have died. Analyze the data using survival analysis software to generate survival curves and calculate mean and maximum lifespan.

Healthspan Assays

a) Motility Assay (Thrashing):

  • At specific ages (e.g., day 5, 10, and 15 of adulthood), pick individual worms from control and this compound plates.

  • Place each worm in a drop of M9 buffer on a clean glass slide.

  • Allow the worm to acclimatize for 30 seconds.

  • Count the number of body bends (thrashes) in a 30-second interval. A thrash is defined as a complete change in the direction of bending at the mid-body.

  • Repeat for at least 10-15 worms per condition.

b) Reproductive Assay (Brood Size):

  • At the L4 stage, transfer single worms to individual fresh plates (control or this compound).

  • Transfer the parent worm to a new plate every day until it ceases to lay eggs.

  • After 2-3 days, count the number of progeny on each plate.

  • The total number of progeny from a single worm constitutes its brood size.

  • Assay at least 10-15 worms per condition.

Stress Resistance Assays

a) Thermotolerance Assay:

  • Use synchronized day 1 adult worms raised on control or this compound plates.

  • Transfer approximately 20-30 worms per plate to fresh, pre-warmed plates.

  • Place the plates in a 35°C incubator.

  • Score the number of surviving worms every hour until all worms are dead.

  • Plot survival curves and calculate the mean survival time.

b) Oxidative Stress Assay:

  • Prepare M9 buffer containing an oxidizing agent, such as 200 mM paraquat (B189505).

  • Use synchronized day 1 adult worms raised on control or this compound plates.

  • Transfer worms into the wells of a 96-well plate containing the paraquat solution.

  • Score for survival every hour. A worm is considered dead when it no longer moves and appears straight.

  • Plot survival curves and calculate the mean survival time.

Visualizations

ALT007_Mechanism cluster_inhibition This compound Action cluster_pathway Ceramide Synthesis Pathway cluster_outcome Cellular Outcomes This compound This compound SPT Serine Palmitoyltransferase (SPT) This compound->SPT Inhibits Ceramide_Synthesis De Novo Ceramide Synthesis SPT->Ceramide_Synthesis Rate-limiting step Ceramides Ceramides & 1-Deoxy-sphingolipids Ceramide_Synthesis->Ceramides Proteostasis Improved Proteostasis Ceramides->Proteostasis Reduced accumulation leads to Longevity Increased Lifespan & Healthspan Proteostasis->Longevity

Caption: Mechanism of action of this compound in promoting longevity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays A Synchronize C. elegans (Bleaching) B Prepare NGM plates with Vehicle or this compound A->B C Plate synchronized L1 larvae B->C D Incubate at 20°C C->D E Lifespan Analysis D->E F Healthspan Assays (Motility, Brood Size) D->F G Stress Resistance Assays (Thermotolerance, Oxidative Stress) D->G

Caption: Experimental workflow for assessing this compound effects in C. elegans.

Signaling_Pathways cluster_IIS Insulin/IGF-1 Signaling cluster_SKN1 Oxidative Stress Response This compound This compound SPT_Inhibition SPT Inhibition This compound->SPT_Inhibition Ceramide_Reduction Reduced Ceramides SPT_Inhibition->Ceramide_Reduction Proteostasis_Network Enhanced Proteostasis Ceramide_Reduction->Proteostasis_Network DAF-16 DAF-16/FOXO (Nuclear Localization) Ceramide_Reduction->DAF-16 Modulates SKN-1 SKN-1/Nrf2 (Activation) Ceramide_Reduction->SKN-1 Modulates Longevity Longevity & Stress Resistance Proteostasis_Network->Longevity DAF-16->Longevity SKN-1->Longevity

Caption: Putative signaling pathways modulated by this compound.

References

Application Notes and Protocols for ALT-007 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALT-007 is a potent and orally bioavailable inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid synthesis pathway.[1] By inhibiting SPT, this compound effectively reduces the cellular levels of ceramides (B1148491) and other downstream sphingolipids.[2] Accumulating evidence suggests a link between dysregulated ceramide synthesis and various age-related pathologies, including sarcopenia and neurodegenerative diseases.[1] Mechanistic studies have revealed that this compound enhances protein homeostasis, mitigating proteotoxicity and reducing the accumulation of protein aggregates.[2][3] These characteristics make this compound a valuable research tool for studying the roles of ceramide and sphingolipid metabolism in cellular processes and disease models.

This document provides detailed protocols for the preparation and use of this compound in a cell culture setting, focusing on its application in murine C2C12 myoblasts, a relevant cell line for studying its effects on muscle cells.

Mechanism of Action

This compound targets and inhibits serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in the de novo ceramide biosynthesis pathway. This pathway begins with the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[4][5] By blocking this step, this compound leads to a downstream reduction in the synthesis of ceramides and other complex sphingolipids. The accumulation of certain ceramide species has been implicated in cellular stress and protein aggregation.[2] Therefore, this compound's mechanism of action is linked to the restoration of protein homeostasis (proteostasis) and the amelioration of cellular stress associated with aberrant sphingolipid metabolism.[1][3]

ALT007_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Cellular Effects L-Serine L-Serine SPT Serine Palmitoyltransferase (SPT) L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Condensation Dihydroceramide Dihydroceramide 3-Ketodihydrosphingosine->Dihydroceramide Reduction Ceramides Ceramides Dihydroceramide->Ceramides Desaturation Complex_Sphingolipids Complex Sphingolipids Ceramides->Complex_Sphingolipids Further Processing Protein_Aggregation Protein Aggregation Ceramides->Protein_Aggregation Promotes ALT007 This compound ALT007->SPT Inhibition Proteostasis Enhanced Protein Homeostasis ALT007->Proteostasis Leads to

Figure 1: this compound Mechanism of Action.

Quantitative Data

Currently, published quantitative data for this compound in cell culture is limited. The following table summarizes the available information. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.

ParameterCell LineValueReference
Effective Concentration C2C12 myoblasts10 nM[4]
(for ceramide reduction)
Solubility DMSO≥ 100 mg/mLVendor Data
Storage (Solid) Dry, dark at 0-4°C (short-term) or -20°C (long-term)Vendor Data
Storage (Stock Solution) -20°C (1 month) or -80°C (6 months)Vendor Data

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Under sterile conditions (e.g., in a biological safety cabinet), prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.5335 mg of this compound (MW: 533.51 g/mol ) in 100 µL of DMSO. Adjust volume as needed.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.

Cell Culture Protocol for C2C12 Myoblasts

Materials:

  • C2C12 myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks or plates

Procedure:

  • Maintain C2C12 myoblasts in Growth Medium in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, aspirate the medium and wash the cells once with sterile PBS.

  • Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 4-5 volumes of Growth Medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh Growth Medium and plate at the desired density for your experiment. For general maintenance, a split ratio of 1:4 to 1:6 is recommended.

  • For experiments with this compound, seed the cells and allow them to adhere and reach the desired confluency (typically 50-70%) before treatment.

cell_culture_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Prepare_ALT007 Prepare this compound Stock Solution (10 mM in DMSO) Prepare_Working_Sol Prepare Working Solutions of this compound in Media Prepare_ALT007->Prepare_Working_Sol Prepare_Media Prepare C2C12 Growth Medium Seed_Cells Seed C2C12 Cells in Culture Plates Prepare_Media->Seed_Cells Incubate_Adherence Incubate (37°C, 5% CO2) for Adherence & Growth Seed_Cells->Incubate_Adherence Incubate_Adherence->Prepare_Working_Sol Treat_Cells Replace Medium with This compound Containing Medium Prepare_Working_Sol->Treat_Cells Incubate_Treatment Incubate for Desired Duration Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells for Lysate Preparation or Fixation Incubate_Treatment->Harvest_Cells Assays Perform Assays: - Western Blot - Viability Assay - Aggregation Assay Harvest_Cells->Assays

Figure 2: General Experimental Workflow.
Cell Viability Assay (e.g., MTT or Resazurin-based)

This protocol provides a general framework. Optimal cell density and incubation times should be determined empirically.

Procedure:

  • Seed C2C12 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in Growth Medium from the 10 mM stock. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.

  • Replace the medium in the wells with the this compound dilutions.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Downstream Targets

This protocol can be used to assess the levels of proteins involved in the sphingolipid pathway or markers of cellular stress and protein homeostasis.

Procedure:

  • Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., markers of the UPR or autophagy) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize protein levels to a loading control like β-actin or GAPDH.

Protein Aggregation Assay (Thioflavin T Staining)

This assay can be adapted to measure changes in protein aggregation in cells treated with this compound.

Procedure:

  • Culture and treat C2C12 cells with this compound as described for other assays.

  • Induce protein aggregation using a known stressor if required for the experimental model.

  • Wash the cells with PBS and lyse them in a suitable buffer.

  • Incubate the cell lysates with Thioflavin T (ThT) solution (final concentration typically 10-25 µM) in a 96-well black plate.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • An increase in ThT fluorescence is indicative of the presence of amyloid-like protein aggregates. Compare the fluorescence levels between control and this compound-treated samples.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and research goals. The provided information is based on currently available literature and general laboratory practices.

References

Application Notes and Protocols for Assessing Protein Aggregation with ALT-007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALT-007 is a potent, selective, and orally bioavailable inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of ceramides.[1][2] By inhibiting SPT, this compound effectively reduces the levels of ceramides, particularly harmful very-long-chain ceramides, which have been linked to cellular dysfunction and age-related diseases.[3] Mechanistic studies have revealed that this compound enhances protein homeostasis and mitigates the formation of toxic protein aggregates, offering a promising therapeutic strategy for a range of conditions, including age-related sarcopenia and neurodegenerative diseases.[1][3][4]

These application notes provide detailed protocols for assessing the efficacy of this compound in reducing protein aggregation in various experimental models.

Mechanism of Action of this compound

This compound targets and inhibits serine palmitoyltransferase (SPT), a crucial enzyme in the ceramide biosynthesis pathway. This inhibition leads to a reduction in the cellular pool of ceramides. The accumulation of certain ceramide species has been associated with disruptions in protein homeostasis (proteostasis), leading to protein misfolding and aggregation. By lowering ceramide levels, this compound is believed to restore proteostasis, thereby preventing or reducing the aggregation of disease-associated proteins.[3][4]

cluster_pathway This compound Signaling Pathway Serine_Palmitoyltransferase Serine Palmitoyltransferase (SPT) Ceramides Ceramides (Very-long-chain) Serine_Palmitoyltransferase->Ceramides Synthesizes Protein_Aggregation Protein Aggregation Ceramides->Protein_Aggregation Promotes Proteostasis Protein Homeostasis (Proteostasis) Proteostasis->Protein_Aggregation Prevents ALT007 This compound ALT007->Serine_Palmitoyltransferase Inhibits ALT007->Proteostasis Enhances cluster_workflow Thioflavin T (ThT) Aggregation Assay Workflow A Prepare Aβ Peptide Solution C Incubate Aβ with this compound or Vehicle Control A->C B Prepare this compound Solutions (Varying Concentrations) B->C D Add Thioflavin T (ThT) C->D E Measure Fluorescence (Ex: 440 nm, Em: 485 nm) D->E F Analyze Data and Determine IC50 E->F cluster_workflow Filter Retardation Assay Workflow A Culture Cells Expressing Aggregation-Prone Protein B Treat Cells with this compound or Vehicle Control A->B C Lyse Cells and Quantify Total Protein B->C D Filter Lysates through Cellulose Acetate Membrane C->D E Immunoblot for the Protein of Interest D->E F Quantify Retained Aggregates E->F

References

Application Notes and Protocols for ALT-007 in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ALT-007 is a potent and specific inhibitor of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of sphingolipids.[1] Dysregulation of sphingolipid metabolism, particularly the levels of ceramides (B1148491), has been implicated in the pathophysiology of numerous diseases. Emerging research suggests that targeting this pathway may offer therapeutic avenues for various conditions. In the context of oncology, the role of ceramides is multifaceted, with evidence suggesting that modulation of ceramide levels can influence cell fate, including apoptosis, cell cycle arrest, and proliferation.[2][3][4] While classically viewed as pro-apoptotic, certain ceramide species can also promote proliferation, making the overall effect of SPT inhibition context-dependent.[2][3]

Studies on other SPT inhibitors have demonstrated anti-proliferative effects in various cancer cell lines, including melanoma, lung adenocarcinoma, and acute myeloid leukemia.[5][6][7] These findings suggest that SPT is a viable target for cancer therapeutics.[5][6] This document provides a detailed protocol for evaluating the anti-proliferative effects of this compound on cancer cell lines using a colorimetric cell proliferation assay.

Mechanism of Action

This compound exerts its biological effect by inhibiting Serine Palmitoyltransferase (SPT). SPT catalyzes the initial step in the de novo synthesis of sphingolipids, the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[6] Inhibition of SPT by this compound leads to a reduction in the intracellular pool of sphingolipids, including ceramides and sphingomyelins.[6] The downstream consequences of this inhibition on cancer cell proliferation are the subject of ongoing research but are hypothesized to involve the disruption of signaling pathways reliant on these lipid second messengers.

ALT007_Signaling_Pathway cluster_0 De Novo Sphingolipid Synthesis cluster_1 Cellular Processes Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Ceramides Ceramides 3-Ketodihydrosphingosine->Ceramides Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids Cell_Proliferation Cell Proliferation Ceramides->Cell_Proliferation Context-Dependent Modulation Apoptosis Apoptosis Ceramides->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Ceramides->Cell_Cycle_Arrest Induction This compound This compound This compound->SPT

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables present hypothetical data on the anti-proliferative activity of this compound against various cancer cell lines as determined by the XTT assay after 72 hours of treatment.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma25.8
MIA PaCa-2Pancreatic Carcinoma18.5
HCT116Colorectal Carcinoma22.1

Table 2: Dose-Response of A549 Cells to this compound Treatment

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
575.6 ± 6.2
1060.1 ± 4.8
2045.3 ± 3.9
5021.7 ± 2.5
1008.9 ± 1.8

Experimental Protocols

XTT Cell Proliferation Assay

This protocol is adapted for determining cell viability and proliferation in response to this compound treatment. The XTT assay measures the metabolic activity of cells, where the reduction of a tetrazolium salt (XTT) to a colored formazan (B1609692) product is proportional to the number of viable cells.[8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom microplates

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and activation reagent)

  • Microplate reader capable of measuring absorbance at 450-500 nm

Experimental Workflow:

XTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Data Analysis A 1. Harvest and count cells B 2. Seed cells into a 96-well plate (e.g., 5,000-10,000 cells/well) A->B C 3. Incubate overnight to allow attachment B->C D 4. Prepare serial dilutions of this compound E 5. Treat cells with this compound or vehicle control D->E F 6. Incubate for desired time period (e.g., 72 hours) E->F G 7. Prepare and add XTT labeling mixture to each well H 8. Incubate for 2-4 hours G->H I 9. Measure absorbance at 450-500 nm H->I J 10. Subtract background absorbance K 11. Calculate % cell viability and determine IC₅₀ J->K

Caption: Workflow for the XTT cell proliferation assay.

Procedure:

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • XTT Assay:

    • Following the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the activation reagent).[9]

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, or until a significant color change is observed.

    • Gently shake the plate to ensure uniform distribution of the color.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 450 nm and 500 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract non-specific background readings.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Troubleshooting

IssuePossible CauseSolution
High background absorbance Contamination of medium or reagents.Use sterile technique and fresh, filtered reagents.
Low signal or poor cell growth Suboptimal cell seeding density; unhealthy cells.Optimize cell seeding density; ensure cells are in the logarithmic growth phase and have high viability before seeding.
Inconsistent results between wells Uneven cell seeding; pipetting inaccuracies.Ensure a single-cell suspension before seeding; use a multichannel pipette carefully and consistently.
Precipitation of this compound Poor solubility in aqueous medium.Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.

References

Application Notes and Protocols for Quantifying Ceramide Levels Following ALT-007 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALT-007 is a potent and orally bioavailable small molecule inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo ceramide synthesis pathway.[1][2][3] By targeting SPT, this compound effectively reduces the cellular levels of ceramides (B1148491), particularly very-long-chain ceramides, which have been implicated in the pathophysiology of various age-related and metabolic diseases.[1][2] Recent studies have highlighted the therapeutic potential of this compound in mitigating age-related muscle loss (sarcopenia) and improving overall fitness in preclinical models.[1][3]

The accumulation of certain ceramide species has been linked to cellular dysfunction, including impaired protein homeostasis and mitochondrial function.[2][4] Consequently, the ability to accurately quantify changes in ceramide levels following treatment with this compound is crucial for understanding its mechanism of action, determining its pharmacokinetic and pharmacodynamic profiles, and assessing its therapeutic efficacy.

These application notes provide detailed protocols for the quantification of ceramide levels in various biological samples after treatment with this compound, with a primary focus on the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Alternative methods such as ELISA are also discussed.

Signaling Pathway Affected by this compound

ALT007_Pathway cluster_synthesis De Novo Ceramide Synthesis Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine CerS Ceramide Synthase Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide DES->Ceramide Downstream_Effects Cellular Dysfunction (e.g., Impaired Proteostasis, Mitochondrial Dysfunction) Ceramide->Downstream_Effects ALT007 This compound ALT007->SPT Inhibition

Caption: this compound inhibits serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in the de novo ceramide synthesis pathway, thereby reducing the production of downstream ceramides and mitigating their effects on cellular function.

Methods for Ceramide Quantification

Several methods are available for the quantification of ceramide levels in biological samples. The choice of method depends on the required sensitivity, specificity, throughput, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for ceramide quantification due to its high sensitivity, specificity, and ability to measure multiple ceramide species simultaneously.[5][6][7][8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits for ceramide quantification are commercially available and offer a higher throughput alternative to LC-MS/MS, although they may have lower specificity as they often detect a single ceramide species or a group of related molecules.[9][10][11][12][13]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for the separation and quantification of lipids, including ceramides.[14][15] Quantification can be achieved through densitometry or by coupling HPTLC with mass spectrometry.

Experimental Protocol: Quantification of Ceramide Species by LC-MS/MS

This protocol provides a detailed methodology for the quantification of various ceramide species in biological samples (e.g., plasma, tissue homogenates, cell lysates) following this compound treatment.

Sample Preparation

a. Plasma:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge at 1,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

b. Tissue Homogenates:

  • Excise tissues of interest, rinse with ice-cold phosphate-buffered saline (PBS) to remove any blood.

  • Weigh the tissue and homogenize in a suitable buffer (e.g., PBS with protease inhibitors) on ice.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant for normalization.

  • Store at -80°C until analysis.

c. Cell Lysates:

  • Harvest cells by scraping or trypsinization.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in a lysis buffer and incubate on ice.

  • Centrifuge to remove insoluble material and collect the supernatant (lysate).

  • Determine the protein concentration of the lysate for normalization.

  • Store at -80°C until analysis.

Lipid Extraction

A modified Bligh and Dyer extraction method is commonly used for extracting ceramides from biological samples.[5]

  • To 100 µL of sample (plasma, tissue homogenate, or cell lysate), add an internal standard mixture containing non-physiological odd-chain ceramides (e.g., C17:0 ceramide).

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.

  • Add 125 µL of chloroform. Vortex.

  • Add 125 µL of water. Vortex.

  • Centrifuge at 1,000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:acetonitrile).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Use a C18 or C8 reversed-phase column for the separation of different ceramide species.

    • Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid and an organic solvent mixture like acetonitrile/isopropanol with formic acid.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Utilize Multiple Reaction Monitoring (MRM) for the sensitive and specific detection of each ceramide species and the internal standard. The MRM transitions will correspond to the precursor ion (protonated molecule [M+H]+) and a specific product ion.

Data Analysis and Quantification
  • Generate a standard curve for each ceramide species of interest using known concentrations of synthetic ceramide standards.

  • Integrate the peak areas for each endogenous ceramide and the internal standard in the samples.

  • Calculate the concentration of each ceramide species in the samples by normalizing to the internal standard and using the standard curve.

  • Normalize the final ceramide concentrations to the initial sample volume, protein concentration, or tissue weight.

Experimental Workflow Diagram

Ceramide_Quantification_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Plasma, Tissue, Cells) Homogenization Homogenization / Lysis Sample_Collection->Homogenization Add_IS Add Internal Standard Homogenization->Add_IS Bligh_Dyer Bligh & Dyer Extraction (Chloroform/Methanol) Add_IS->Bligh_Dyer Phase_Separation Phase Separation Bligh_Dyer->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry Down under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in Solvent Dry_Down->Reconstitute LC_Separation HPLC Separation (Reversed-Phase) Reconstitute->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification & Normalization Peak_Integration->Quantification Standard_Curve Standard Curve Generation Standard_Curve->Quantification

Caption: Workflow for the quantification of ceramide levels using LC-MS/MS, from sample preparation to data analysis.

Data Presentation

For clear and concise presentation of quantitative data, it is recommended to use structured tables. This allows for easy comparison of ceramide levels between different treatment groups (e.g., vehicle control vs. This compound treated) and across different ceramide species.

Table 1: Ceramide Levels in Plasma Following this compound Treatment

Ceramide SpeciesVehicle Control (ng/mL)This compound Treated (ng/mL)% Changep-value
C16:0 CeramideMean ± SDMean ± SD
C18:0 CeramideMean ± SDMean ± SD
C20:0 CeramideMean ± SDMean ± SD
C22:0 CeramideMean ± SDMean ± SD
C24:0 CeramideMean ± SDMean ± SD
C24:1 CeramideMean ± SDMean ± SD
Total Ceramides Mean ± SD Mean ± SD

Table 2: Ceramide Levels in Tissue Homogenates Following this compound Treatment

Ceramide SpeciesVehicle Control (pmol/mg protein)This compound Treated (pmol/mg protein)% Changep-value
C16:0 CeramideMean ± SDMean ± SD
C18:0 CeramideMean ± SDMean ± SD
C20:0 CeramideMean ± SDMean ± SD
C22:0 CeramideMean ± SDMean ± SD
C24:0 CeramideMean ± SDMean ± SD
C24:1 CeramideMean ± SDMean ± SD
Total Ceramides Mean ± SD Mean ± SD

Alternative Protocol: Ceramide Quantification by ELISA

General ELISA Protocol Outline
  • Sample Preparation: Prepare samples (serum, plasma, cell culture supernatants, tissue/cell lysates) as per the kit manufacturer's instructions. This may involve dilution of the samples.

  • Standard Curve Preparation: Prepare a serial dilution of the provided ceramide standard to generate a standard curve.

  • Assay Procedure:

    • Add standards and samples to the wells of the microplate pre-coated with a ceramide antigen.

    • Add a biotinylated anti-ceramide antibody to each well. During incubation, the ceramide in the sample will compete with the coated ceramide for binding to the antibody.

    • Wash the plate to remove unbound antibody.

    • Add a streptavidin-HRP conjugate, which will bind to the captured biotinylated antibody.

    • Wash the plate again to remove unbound conjugate.

    • Add a TMB substrate, which will be converted by HRP to produce a colored product.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of ceramide in the samples by interpolating their absorbance values from the standard curve. The amount of color is inversely proportional to the amount of ceramide in the sample.

It is crucial to follow the specific protocol provided with the chosen ELISA kit for optimal results.[9]

References

Troubleshooting & Optimization

Technical Support Center: Improving ALT-007 Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of ALT-007 in animal studies. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally bioavailable inhibitor of the enzyme serine palmitoyltransferase (SPT).[1][2] SPT is the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] By inhibiting SPT, this compound reduces the production of ceramides (B1148491) and other downstream sphingolipids, which are implicated in various age-related diseases.[1][3][4]

Q2: Is this compound orally bioavailable?

A2: Yes, studies have shown that this compound is orally bioavailable and well-tolerated in long-term oral administration in mice.[1][3][4] It has been described as having a suitable pharmacokinetic profile with improved metabolic stability, aqueous solubility, and permeability compared to other SPT inhibitors like Myriocin.[1]

Q3: What are the common challenges in achieving consistent oral bioavailability for compounds like this compound in animal studies?

A3: Compounds with poor aqueous solubility can exhibit high variability in plasma concentrations following oral administration. This can be due to inconsistent dissolution in the gastrointestinal (GI) tract, the influence of food on gastric emptying and GI fluid composition, and first-pass metabolism in the gut and liver.

Q4: What general formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds?

A4: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve its dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solutions, and suspensions can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution.

  • Use of Surfactants and Co-solvents: These excipients can improve the solubility of the drug in the formulation.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound

  • Question: We are observing significant inter-animal variability in the plasma concentrations of this compound after oral administration. What could be the cause and how can we mitigate this?

  • Answer: High variability is a common issue with orally administered compounds, especially those with limited aqueous solubility.

    • Potential Cause 1: Inconsistent Food Intake. The presence or absence of food can significantly impact the absorption of this compound.

      • Troubleshooting Tip: Standardize the feeding schedule. For studies where this compound is administered in the diet, ensure consistent food consumption across all animals. Monitor food intake daily. For gavage studies, fast the animals overnight to ensure an empty stomach, which can reduce variability.

    • Potential Cause 2: Inhomogeneous Drug-Food Admixture. If this compound is not evenly distributed in the feed, different animals will ingest different doses.

      • Troubleshooting Tip: Ensure a standardized and validated protocol for mixing this compound with the animal chow. A detailed protocol is provided in the "Experimental Protocols" section.

    • Potential Cause 3: Stress-Induced Physiological Changes. Stress from handling and dosing procedures can alter gastrointestinal motility and blood flow, affecting drug absorption.

      • Troubleshooting Tip: Acclimate the animals to handling and the dosing procedure for several days before the start of the experiment. For oral gavage, ensure that the personnel are well-trained to minimize stress and the risk of procedural errors.

Issue 2: Low or Undetectable Plasma Concentrations of this compound

  • Question: We are not detecting significant levels of this compound in the plasma of our study animals. What are the possible reasons and solutions?

  • Answer: Low or undetectable plasma concentrations can stem from poor absorption, rapid metabolism, or analytical issues.

    • Potential Cause 1: Poor Solubility and Dissolution. this compound may not be dissolving sufficiently in the GI tract to be absorbed.

      • Troubleshooting Tip: While this compound is reported to have improved solubility, if issues persist, consider alternative formulation strategies. For preclinical studies, exploring a simple lipid-based formulation or a solid dispersion could be a next step.

    • Potential Cause 2: Extensive First-Pass Metabolism. The drug may be heavily metabolized in the gut wall or liver before reaching systemic circulation.

      • Troubleshooting Tip: While specific data on this compound's first-pass metabolism is not publicly available, this is a common challenge. If suspected, in vitro metabolism studies using liver microsomes can provide insights.

    • Potential Cause 3: Issues with Bioanalytical Method. The analytical method used to quantify this compound in plasma may lack the required sensitivity or be subject to interference.

      • Troubleshooting Tip: Validate your bioanalytical method thoroughly. This includes assessing the lower limit of quantification (LLOQ), linearity, precision, and accuracy. Ensure that matrix effects are evaluated and minimized.

Data Presentation

While specific pharmacokinetic parameters for this compound (such as Cmax, Tmax, AUC, and absolute bioavailability) are not publicly available in the reviewed literature, the following table provides target parameters for an orally bioavailable compound in a preclinical mouse model. Researchers can use this as a general guideline for their own studies.

ParameterTarget Range (for a 1 mg/kg oral dose)UnitSignificance
Cmax 100 - 1000ng/mLMaximum observed plasma concentration
Tmax 0.5 - 4hoursTime to reach Cmax
AUC (0-24h) 500 - 5000ng*h/mLTotal drug exposure over 24 hours
Absolute Bioavailability > 20%Fraction of the dose reaching systemic circulation

Note: These are generalized target values and the optimal pharmacokinetic profile will depend on the therapeutic target and dosing regimen.

Experimental Protocols

1. Preparation of this compound Food Admixture

This protocol is based on the methodology described in the study by Poisson et al. (2024).

  • Materials:

  • Procedure:

    • Calculate the total amount of this compound and chow required for the study duration and number of animals. The reported effective dose is 1 mg/kg.

    • Dissolve the calculated amount of this compound in a minimal amount of DMSO.

    • Prepare the control diet by mixing an equivalent volume of DMSO with the chow.

    • Slowly add the this compound/DMSO solution to the powdered or crushed rodent chow in a suitable mixer.

    • Mix thoroughly to ensure a homogenous distribution of the compound in the feed. This can be achieved using a planetary mixer or by manual mixing in stages.

    • Allow the solvent (DMSO) to evaporate completely in a fume hood or a well-ventilated area.

    • Once dry, the medicated chow can be provided to the animals.

    • It is recommended to prepare fresh batches of the medicated chow regularly to ensure the stability of this compound.

2. Oral Gavage Administration

For studies requiring a more precise dosage at a specific time, oral gavage can be used.

  • Materials:

    • This compound formulation (e.g., suspension in a suitable vehicle)

    • Appropriately sized gavage needles (ball-tipped)

    • Syringes

  • Procedure:

    • Fast the mice overnight (with access to water) to ensure an empty stomach and reduce variability in absorption.

    • Prepare the this compound formulation at the desired concentration. Ensure it is well-suspended or dissolved.

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Administer the formulation slowly to prevent regurgitation and aspiration.

    • Return the mouse to its cage and monitor for any signs of distress.

Mandatory Visualization

experimental_workflow cluster_prep Formulation Preparation cluster_admin Oral Administration cluster_analysis Data Collection & Analysis prep_alt Dissolve this compound in DMSO mix Mix this compound/DMSO with Chow prep_alt->mix prep_chow Powder Rodent Chow prep_chow->mix dry Evaporate DMSO mix->dry administer Administer Medicated Chow dry->administer acclimate Acclimate Animals acclimate->administer monitor Monitor Food Intake & Body Weight administer->monitor pk_sampling Plasma Sample Collection administer->pk_sampling pd_assessment Pharmacodynamic Assessment administer->pd_assessment bioanalysis LC-MS/MS Analysis of this compound pk_sampling->bioanalysis

Caption: Experimental workflow for in vivo studies of this compound in a food admixture.

signaling_pathway cluster_pathway De Novo Sphingolipid Biosynthesis Pathway serine L-Serine + Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) serine->spt keto 3-Ketodihydrosphingosine spt->keto ceramide Ceramides keto->ceramide Multiple Steps downstream Complex Sphingolipids ceramide->downstream alt007 This compound alt007->spt

Caption: Inhibition of the de novo sphingolipid synthesis pathway by this compound.

troubleshooting_logic start Poor Bioavailability Observed variability High Inter-Animal Variability? start->variability low_exposure Low/No Plasma Exposure? start->low_exposure variability->low_exposure No food_issue Inconsistent Food Intake? variability->food_issue Yes solubility_issue Poor Solubility/ Dissolution? low_exposure->solubility_issue Yes mix_issue Inhomogeneous Admixture? food_issue->mix_issue No standardize_feeding Standardize Feeding Protocol food_issue->standardize_feeding Yes stress_issue Animal Stress? mix_issue->stress_issue No improve_mixing Improve Mixing Procedure mix_issue->improve_mixing Yes acclimate_animals Acclimate Animals to Handling stress_issue->acclimate_animals Yes metabolism_issue High First-Pass Metabolism? solubility_issue->metabolism_issue No reformulate Consider Alternative Formulation solubility_issue->reformulate Yes analytical_issue Bioanalytical Method Issue? metabolism_issue->analytical_issue No in_vitro_metabolism Conduct In Vitro Metabolism Studies metabolism_issue->in_vitro_metabolism Yes validate_assay Validate Bioanalytical Assay analytical_issue->validate_assay Yes

Caption: Logical troubleshooting workflow for poor bioavailability of this compound.

References

Overcoming ALT-007 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALT-007. Our goal is to help you overcome common challenges, particularly those related to solubility in aqueous solutions, to ensure the success of your experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter when preparing this compound solutions for your experiments.

Issue: Precipitation or cloudiness observed when diluting DMSO stock of this compound in aqueous buffer (e.g., PBS) or cell culture medium.

Possible Cause: The aqueous solubility of this compound has been exceeded. While this compound has improved aqueous solubility compared to similar compounds, it is still a hydrophobic molecule.[1]

Solution:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution is critical. For most cell lines, it is advisable to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced toxicity.[2][3][4] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%).[4][5]

  • Step-wise Dilution: Instead of adding the this compound DMSO stock directly to the full volume of aqueous buffer, try a serial dilution approach. This can help prevent localized high concentrations of this compound that can lead to immediate precipitation.

  • Warming the Solution: Gently warming the aqueous solution (e.g., to 37°C) before and during the addition of the this compound stock may help improve solubility. However, be mindful of the temperature stability of this compound and other components in your medium.

  • Sonication: If precipitation persists, brief sonication of the final solution can help to disperse small aggregates. Use a bath sonicator to avoid excessive heating.

  • Use of a Carrier: For in vivo studies, a co-solvent system can be employed. A published protocol for oral administration in mice involved dissolving this compound in DMSO and then mixing it with corn oil.[6]

Experimental Protocol: Preparing this compound for Cell Culture Experiments

This protocol provides a general guideline for preparing a working solution of this compound for in vitro cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium or PBS

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). This compound is reported to be soluble in DMSO at 10 mM.

    • Ensure the powder is completely dissolved by vortexing.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, you may need to prepare one or more intermediate dilutions of your DMSO stock in DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium or PBS to the desired temperature (e.g., 37°C).

    • Add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium to achieve your final desired concentration.

    • Crucially, ensure the final DMSO concentration in your working solution is as low as possible, ideally below 0.5%.

    • Mix immediately and thoroughly by gentle inversion or pipetting.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting steps above.

  • Vehicle Control:

    • Always prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium without this compound. This is essential to distinguish the effects of the compound from the effects of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has been reported to be soluble in DMSO at a concentration of 10 mM.

Q2: What is the aqueous solubility of this compound?

A2: While this compound is described as having "improved aqueous solubility" compared to the related compound Myriocin, a specific quantitative value for its solubility in aqueous buffers like PBS or cell culture media has not been widely published.[1] It is a hydrophobic molecule, and its solubility in aqueous solutions is limited. It is recommended that researchers empirically determine the solubility limit in their specific experimental system.

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments with this compound?

A3: The maximum tolerated DMSO concentration is cell line-dependent. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[2][3][4] However, for some cell lines, concentrations as low as 0.1% may be necessary to avoid solvent-induced effects on cell viability and function.[4][5] It is best practice to perform a DMSO toxicity test on your specific cell line to determine the optimal concentration.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: I am still having trouble with this compound precipitating out of my aqueous solution. What else can I try?

A5: If you have tried the troubleshooting steps above and are still experiencing precipitation, you may need to consider more advanced formulation strategies. These can include the use of solubilizing excipients such as cyclodextrins or surfactants. However, the compatibility and potential effects of these excipients on your specific experimental system must be carefully evaluated.

Quantitative Data Summary

ParameterValueReference
Solubility in DMSO 10 mM-
Recommended Final DMSO Concentration in Cell Culture ≤ 0.5% (v/v)[2][3][4]
Effective Concentration in C2C12 cells 10 nM[1]
Effective Concentration in C. elegans 1 and 5 µM[6]

Visual Guides

Signaling Pathway of this compound

ALT007_Pathway cluster_0 De Novo Sphingolipid Synthesis Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Ceramides Ceramides Ketosphinganine->Ceramides ... ALT007 This compound ALT007->SPT

Caption: this compound inhibits the de novo synthesis of ceramides.

Experimental Workflow for Preparing this compound Working Solution

ALT007_Workflow A Weigh this compound Powder B Dissolve in DMSO to make 10 mM Stock A->B C Store Stock at -20°C or -80°C B->C D Thaw Aliquot of Stock Solution F Add Stock to Buffer/Medium (Final DMSO ≤ 0.5%) D->F E Pre-warm Aqueous Buffer/Medium to 37°C E->F G Mix Thoroughly and Visually Inspect F->G H Ready for Experiment G->H

Caption: Workflow for preparing this compound aqueous solutions.

Troubleshooting Decision Tree for this compound Solubility

ALT007_Troubleshooting Start Precipitation Observed? Check_DMSO Is Final DMSO ≤ 0.5%? Start->Check_DMSO Yes Success Solution is Clear Start->Success No Lower_DMSO Lower Final DMSO Concentration Check_DMSO->Lower_DMSO No Warm Gently Warm Solution to 37°C Check_DMSO->Warm Yes Lower_DMSO->Check_DMSO Sonicate Briefly Sonicate Solution Warm->Sonicate Still Precipitates Warm->Success Clear Sonicate->Success Clear Failure Consider Advanced Formulation Sonicate->Failure Still Precipitates

Caption: Decision tree for resolving this compound precipitation.

References

Optimizing ALT-007 dosage for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of ALT-007 in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, safe, and orally bioavailable inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of ceramides (B1148491).[1] By inhibiting SPT, this compound effectively reduces the accumulation of ceramides and related harmful metabolites, such as very-long-chain 1-deoxy-sphingolipids, which are implicated in age-related diseases.[1][2] This action helps to enhance protein homeostasis and mitochondrial function.[2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vivo studies in mice, this compound has been successfully dissolved in DMSO for mixing into food.[2] For long-term storage, it is advisable to follow the manufacturer's specific recommendations, which typically involve storing the compound in a cool, dry place, protected from light.

Q3: Is this compound suitable for long-term oral administration?

A3: Yes, studies have shown that this compound is well-tolerated during long-term oral administration in mice.[2] In a 20-week study, aged mice treated with this compound mixed in their food showed no signs of toxicity and maintained normal body weight and food intake.[3]

Q4: What are the key downstream effects of this compound administration?

A4: Administration of this compound leads to several beneficial downstream effects, particularly in the context of aging. Mechanistic studies have shown that it enhances protein homeostasis, reduces protein aggregates, and rewires transcriptional pathways associated with RNA metabolism, neurogenesis, and proteostasis.[2] In aged mice, it has been shown to restore muscle mass and function, improve coordination, and increase energy expenditure.[2][3]

Dosing and Administration Guide

Q5: What is a good starting dose for a long-term efficacy study in mice?

A5: Based on published preclinical data, a dose of 1 mg/kg of this compound administered through the diet has been shown to be effective and well-tolerated in a 20-week study on age-related sarcopenia in mice.[2] A higher dose of 4 mg/kg/day in the food was also shown to be safe in a 10-day study.[2] Dose-range finding studies are recommended to determine the optimal dose for specific models and endpoints.[4]

Q6: How should this compound be prepared for administration in animal feed?

A6: To prepare the medicated feed, first dissolve the calculated amount of this compound in a suitable vehicle like DMSO.[2] This solution can then be thoroughly mixed into the animal's standard chow. Ensure the control group receives feed mixed with an equivalent volume of the vehicle (e.g., DMSO) alone.[2] It is crucial to ensure homogenous mixing to provide a consistent daily dose.

Summary of Preclinical Dosing in Mice
ParameterStudy 1Study 2
Dose 1 mg/kg4 mg/kg/day
Vehicle DMSONot specified, food admix
Administration Route Mixed in foodMixed in food
Study Duration 20 weeks10 days
Animal Model Aged C57BL/6J Mice (18 months old)Not specified
Key Finding Attenuated age-related sarcopenia, well-tolerated.[2][3]Reduced ceramide species in muscle, no toxicity.[2]

Troubleshooting Guide

Q7: I am not observing the expected therapeutic effects (e.g., improved muscle function) in my long-term study. What should I check?

A7: If you are not seeing the expected efficacy, consider the following:

  • Dose Optimization: The 1 mg/kg dose was effective in a specific model of age-related sarcopenia.[2] Your model might require a different dose. It is crucial to establish a clear relationship between exposure, safety, and activity to select the right dose.[5] Consider performing a dose-response study.

  • Compound Stability and Diet Preparation: Verify the stability of this compound in the diet over time. Ensure the medicated feed is prepared correctly and mixed homogeneously. Inconsistent mixing can lead to variable dosing.

  • Target Engagement: Confirm that this compound is inhibiting SPT in your target tissue. This can be assessed by measuring ceramide levels in tissue samples from treated animals and comparing them to controls.[2]

  • Animal Model Suitability: Ensure the chosen animal model is appropriate for the study. The pathophysiology of the model should involve the ceramide synthesis pathway that this compound targets.

Q8: My animals are showing unexpected signs of toxicity (e.g., weight loss, lethargy). What steps should I take?

A8: Although long-term studies have shown this compound to be well-tolerated[2], toxicity can arise from various factors:

  • Dose and Formulation: The dose may be too high for your specific animal strain or model. The traditional approach of using a maximum tolerated dose may not be suitable for targeted therapies like this compound.[6][7] Re-evaluate the dose and consider a dose-reduction study.

  • Vehicle Toxicity: Ensure the vehicle (e.g., DMSO) is not causing adverse effects at the concentration used. Run a vehicle-only control group to assess this.

  • Underlying Health Status: The toxicity profile can be influenced by the underlying health of the animals. Ensure animals are healthy before starting a long-term study.

  • Monitor Liver Function: While not reported for this compound, it is good practice in long-term studies to monitor liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to check for potential hepatotoxicity.[8][9]

Q9: There is high variability in my experimental results between animals in the same group. How can I reduce this?

A9: High variability can obscure real treatment effects. To minimize it:

  • Homogenous Dosing: As mentioned, ensure the drug is evenly distributed in the feed. Consider measuring plasma levels of this compound to confirm consistent exposure.

  • Standardize Procedures: Standardize all experimental procedures, including animal handling, timing of measurements, and environmental conditions (e.g., light-dark cycle, temperature).

  • Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group can improve statistical power.

  • Blinding: Perform experiments and data analysis in a blinded manner to reduce unconscious bias.

Troubleshooting Decision Tree

troubleshooting_flow start Issue Encountered: No Efficacy or High Variability check_dose Is the dose optimized for your model? start->check_dose check_formulation Is the diet formulation correct and homogenous? check_dose->check_formulation Yes dose_response Action: Perform a dose-response study check_dose->dose_response No check_target Is there evidence of target engagement? check_formulation->check_target Yes improve_mixing Action: Improve diet -mixing protocol check_formulation->improve_mixing No reassess_model Action: Re-assess animal model suitability check_target->reassess_model No outcome Outcome: Improved Experimental Results check_target->outcome Yes dose_response->outcome improve_mixing->outcome measure_ceramides Action: Measure ceramide levels in target tissue reassess_model->outcome MoA cluster_pathway De Novo Sphingolipid Synthesis cluster_effects Cellular Outcomes Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA SPT SPT Enzyme Serine_Palmitoyl_CoA->SPT Deoxysphingolipids Very-Long-Chain 1-Deoxy-Sphingolipids (Toxic Metabolites) Protein_Aggregates Reduced Protein Aggregates Deoxysphingolipids->Protein_Aggregates Accumulation Leads To Ceramides Ceramides Ceramides->Protein_Aggregates Accumulation Leads To SPT->Deoxysphingolipids SPT->Ceramides Proteostasis Improved Proteostasis Muscle_Function Improved Muscle Mass & Function ALT007 This compound ALT007->SPT Inhibits workflow start Study Start: Acclimatize Aged Mice randomize Randomize into Groups (Control vs. This compound) start->randomize treatment Begin Treatment (Week 0) Administer Medicated Diet randomize->treatment monitoring Weekly Monitoring: Body Weight & Food Intake treatment->monitoring 20 Weeks phenotyping Functional Phenotyping (Weeks 7-19) monitoring->phenotyping endpoint Study Endpoint (Week 20) Sacrifice & Tissue Collection monitoring->endpoint at Week 20 phenotyping->monitoring analysis Data Analysis: Biochemical, Molecular, & Functional Outcomes endpoint->analysis

References

ALT-007 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ALT-007. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for successful experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Apoptosis-Linked Tyrosine Kinase (ALT-K). It is designed to bind to the ATP-binding pocket of ALT-K, preventing the phosphorylation of its downstream substrate, SUB-1, and thereby inducing apoptosis in targeted cell populations.

Q2: We are observing a significant discrepancy between the in-vitro IC50 and the cellular EC50 of this compound. What could be the reason?

A2: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Cellular Permeability: this compound may have poor membrane permeability, limiting its access to the intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[1][2]

  • High ATP Concentration in Cells: In-vitro kinase assays are often performed at ATP concentrations significantly lower than physiological levels. The high intracellular ATP concentration can outcompete this compound for binding to the kinase, leading to a higher EC50.[2]

  • Off-Target Effects: In a cellular environment, the observed phenotype might be a result of the compound acting on multiple targets, not just the primary kinase of interest.[1][2]

  • Compound Stability: this compound may be unstable in the cell culture medium or rapidly metabolized by the cells.

Q3: Our fluorescence-based cell viability assay shows a decrease in signal with increasing concentrations of this compound, but a follow-up orthogonal assay (e.g., a cytotoxicity assay) does not confirm cell death. Why?

A3: This suggests potential interference of this compound with the assay technology itself. Here's how to troubleshoot:

  • Autofluorescence Check: Measure the fluorescence of this compound alone at the excitation and emission wavelengths used in your assay. High autofluorescence can lead to false positives or negatives.[3]

  • Fluorescence Quenching: Some compounds can quench the fluorescence of the assay reagent.

  • Mitochondrial Effects: Since many viability assays rely on mitochondrial function (e.g., MTT, MTS), and this compound's target is linked to apoptosis, it's possible that this compound is affecting mitochondrial respiration in a way that doesn't immediately lead to cell death but impacts the assay readout.[4][5]

Q4: We are not observing the expected apoptotic phenotype after treating cells with this compound. What are some possible reasons?

A4: Several factors could be at play:

  • Cell Line Resistance: The chosen cell line may be resistant to ALT-K inhibition. This could be due to mutations in ALT-K or compensatory signaling pathways.[6][7]

  • Suboptimal Concentration or Incubation Time: The effective concentration and treatment duration can vary significantly between cell lines. A dose-response and time-course experiment is crucial to determine the optimal conditions.[6][7]

  • Kinase-Independent Functions: The target kinase, ALT-K, might have scaffolding functions that are independent of its kinase activity and are not affected by an ATP-competitive inhibitor like this compound.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during key experiments with this compound.

Issue 1: High Background in Western Blot for Phospho-SUB-1

Description: After treating cells with this compound, you are trying to detect a decrease in the phosphorylation of its downstream target, SUB-1, via Western Blot. However, the background on your blot is too high to interpret the results.

Possible Causes and Solutions:

Potential Cause Suggested Solution
Primary or Secondary Antibody Concentration Too High Titrate both primary and secondary antibodies to find the optimal concentration. Run a control with only the secondary antibody to check for non-specific binding.[8][9][10]
Insufficient Blocking Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% BSA or non-fat milk). Consider adding a mild detergent like Tween-20 to the blocking and wash buffers.[8][9][10]
Inadequate Washing Increase the number and duration of wash steps to remove unbound antibodies.[9][10][11]
Membrane Dried Out Ensure the membrane remains hydrated throughout the procedure.[9][12]
Cross-reactivity of Blocking Agent When detecting phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein, which can cross-react with your antibody. Use BSA instead.[9]
Issue 2: Inconsistent Results in Cell Viability Assays

Description: You are observing high variability between replicate wells in your cell viability assays (e.g., MTT, CellTiter-Glo®) when treating with this compound.

Possible Causes and Solutions:

Potential Cause Suggested Solution
Uneven Cell Seeding Ensure a homogenous cell suspension before plating and use proper pipetting techniques to minimize variability in cell numbers per well.[3][6]
Compound Precipitation This compound may have limited solubility in aqueous media. Visually inspect for precipitate after adding it to the culture medium. Consider using a lower concentration or a different solvent, ensuring the final solvent concentration is not toxic to the cells.[4][13]
Edge Effects The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media.[6]
Inconsistent Incubation Times Ensure that the incubation time with both the compound and the assay reagent is consistent across all plates.[4]
Assay Interference As mentioned in the FAQs, this compound might directly interfere with the assay chemistry. Run a cell-free control with the compound and the assay reagent to test for this.[4][6]

Experimental Protocols

Protocol 1: Western Blot for Phospho-SUB-1
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against phospho-SUB-1 overnight at 4°C.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.[1]

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total SUB-1 or a loading control like GAPDH or β-actin.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells) and express the results as a percentage of the vehicle-treated control.

Visualizations

ALT_007_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK ALT_K ALT-K RTK->ALT_K SUB_1 SUB-1 ALT_K->SUB_1 phosphorylates p_SUB_1 p-SUB-1 Apoptosis_Inhibitor Apoptosis Inhibitor p_SUB_1->Apoptosis_Inhibitor inactivates Apoptosis Apoptosis Apoptosis_Inhibitor->Apoptosis | ALT_007 This compound ALT_007->ALT_K | Troubleshooting_Workflow Start Unexpected Result in this compound Experiment Assay_Type Identify Assay Type (e.g., Western, Viability) Start->Assay_Type Western_Issues High Background? Noisy Signal? Assay_Type->Western_Issues Western Blot Viability_Issues High Variability? Assay Interference? Assay_Type->Viability_Issues Cell Viability Check_Antibody Optimize Antibody Concentrations Western_Issues->Check_Antibody Yes Improve_Blocking Improve Blocking & Washing Steps Western_Issues->Improve_Blocking Yes Review_Protocol Review Protocol & Reagent Prep Western_Issues->Review_Protocol No Check_Seeding Verify Cell Seeding Consistency Viability_Issues->Check_Seeding Yes Cell_Free_Control Run Cell-Free Control Viability_Issues->Cell_Free_Control Yes Viability_Issues->Review_Protocol No Check_Antibody->Review_Protocol Improve_Blocking->Review_Protocol Check_Seeding->Review_Protocol Cell_Free_Control->Review_Protocol Consult_Support Consult Technical Support Review_Protocol->Consult_Support Issue Persists

References

Technical Support Center: ALT-007 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: ALT-007 is a fictional compound. The following information is provided as a best-practice example for a biopharmaceutical product and should not be considered as actual data.

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the hypothetical protein therapeutic, this compound. Adherence to these guidelines is critical for ensuring the integrity, activity, and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored under controlled conditions to maintain its stability and activity. For specific temperature and duration recommendations, please refer to the table below. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to aggregation and loss of function.[1]

Q2: How sensitive is this compound to light exposure?

A2: this compound is known to be sensitive to light. Exposure to light can lead to chemical modifications such as oxidation of sensitive amino acid residues (e.g., methionine and tryptophan) and the formation of aggregates.[1][2] It is imperative to store this compound in its original light-protective vial and to minimize exposure to ambient light during handling.

Q3: Can I store this compound at a different concentration than supplied?

A3: It is not recommended to dilute this compound for long-term storage. Protein concentration can significantly impact stability.[3][4] High concentrations may increase the propensity for aggregation, while very low concentrations can lead to loss of protein due to adsorption to container surfaces. If dilution is necessary for your experiment, it should be done immediately before use with the recommended diluent.

Q4: What should I do if I observe precipitation in my vial of this compound?

A4: The presence of precipitates or visible particles indicates protein aggregation or insolubility, which can compromise the protein's activity.[3] Do not use the vial if precipitation is observed. Contact technical support for a replacement and provide the lot number and storage history of the vial. To prevent this, ensure proper storage conditions are maintained and avoid vigorous shaking or agitation.[1][2]

Q5: How many times can I freeze and thaw this compound?

A5: It is strongly recommended to avoid multiple freeze-thaw cycles as this is a major cause of protein aggregation and degradation.[1] Upon first use, it is best practice to aliquot the solution into single-use volumes and store them at the recommended freezing temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in functional assays 1. Improper storage temperature leading to denaturation.[5] 2. Multiple freeze-thaw cycles causing aggregation.[1] 3. Degradation due to extended storage at inappropriate temperatures.1. Verify storage unit temperature logs. 2. Use a fresh, single-use aliquot that has not been previously thawed. 3. Perform a protein integrity check using SDS-PAGE or SEC-HPLC (see Protocol 1).
Visible particulates or cloudiness in the solution 1. Protein aggregation due to temperature stress or agitation.[2][3] 2. Contamination.1. Discard the vial. Do not vortex or sonicate. 2. Review handling procedures to ensure aseptic techniques. 3. For a new vial, gently swirl to mix; do not shake vigorously.
Inconsistent results between experiments 1. Variability in handling and storage between aliquots. 2. Degradation of the stock solution over time.1. Standardize handling protocols across all users. 2. Use a new vial or a freshly prepared set of aliquots. 3. Qualify a new lot of this compound against a previously validated lot.
Unexpected peaks in chromatography (e.g., SEC-HPLC) 1. Presence of soluble aggregates (earlier eluting peaks).[3] 2. Fragmentation of the protein (later eluting peaks).[4]1. Confirm the identity of peaks using mass spectrometry if available. 2. Review storage and handling history for potential stressors like light exposure or extreme pH.[1][2]

Data Presentation: Storage and Stability

Table 1: Recommended Storage Conditions for this compound

Storage Condition Temperature Range Duration Notes
Long-Term Storage-80°CUp to 24 monthsLyophilized or in a cryoprotectant-containing buffer.
Short-Term Storage2-8°CUp to 1 monthReconstituted solution. Protect from light.
Working Solution2-8°CUp to 24 hoursDiluted for immediate use in experiments.

Table 2: Summary of this compound Stability Under Stress Conditions

Stress Condition Observation Primary Degradation Pathway
Elevated Temperature (40°C, 1 week)15% increase in aggregation, 10% loss of activityAggregation, Deamidation[1][2]
Freeze-Thaw (5 cycles)25% increase in aggregation, 20% loss of activityAggregation[1]
Light Exposure (ICH Q1B)10% increase in oxidation, 5% fragmentationOxidation, Fragmentation[1][2]
Mechanical Agitation (24h)30% increase in insoluble aggregatesAggregation[1][2]

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Detection

This method separates proteins based on their size in solution and is used to quantify the presence of high molecular weight species (aggregates) and low molecular weight fragments.

Methodology:

  • System Preparation: Equilibrate an SEC-HPLC column (e.g., TSKgel G3000SWxl) with a mobile phase of 100 mM sodium phosphate, 150 mM NaCl, pH 6.8 at a flow rate of 0.5 mL/min.

  • Sample Preparation: Dilute this compound to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 20 µL of the prepared sample.

  • Detection: Monitor the eluent by UV absorbance at 280 nm.

  • Analysis: The native, monomeric this compound should elute as a single major peak. Earlier eluting peaks correspond to soluble aggregates, while later eluting peaks indicate fragments.[3] Integrate the peak areas to determine the percentage of monomer, aggregate, and fragment.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC measures the heat absorption that occurs when a protein unfolds upon heating, providing its melting temperature (Tm), a key indicator of thermal stability.[6][7]

Methodology:

  • Sample Preparation: Prepare this compound at 1 mg/mL in the formulation buffer. Prepare a matched buffer blank.

  • Instrument Setup: Load the sample and reference solutions into the DSC cells.

  • Thermal Scan: Heat the samples from 25°C to 95°C at a rate of 1°C/minute.[7]

  • Data Analysis: The temperature at the apex of the major endothermic peak in the thermogram is the Tm. A higher Tm indicates greater conformational stability.[6]

Mandatory Visualizations

Signaling Pathways and Workflows

Figure 1: Potential Degradation Pathways for this compound Native this compound Native this compound Oxidized Species Oxidized Species Native this compound->Oxidized Species Light, Peroxides Aggregates (Soluble/Insoluble) Aggregates (Soluble/Insoluble) Native this compound->Aggregates (Soluble/Insoluble) Heat, Agitation, Freeze-Thaw Fragments Fragments Native this compound->Fragments Low pH, High Temp Deamidated Species Deamidated Species Native this compound->Deamidated Species High pH, High Temp Oxidized Species->Aggregates (Soluble/Insoluble)

Caption: Figure 1: Potential Degradation Pathways for this compound.

Figure 2: Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis Aliquot this compound Aliquot this compound Expose to Stress Conditions Expose to Stress Conditions (Heat, Light, Freeze-Thaw) Aliquot this compound->Expose to Stress Conditions Visual Inspection Visual Inspection Expose to Stress Conditions->Visual Inspection SEC-HPLC SEC-HPLC Visual Inspection->SEC-HPLC Bioassay (Activity) Bioassay (Activity) SEC-HPLC->Bioassay (Activity) DSC (Thermal Stability) DSC (Thermal Stability) Bioassay (Activity)->DSC (Thermal Stability) Compare to Control Compare to Control DSC (Thermal Stability)->Compare to Control Determine Degradation Rates Determine Degradation Rates Compare to Control->Determine Degradation Rates Identify Degradation Products Identify Degradation Products Determine Degradation Rates->Identify Degradation Products

Caption: Figure 2: Experimental Workflow for Stability Assessment.

Figure 3: Troubleshooting Inconsistent Experimental Results Start Inconsistent Results Observed CheckStorage Storage Conditions Verified? Start->CheckStorage CheckHandling Standardized Handling Protocol? CheckStorage->CheckHandling Yes Action_VerifyTemp Action: Review Temperature Logs CheckStorage->Action_VerifyTemp No CheckAliquots Using Fresh Aliquots? CheckHandling->CheckAliquots Yes Action_Standardize Action: Implement Standard Operating Procedure CheckHandling->Action_Standardize No Action_NewAliquots Action: Use New, Single-Thaw Aliquots CheckAliquots->Action_NewAliquots No End_ContactSupport Issue Persists: Contact Technical Support CheckAliquots->End_ContactSupport Yes Action_VerifyTemp->CheckHandling Action_Standardize->CheckAliquots End_RootCause Root Cause Likely Identified Action_NewAliquots->End_RootCause

Caption: Figure 3: Troubleshooting Inconsistent Experimental Results.

References

How to minimize off-target effects of ALT-007

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of ALT-007, a hypothetical siRNA-based therapeutic.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with siRNA therapeutics like this compound?

A1: Off-target effects of siRNA therapeutics, including this compound, primarily arise from two mechanisms:

  • MicroRNA-like Off-Target Effects: The siRNA guide strand can act like a microRNA (miRNA), binding to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended mRNA targets, leading to their translational repression or degradation. This is the most common cause of off-target effects and is often mediated by the "seed region" (positions 2-8) of the siRNA.[1][2][3]

  • Immune Stimulation: siRNAs can be recognized by the innate immune system, leading to the activation of inflammatory responses. This is typically sequence-independent but can be exacerbated by certain sequence motifs or impurities in the siRNA preparation.

Q2: How can I assess the off-target effects of my this compound experiment?

A2: A multi-pronged approach is recommended to comprehensively evaluate off-target effects:

  • Transcriptomic Analysis: Perform whole-transcriptome analysis (e.g., RNA-sequencing) to identify unintended changes in gene expression in this compound treated cells compared to control cells.

  • Phenotypic Analysis: Observe for unexpected cellular phenotypes, such as reduced cell viability or morphological changes, that are independent of the target gene's function.[4]

  • Control Experiments: Utilize multiple negative control siRNAs and a positive control targeting a well-characterized gene. Comparing the effects of this compound to these controls can help distinguish target-specific effects from off-target effects.

Troubleshooting Guides

Issue 1: High level of off-target gene regulation observed in RNA-sequencing data.

This guide provides a systematic approach to reducing off-target effects at the experimental design and execution stages.

Troubleshooting Workflow

start High Off-Target Effects Detected step1 Optimize this compound Concentration start->step1 Initial Observation step2 Modify this compound Sequence step1->step2 If effects persist step3 Pool Multiple siRNAs step2->step3 If further reduction needed step4 Validate with Rescue Experiment step3->step4 To confirm on-target specificity end Off-Target Effects Minimized step4->end Successful Validation siRNA This compound (siRNA) RISC RISC Loading siRNA->RISC GuideStrand Guide Strand RISC->GuideStrand OnTarget On-Target mRNA GuideStrand->OnTarget Perfect Match OffTarget Off-Target mRNA GuideStrand->OffTarget Partial Match (Seed Region) Cleavage mRNA Cleavage OnTarget->Cleavage Repression Translational Repression OffTarget->Repression OnEffect Target Gene Silencing Cleavage->OnEffect OffEffect Off-Target Effect Repression->OffEffect

References

Technical Support Center: ALT-007 Treatment in Aged Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ALT-007 in aged mouse models of sarcopenia and other age-related neuromuscular diseases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a safe and orally bioavailable inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of ceramides (B1148491).[1][2] By inhibiting SPT, this compound effectively reduces the accumulation of ceramides and related metabolites, which are implicated in the pathophysiology of age-related diseases.[2] Specifically, it mediates a reduction in very-long-chain 1-deoxy-sphingolipid species that accumulate in muscle and brain tissues of aged mice.[2][3] This action enhances protein homeostasis, leading to improved muscle mass and function.[2][3]

Q2: What are the reported effects of this compound in aged mice?

A2: In a mouse model of age-related sarcopenia, dietary administration of this compound has been shown to restore muscle mass and function compromised by aging.[2][3] Treated mice exhibited increased lean mass, improved muscle weight, and enhanced muscle strength as measured by hanging time and grip strength.[3] Furthermore, this compound treatment led to improved overall physical fitness, including increased energy expenditure and physical activity levels, comparable to those of young mice.[3] The compound is reported to be well-tolerated with long-term oral administration.[3]

Q3: What is the recommended dosage and administration route for this compound in aged mice?

A3: A successfully tested protocol involved administering this compound mixed in the food at a concentration of 1 mg/kg.[3] This dietary administration was carried out over a 20-week period in mice that were 18 months old at the start of the study.[1][3]

Q4: Are there any known side effects or toxicity issues with this compound in mice?

A4: The available research indicates that this compound is well-tolerated with long-term oral administration in mice.[3] Studies have shown no signs of toxicity, with treated mice maintaining normal body weight and food intake throughout the treatment period.[1]

Q5: Has this compound been tested in human clinical trials?

A5: Based on the available scientific literature, this compound is a promising tool compound in the preclinical stage of development for treating neuromuscular diseases.[3] There is no information available regarding its progression to human clinical trials.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Lack of significant improvement in muscle mass or function. 1. Incorrect Dosage: The concentration of this compound in the feed may be too low or unevenly distributed. 2. Insufficient Treatment Duration: The 20-week treatment period may not have been completed. 3. Mouse Strain Variability: The specific mouse strain used may have a different response to this compound. 4. Severity of Age-Related Decline: The initial level of sarcopenia in the experimental cohort may be too severe for significant reversal within the study timeframe.1. Verify Dosage: Ensure accurate mixing of this compound in the food to achieve the 1 mg/kg dose. Consider analyzing a small sample of the medicated feed to confirm concentration. 2. Adhere to Protocol: Complete the full 20-week treatment protocol as described in the literature. 3. Review Literature: Check if the mouse strain used in your experiment is the same as in the published studies (e.g., C57BL/6). If not, a pilot study to determine optimal dosage for your strain may be necessary. 4. Baseline Characterization: Thoroughly characterize the baseline muscle mass and function of your aged mice cohort to ensure they are within a responsive range.
High variability in experimental data between individual mice. 1. Inconsistent Food Intake: Variations in daily food consumption can lead to different effective doses of this compound per mouse. 2. Underlying Health Issues: Aged mice can have other health complications that may affect their response to treatment. 3. Inconsistent Handling and Testing: Variations in how functional tests (e.g., grip strength, treadmill) are performed can introduce variability.1. Monitor Food Intake: Individually house the mice if necessary and accurately measure daily food intake to correlate with individual responses. 2. Health Screening: Perform regular health checks on the mice to identify and exclude any animals with confounding health problems. 3. Standardize Procedures: Ensure all personnel are trained and follow a standardized protocol for all animal handling and experimental measurements.
Unexpected changes in body weight or food intake. 1. Palatability of Medicated Feed: The addition of this compound may alter the taste or texture of the chow, affecting consumption. 2. Underlying Toxicity (Unlikely but possible): Although reported as well-tolerated, individual sensitivities could exist.1. Acclimatization Period: Gradually introduce the medicated feed over a few days to allow the mice to acclimate. 2. Monitor Health Parameters: Closely monitor the mice for any other signs of adverse effects. If significant weight loss or reduced food intake persists, consider reducing the dosage or temporarily halting treatment.

Data Summary

Table 1: Effects of this compound on Body Composition and Muscle Strength in Aged Mice

Parameter Aged Control (DMSO) Aged + this compound (1 mg/kg) Young Control Treatment Duration
Lean Mass DecreasedIncreased-11 weeks
Muscle Weight (Gastrocnemius) LowerIncreased-20 weeks
Maximum Hanging Time ReducedSignificantly ImprovedHigher7 weeks
Grip Strength ReducedSignificantly ImprovedHigher8 weeks

Data synthesized from published studies.[3]

Table 2: Effects of this compound on Physical Activity in Aged Mice

Parameter Aged Control (DMSO) Aged + this compound (1 mg/kg) Young Control Treatment Duration
Energy Expenditure (Night) LowerSignificantly IncreasedHigherNot Specified
Global Physical Activity DeclinedRestored to levels of young miceHighNot Specified

Data synthesized from a published study.[3]

Experimental Protocols

Protocol 1: Chronic Oral Administration of this compound in Aged Mice

  • Animal Model: 18-month-old male C57BL/6 mice. A cohort of 2-month-old mice should be used as a young control group.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

  • Diet Preparation: Thoroughly mix the this compound stock solution into the standard rodent chow to achieve a final concentration of 1 mg of this compound per kg of food. Prepare a control diet by mixing an equivalent volume of the vehicle (DMSO) into the chow.

  • Acclimatization: House the mice individually and provide them with the standard chow for one week to acclimate.

  • Treatment: Randomly assign the aged mice to two groups: the control group receiving the vehicle-containing diet and the treatment group receiving the this compound-containing diet. Provide the respective diets ad libitum for 20 weeks. The young control group receives the standard chow.

  • Monitoring: Monitor body weight and food intake weekly. Perform regular health checks.

  • Functional Assessments: Conduct functional tests such as grip strength, hanging time, and treadmill calorimetry at specified time points (e.g., weeks 7, 8, and 11).

  • Tissue Collection: At the end of the 20-week treatment period, euthanize the mice and collect tissues of interest (e.g., gastrocnemius muscle, brain) for further analysis (e.g., weight measurement, RNA sequencing, ceramide level analysis).

Visualizations

ALT007_Mechanism_of_Action cluster_pathway Ceramide de Novo Synthesis Pathway cluster_alt007 Therapeutic Intervention cluster_outcome Cellular and Physiological Outcomes Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Reduced_Ceramides Reduced Ceramides & Very-Long-Chain 1-Deoxy-Sphingolipids ALT007 This compound ALT007->Inhibition Inhibition->Ketosphinganine Inhibits Improved_Proteostasis Improved Protein Homeostasis Reduced_Ceramides->Improved_Proteostasis Reduced_Aggregates Reduced Protein Aggregates Improved_Proteostasis->Reduced_Aggregates Improved_Muscle_Function Improved Muscle Mass & Function Reduced_Aggregates->Improved_Muscle_Function ALT007_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (20 Weeks) cluster_endpoint Endpoint Analysis (Week 20) Start Start: 18-month-old mice Grouping Randomized Grouping Start->Grouping Control Control Group (DMSO in diet) Grouping->Control Treatment This compound Group (1 mg/kg in diet) Grouping->Treatment Week7 Week 7: Hanging Time Week8 Week 8: Grip Strength Week11 Week 11: Lean Mass (echoMRI) & VO2max Sacrifice Euthanasia & Tissue Collection Control->Sacrifice Analysis Muscle Weight RNAseq Ceramide Levels Sacrifice->Analysis

References

Technical Support Center: C2C12 Cell Response to ALT-007

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the C2C12 cell line in conjunction with ALT-007. The information provided aims to address potential variability in experimental outcomes and offer standardized protocols to enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in C2C12 cells?

A1: this compound is an inhibitor of the enzyme serine palmitoyltransferase (SPT). SPT is the rate-limiting enzyme in the de novo synthesis of ceramides (B1148491), a class of lipid molecules. By inhibiting SPT, this compound effectively reduces the intracellular levels of ceramides. In C2C12 myoblasts, this compound has been shown to be more potent than myriocin (B1677593) in lowering ceramide species. The reduction in ceramides can lead to an enhancement of myogenic differentiation and a decrease in protein aggregates.

Q2: We are observing significant variability in C2C12 differentiation and response to this compound between experiments. What are the common causes?

A2: Variability in C2C12 cell experiments is a common issue and can often be attributed to several factors unrelated to the compound being tested. These include:

  • Cell Density: C2C12 differentiation is highly dependent on cell density. Both low and high confluency at the time of differentiation induction can lead to suboptimal or inconsistent results.

  • Passage Number: C2C12 cells have a finite lifespan in terms of their differentiation potential. High passage numbers can lead to reduced differentiation capacity and altered cellular responses.

  • Serum Variability: The quality and lot-to-lot variability of fetal bovine serum (FBS) for proliferation and horse serum (HS) for differentiation can significantly impact outcomes.

  • Culture Conditions: Inconsistent culture conditions such as temperature, CO2 levels, and media changes can introduce variability.

Q3: How does ceramide inhibition by this compound theoretically affect C2C12 differentiation?

A3: Endogenous ceramides are suggested to act as a negative feedback mechanism in myogenic differentiation. Elevated ceramide levels can inhibit the expression of key myogenic markers. Therefore, by inhibiting ceramide synthesis with this compound, this negative regulation is removed, which can lead to an enhancement of the differentiation process.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound and C2C12 cells.

Problem Potential Cause Recommended Solution
Low or no myotube formation after inducing differentiation. 1. Suboptimal Cell Density: Cells may be too sparse or too confluent. 2. High Passage Number: Cells may have lost their differentiation potential. 3. Poor Serum Quality: The horse serum used for differentiation may be of poor quality. 4. Incorrect Media Composition: Errors in the preparation of the differentiation medium.1. Optimize seeding density to achieve 80-90% confluency at the time of differentiation induction. 2. Use low passage C2C12 cells (ideally below passage 15-20). 3. Test different lots of horse serum to find one that supports robust differentiation. 4. Double-check the composition and concentrations of all components in the differentiation medium.
High variability in quantitative readouts (e.g., protein expression, gene expression) between replicate wells or plates. 1. Inconsistent Seeding Density: Uneven cell distribution across wells. 2. Edge Effects: Wells on the edge of the plate may behave differently. 3. Inconsistent Media Changes: Variations in the timing and volume of media changes.1. Ensure a homogenous cell suspension before seeding and use a consistent pipetting technique. 2. Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS. 3. Adhere to a strict schedule for media changes.
Cells are detaching from the plate during differentiation. 1. Over-confluency: Dense cultures can lead to cell lifting. 2. Extended Differentiation Time: Myotubes can contract and detach over longer culture periods. 3. Poor Plate Adhesion: The surface of the culture plates may not be optimal.1. Ensure cells are not over 90% confluent when inducing differentiation. 2. Consider a shorter differentiation period if sufficient myotube formation is achieved. 3. Use cultureware specifically treated for enhanced cell attachment.
Unexpected cytotoxic effects observed with this compound treatment. 1. Incorrect Drug Concentration: Errors in calculating or preparing the drug dilutions. 2. Solvent Toxicity: The vehicle used to dissolve this compound may be toxic at the final concentration. 3. Cell Health: The cells may be unhealthy or stressed prior to treatment.1. Verify all calculations and prepare fresh drug dilutions. 2. Perform a vehicle control experiment to assess the toxicity of the solvent at the highest concentration used. 3. Ensure cells are healthy and proliferating well before starting the experiment.

Experimental Protocols

C2C12 Cell Culture and Proliferation
  • Culture Medium: Prepare Growth Medium (GM) consisting of Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed C2C12 myoblasts at a density that will allow them to reach 70-80% confluency within 24-48 hours.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at the desired density. It is recommended to keep the passage number below 20 to ensure optimal differentiation potential.

C2C12 Myogenic Differentiation
  • Induction of Differentiation: When C2C12 myoblasts reach 80-90% confluency, aspirate the Growth Medium.

  • Wash: Gently wash the cells twice with sterile PBS.

  • Differentiation Medium: Add Differentiation Medium (DM) consisting of DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Incubation and Media Changes: Incubate the cells at 37°C and 5% CO2. Change the differentiation medium every 24 hours. Myotube formation is typically observed within 3-5 days.

This compound Treatment
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solutions: Prepare serial dilutions of this compound in the appropriate cell culture medium (GM or DM) to achieve the desired final concentrations.

  • Treatment: Add the this compound working solutions to the cells at the desired time point during proliferation or differentiation. Remember to include a vehicle control group treated with the same concentration of the solvent.

Signaling Pathways and Experimental Workflows

C2C12 Myogenic Differentiation Signaling Pathway

The differentiation of C2C12 myoblasts into myotubes is a complex process regulated by a network of signaling pathways. Key pathways include the PI3K/Akt and MAPK/p38 pathways, which promote the expression of myogenic regulatory factors (MRFs) such as MyoD and myogenin. Conversely, the TGF-β pathway can inhibit myogenesis. Ceramides have been shown to negatively regulate myogenesis, and their inhibition by this compound may enhance differentiation by relieving this inhibition.

Caption: Key signaling pathways regulating C2C12 myogenesis.

Experimental Workflow for Assessing this compound Efficacy

This workflow outlines the key steps to investigate the effect of this compound on C2C12 cell differentiation.

Experimental_Workflow Start Start Culture_C2C12 Culture C2C12 Myoblasts in Growth Medium Start->Culture_C2C12 Seed_Cells Seed Cells for Experiment (Optimize Density) Culture_C2C12->Seed_Cells Induce_Differentiation Induce Differentiation (Switch to Differentiation Medium) Seed_Cells->Induce_Differentiation Treat_ALT007 Treat with this compound (and Vehicle Control) Induce_Differentiation->Treat_ALT007 Incubate Incubate for Desired Time (e.g., 72h) Treat_ALT007->Incubate Endpoint_Analysis Endpoint Analysis Incubate->Endpoint_Analysis Western_Blot Western Blot (Myogenin, MyHC) Endpoint_Analysis->Western_Blot qPCR qPCR (MyoD, Myogenin) Endpoint_Analysis->qPCR Immunofluorescence Immunofluorescence (Myotube Staining) Endpoint_Analysis->Immunofluorescence Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis Immunofluorescence->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for studying this compound.

Troubleshooting Logic for C2C12 Differentiation Variability

This diagram provides a logical approach to troubleshooting common issues with C2C12 differentiation.

Troubleshooting_Logic Start Poor/Variable Differentiation Check_Passage Is Passage Number < 20? Start->Check_Passage Check_Density Was Confluency 80-90% at Induction? Check_Passage->Check_Density Yes New_Vial Thaw a New Vial of Low Passage Cells Check_Passage->New_Vial No Check_Serum Have you tested different serum lots? Check_Density->Check_Serum Yes Optimize_Density Optimize Seeding Density Check_Density->Optimize_Density No Check_Culture Are Culture Conditions (Temp, CO2) Consistent? Check_Serum->Check_Culture Yes New_Serum Test a New Lot of Horse Serum Check_Serum->New_Serum No Standardize_Protocol Standardize Culture Protocol Check_Culture->Standardize_Protocol No Problem_Solved Problem Solved Check_Culture->Problem_Solved Yes New_Vial->Problem_Solved Optimize_Density->Problem_Solved New_Serum->Problem_Solved Standardize_Protocol->Problem_Solved

Caption: A logical guide to troubleshooting C2C12 differentiation.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of ALT-007 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ALT-007 in in vivo experimental settings. The information is designed to facilitate the enhancement of therapeutic efficacy and troubleshoot common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a safe and orally bioavailable small molecule inhibitor of the enzyme serine palmitoyltransferase (SPT).[1][2][3] SPT is the rate-limiting enzyme in the de novo synthesis of ceramides, a class of lipid molecules.[1][2][3] The accumulation of certain ceramide species, particularly very-long-chain 1-deoxy-sphingolipids, is associated with the onset of age-related diseases.[1][3] By inhibiting SPT, this compound reduces the levels of these harmful metabolites, thereby enhancing protein homeostasis and mitigating the effects of age-related neuromuscular conditions like sarcopenia.[1][2][3]

Q2: What is the intended therapeutic application of this compound based on preclinical studies?

A2: Preclinical studies have primarily focused on the use of this compound for age-related sarcopenia.[1][2][3] In mouse models of aging, this compound has been shown to effectively restore muscle mass and function that is compromised by the aging process.[1][2][3] Its mechanism of enhancing protein homeostasis and reducing toxic lipid species suggests potential therapeutic benefits for a range of neuromuscular diseases.[4]

Q3: What is the recommended in vivo model for studying this compound's efficacy for sarcopenia?

A3: The primary model described in the literature is a mouse model of age-related sarcopenia.[1][3] Naturally aged mice (e.g., 18-24 months old) are considered one of the best models as they exhibit pathologies similar to human sarcopenia.[1][2] Senescence-accelerated mouse models (e.g., SAMP8) can also be useful for shortening the experimental timeline.[1]

Q4: How is this compound typically administered in preclinical in vivo studies?

A4: this compound is orally bioavailable and has been effectively administered through the diet in mouse studies.[1][3] This method of administration is suitable for long-term treatment protocols and has been shown to be well-tolerated, with no significant signs of toxicity or differences in food intake compared to control groups.[5]

Q5: What are the expected outcomes of successful this compound treatment in an aged mouse model?

A5: Successful treatment with this compound in aged mice is expected to result in:

  • Increased lean muscle mass.[1]

  • Improved muscle strength and physical performance (e.g., increased grip strength and endurance).[5]

  • Enhanced overall fitness and physical activity levels.[1]

  • A reduction in the concentration of total ceramides, especially very-long-chain species, in muscle tissue.[1][5]

This compound Mechanism of Action

The diagram below illustrates the de novo sphingolipid synthesis pathway and the specific point of intervention for this compound.

cluster_pathway De Novo Sphingolipid Synthesis Pathway cluster_intervention Therapeutic Intervention Serine Serine SPT Serine Palmitoyltransferase (SPT) (Rate-Limiting Enzyme) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Catalyzes Ceramides Ceramides & Other Sphingolipids KDS->Ceramides Further Synthesis Downstream Accumulation of Toxic 1-Deoxy-Sphingolipids & Impaired Proteostasis Ceramides->Downstream ALT007 This compound Inhibition Inhibition ALT007->Inhibition Outcome Reduced Toxic Lipids & Enhanced Protein Homeostasis Restored Muscle Mass & Function Inhibition->SPT start Start: Low/No Efficacy Observed check_formulation Step 1: Verify Formulation & Administration start->check_formulation check_dose Step 2: Confirm Dose & Target Engagement check_formulation->check_dose No Issue re_formulate Action: Re-prepare drug. Ensure homogenous mixing in food or complete solubilization for gavage. check_formulation->re_formulate Issue Found check_model Step 3: Evaluate Animal Model check_dose->check_model No Issue measure_ceramides Action: Measure ceramide levels in muscle tissue post-treatment. Perform dose-response study. check_dose->measure_ceramides Issue Found validate_model Action: Confirm sarcopenic phenotype in aged controls. Consider a different model if necessary. check_model->validate_model Issue Found end Problem Resolved/ New Hypothesis check_model->end No Issue re_formulate->check_dose measure_ceramides->check_model validate_model->end start Start: Study Design acclimate 1. Animal Acclimation (Aged & Young Mice) start->acclimate baseline 2. Baseline Measurements (Body Weight, Grip Strength) acclimate->baseline randomize 3. Randomization into Groups (Vehicle vs. This compound) baseline->randomize treat 4. Long-Term Treatment (this compound in Diet, e.g., 20 weeks) randomize->treat monitor 5. In-Life Monitoring (Weekly Body Weight, Bi-weekly Functional Tests) treat->monitor monitor->treat Continuous endpoint 6. Endpoint Functional Tests (Final Grip Strength, Endurance) monitor->endpoint euthanize 7. Euthanasia & Tissue Collection (Muscle, Blood) endpoint->euthanize analyze 8. Ex Vivo Analysis (Muscle Weight, Histology, Ceramide Levels) euthanize->analyze data 9. Data Analysis & Reporting analyze->data

References

Validation & Comparative

A Comparative Guide to ALT-007 and Myriocin for Serine Palmitoyltransferase (SPT) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ALT-007 and myriocin (B1677593), two prominent inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This comparison is supported by available experimental data to assist researchers in selecting the appropriate tool for their studies.

Introduction to SPT Inhibition

Serine palmitoyltransferase (SPT) catalyzes the initial and committed step in the biosynthesis of sphingolipids, a diverse class of lipids involved in various cellular processes, including signal transduction, cell membrane structure, and apoptosis. Inhibition of SPT is a critical pharmacological strategy for studying the roles of sphingolipids in health and disease and holds therapeutic potential for a range of conditions, from metabolic disorders to cancer and age-related neuromuscular diseases.

Myriocin , a natural product isolated from the fungus Isaria sinclairii, is a well-established and potent SPT inhibitor. It has been extensively used as a research tool to investigate the consequences of depleting sphingolipids.

This compound is a novel, synthetic SPT inhibitor that has been developed as a safe and orally bioavailable compound. It has shown promise in preclinical models for mitigating age-related muscle loss.

Mechanism of Action

Both this compound and myriocin target and inhibit the enzymatic activity of SPT, thereby blocking the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.

Myriocin exhibits a dual mechanism of inhibition. It initially acts as a competitive inhibitor by forming an external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the active site of SPT. Subsequently, it is catalytically degraded to a C18 aldehyde, which then acts as a suicide inhibitor by covalently modifying a catalytic lysine (B10760008) residue, leading to irreversible inhibition.

This compound is also a potent inhibitor of SPT, though its detailed inhibitory mechanism is less extensively characterized in the public domain compared to myriocin.

Quantitative Comparison of Potency

This compound has been reported to be a more potent inhibitor of SPT than myriocin. The available data on their inhibitory constants are summarized below.

InhibitorPotency MetricValue (nM)
This compound IC500.54
Myriocin Ki0.28

Note: IC50 and Ki are different measures of inhibitor potency and are not directly comparable. However, both values are in the sub-nanomolar range, indicating high potency for both compounds.

In Vitro and In Vivo Efficacy: A Comparative Overview

Studies directly comparing this compound and myriocin have highlighted the superior potency of this compound in cellular and animal models.

Cellular Effects on Sphingolipid Profiles

A key study utilizing heatmap analysis in immortalized mouse C2C12 myoblasts demonstrated that this compound is more potent than myriocin in lowering ceramide levels. At a concentration of 10 nM, this compound showed a more significant reduction in various lipid species compared to myriocin.[1]

In Vivo Effects

In animal models, this compound has been shown to be orally bioavailable and effective at reducing ceramide levels in skeletal muscle.[1] A notable finding is that this compound has a stronger effect on reducing very-long-chain (VLC) ceramide species in the gastrocnemius muscle of mice.[1] Myriocin has also been extensively studied in vivo and has been shown to effectively decrease plasma levels of sphingomyelin, ceramide, and sphingosine-1-phosphate.

Physicochemical and Pharmacokinetic Properties

This compound was designed to have improved drug-like properties compared to myriocin.

PropertyThis compoundMyriocin
Oral Bioavailability YesLimited
Metabolic Stability ImprovedLower
Aqueous Solubility ImprovedLower
Permeability ImprovedLower

These improved properties make this compound a more suitable candidate for in vivo studies requiring oral administration and for potential therapeutic development.[1]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the comparison of this compound and myriocin.

In Vitro SPT Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against SPT in a cell-free system.

1. Preparation of Cell Lysates:

  • Culture HeLa cells to 80-90% confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

2. Inhibition Assay:

  • In a microcentrifuge tube, combine 50-100 µg of cell lysate protein with the desired concentration of this compound, myriocin, or vehicle (DMSO).

  • Pre-incubate the mixture on ice for 30 minutes.

  • Initiate the SPT reaction by adding a reaction mixture containing L-[³H]-serine, palmitoyl-CoA, and pyridoxal 5'-phosphate (PLP) in a suitable buffer (e.g., 100 mM HEPES pH 8.0, 5 mM DTT).

  • Incubate at 37°C for 60 minutes.

3. Lipid Extraction and Quantification:

  • Stop the reaction by adding a chloroform (B151607)/methanol mixture (1:2, v/v).

  • Vortex thoroughly and add chloroform and water to induce phase separation.

  • Centrifuge to separate the phases and collect the lower organic phase.

  • Wash the organic phase with a synthetic upper phase solution.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent.

  • Quantify the radiolabeled sphingolipid product (3-ketodihydrosphingosine) using liquid scintillation counting.

  • Calculate the percentage of SPT inhibition relative to the vehicle control.

Cellular Lipidomics Analysis

This protocol outlines a general workflow for analyzing changes in sphingolipid profiles in cells treated with SPT inhibitors.

1. Cell Culture and Treatment:

  • Plate C2C12 myoblasts in 6-well plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with varying concentrations of this compound, myriocin, or vehicle (DMSO) for a specified period (e.g., 24-48 hours).

2. Lipid Extraction:

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Scrape the cells in a methanol/water solution.

  • Transfer the cell suspension to a glass tube and add chloroform to achieve a final ratio of chloroform/methanol/water of 2:1:0.8.

  • Vortex the mixture and allow it to stand at room temperature for 30 minutes for phase separation.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Collect the lower organic phase containing the lipids.

3. Mass Spectrometry Analysis:

  • Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for mass spectrometry (e.g., methanol/chloroform 1:1, v/v).

  • Analyze the lipid profiles using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Utilize a C18 or a similar reverse-phase column for the separation of different lipid species.

  • Employ a targeted approach to quantify specific sphingolipids (e.g., ceramides (B1148491) of different acyl chain lengths, sphingoid bases) or an untargeted approach for a broader lipidomic analysis.

4. Data Analysis:

  • Process the raw mass spectrometry data using specialized software (e.g., MZmine, MS-DIAL).

  • Identify and quantify the different lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Normalize the data to an internal standard and the total protein or cell number.

  • Perform statistical analysis to identify significant changes in lipid profiles between the different treatment groups.

Visualizations

Signaling Pathway: De Novo Sphingolipid Biosynthesis and Inhibition

Sphingolipid_Biosynthesis cluster_inhibition Inhibition This compound This compound SPT SPT This compound->SPT Myriocin Myriocin Myriocin->SPT L-Serine L-Serine L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Rate-limiting step Ceramides Ceramides 3-Ketodihydrosphingosine->Ceramides Multiple steps Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids

Caption: Inhibition of the de novo sphingolipid biosynthesis pathway by this compound and myriocin.

Experimental Workflow: Comparative Lipidomics

Lipidomics_Workflow cluster_treatment Cell Culture and Treatment cluster_analysis Analysis C2C12 C2C12 Myoblasts Treatment Treat with This compound, Myriocin, or Vehicle C2C12->Treatment Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Analysis Data Analysis and Comparison LC_MS->Data_Analysis

Caption: Workflow for comparative lipidomics analysis of SPT inhibitors.

Logical Relationship: Potency and Properties

Potency_Properties cluster_alt007 This compound cluster_myriocin Myriocin Potency_A High Potency (IC50 = 0.54 nM) Conclusion This compound: Potentially superior for in vivo and translational research Potency_A->Conclusion Properties_A Improved PK Properties: - Oral Bioavailability - Metabolic Stability - Solubility Properties_A->Conclusion Potency_M High Potency (Ki = 0.28 nM) Potency_M->Conclusion Properties_M Limited PK Properties Properties_M->Conclusion

Caption: Comparative properties of this compound and myriocin.

References

A Comparative Analysis of ALT-007 and Other Sarcopenia Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sarcopenia, the age-related loss of muscle mass and function, presents a significant and growing challenge to healthy aging. The quest for effective therapeutic interventions has led to the exploration of a diverse range of strategies, from novel pharmacological agents to structured non-pharmacological programs. This guide provides a comparative analysis of the investigational drug ALT-007 against other prominent treatments for sarcopenia, supported by available experimental data. Our objective is to offer a clear, data-driven overview to inform research and development efforts in this critical field.

Executive Summary

This compound, a novel orally bioavailable inhibitor of serine palmitoyltransferase (SPT), has demonstrated promising preclinical efficacy in addressing age-related sarcopenia. By targeting the de novo synthesis of ceramides, which are implicated in muscle homeostasis disruption, this compound has been shown to restore muscle mass and function in animal models.[1][2] This guide compares the preclinical profile of this compound with the clinical and preclinical data of other major therapeutic classes for sarcopenia, including myostatin inhibitors, testosterone (B1683101) therapy, and non-pharmacological interventions such as exercise and nutritional supplementation.

Data Presentation: Comparative Efficacy of Sarcopenia Treatments

The following tables summarize quantitative data from preclinical and clinical studies on various sarcopenia interventions.

Table 1: Preclinical Efficacy of this compound in Aged Mice

ParameterTreatment Group (this compound)Control Group (Aged)Outcome
Lean Mass Increased-Significant increase after 11 weeks of treatment.[1]
Muscle Weight Increased-Increased after 20 weeks of treatment.[1]
Grip Strength Improved-Significantly increased after 8 weeks of treatment.[1]
Maximum Hanging Time Improved-Significantly increased after 7 weeks of treatment.[1]
Coordination (Rotarod) Improved-Improved after 9 weeks of treatment.[1]
Physical Activity RestoredDeclinedRestored to levels comparable to young mice.

Table 2: Clinical Efficacy of Pharmacological Agents for Sarcopenia

TreatmentMechanism of ActionKey Clinical Trial Findings (Quantitative)
Myostatin Inhibitors (e.g., Bimagrumab) Monoclonal antibody inhibiting myostatin and other ligands of the ActRII receptor.[3][4]- Increase in Lean Body Mass (LBM): ~1.6 kg at 4 weeks and ~2.0 kg at 16 weeks.[3] - In a 24-week trial, LBM increased by 2.02 kg.[3]
Testosterone Therapy Androgen receptor agonist promoting protein synthesis.[5][6]- Meta-analysis showed an average increase in lean body mass of 2.54 kg.[7] - Handgrip strength increased by an average of 1.58 kg.[7]
Selective Androgen Receptor Modulators (SARMs) Tissue-selective androgen receptor modulators.[8]- Moderate increases in lean body mass have been observed, though without consistent improvements in strength or physical function.[8]
TNF-α Inhibitors (e.g., MYMD-1) Inhibits the pro-inflammatory cytokine TNF-α.[9]- Phase II trial showed safety and efficacy for sarcopenia, with plans for a Phase III trial.[9]

Table 3: Efficacy of Non-Pharmacological Interventions for Sarcopenia

InterventionKey Meta-Analysis/Clinical Trial Findings (Quantitative)
Resistance Exercise - Most effective for improving muscle mass and strength.[10] - Meta-analysis showed a significant effect on handgrip strength (Mean Difference: 2.69 kg).[11]
Combined Exercise (Resistance + Aerobic) - Most effective for enhancing physical function.[10] - Meta-analysis showed significant improvements in gait speed and timed up-and-go tests.[12]
Nutritional Supplementation (Whey Protein, Vitamin D, etc.) - Meta-analysis showed a small increase in appendicular muscle mass.[13] - When combined with resistance training, grip strength was substantially elevated (Weighted Mean Difference = 1.87).[14]

Experimental Protocols

A detailed understanding of the methodologies employed in key studies is crucial for the critical evaluation of their findings.

This compound Preclinical Study Protocol (Aged Mouse Model)

  • Animal Model: Aged mice were used to model age-related sarcopenia.

  • Intervention: this compound was administered through the diet over a 20-week period.[15] A control group of aged mice received a standard diet.

  • Muscle Mass and Composition Assessment: Lean mass was measured using echoMRI at 11 weeks.[1] At the end of the 20-week study, muscle weight was directly measured.[1]

  • Functional Assessment:

    • Grip Strength: Assessed using a grip strength meter at 8 weeks.[1]

    • Endurance: Measured by maximum hanging time at 7 weeks.[1]

    • Coordination: Evaluated using a rotarod test at 9 weeks.[1]

  • Mechanism of Action Analysis: Ceramide levels in the gastrocnemius muscle were measured to confirm target engagement of the serine palmitoyltransferase inhibitor.[1] RNA sequencing was performed on muscle tissue to identify changes in gene expression related to mitochondrial and proteostasis pathways.[1]

Myostatin Inhibitor Clinical Trial Protocol (e.g., Bimagrumab)

  • Study Population: Older adults diagnosed with sarcopenia.

  • Intervention: Intravenous administration of Bimagrumab at varying doses compared to a placebo group.

  • Primary Endpoints:

    • Change in Lean Body Mass (LBM) assessed by dual-energy X-ray absorptiometry (DXA).[3]

    • Change in physical function, often measured by the Short Physical Performance Battery (SPPB) or gait speed.[16]

  • Secondary Endpoints: Changes in muscle strength (e.g., handgrip strength, leg press strength).

Resistance Exercise Clinical Trial Protocol

  • Study Population: Older adults with a diagnosis of sarcopenia.

  • Intervention: Supervised progressive resistance training sessions, typically 2-3 times per week for a duration of 12 weeks or more.[17] Exercises target major muscle groups (e.g., leg press, chest press, rows). Intensity is often prescribed as a percentage of one-repetition maximum (1RM) and progressively increased throughout the study.[10]

  • Control Group: Often a non-exercise control group or a group performing a different type of exercise (e.g., stretching).

  • Outcome Measures:

    • Muscle Strength: Assessed by 1RM for specific exercises and handgrip strength.

    • Muscle Mass: Measured by DXA or bioelectrical impedance analysis (BIA).

    • Physical Performance: Evaluated using tests such as the Timed Up and Go (TUG) test, chair stand test, and gait speed.[12]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by different sarcopenia treatments.

ALT007_Mechanism cluster_effects ALT007 This compound SPT Serine Palmitoyltransferase (SPT) ALT007->SPT Inhibits Proteostasis Improved Proteostasis Mitochondrial_Function Enhanced Mitochondrial Function Ceramides Ceramides & 1-Deoxy-Sphingolipids SPT->Ceramides Synthesizes Ceramides->Proteostasis Disrupts Ceramides->Mitochondrial_Function Impairs Muscle_Health Improved Muscle Mass & Function Proteostasis->Muscle_Health Mitochondrial_Function->Muscle_Health

Caption: Mechanism of action of this compound in skeletal muscle.

Myostatin_Inhibition_Pathway Myostatin_Inhibitor Myostatin Inhibitor (e.g., Bimagrumab) Myostatin Myostatin (GDF-8) Myostatin_Inhibitor->Myostatin Binds & Neutralizes ActRIIB Activin Receptor IIB (ActRIIB) Myostatin->ActRIIB Activates SMAD23 SMAD2/3 Signaling ActRIIB->SMAD23 Phosphorylates Protein_Synthesis Muscle Protein Synthesis SMAD23->Protein_Synthesis Inhibits Muscle_Growth Increased Muscle Mass & Strength Protein_Synthesis->Muscle_Growth Exercise_Signaling_Pathway Resistance_Exercise Resistance Exercise Mechanical_Stress Mechanical Stress Resistance_Exercise->Mechanical_Stress IGF1_PI3K_Akt IGF-1/PI3K/Akt Pathway Mechanical_Stress->IGF1_PI3K_Akt Activates mTORC1 mTORC1 IGF1_PI3K_Akt->mTORC1 Activates FoxO FoxO Transcription Factors IGF1_PI3K_Akt->FoxO Inhibits Protein_Synthesis Muscle Protein Synthesis mTORC1->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Protein_Degradation Muscle Protein Degradation FoxO->Protein_Degradation Promotes Protein_Degradation->Muscle_Hypertrophy Opposes

References

Validating the Neuroprotective Potential of ALT-007: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of ALT-007 against other promising alternatives, supported by experimental data. The information is intended to aid researchers and drug development professionals in evaluating the therapeutic potential of this compound for neurodegenerative diseases.

Introduction to this compound and Neuroprotective Alternatives

This compound is a novel, orally bioavailable inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of ceramides. An accumulation of certain ceramide species has been implicated in the pathology of several age-related and neurodegenerative diseases. By inhibiting SPT, this compound effectively reduces the levels of harmful ceramides, showing promise in preclinical models of age-related sarcopenia and demonstrating potential for treating neurodegenerative conditions like Alzheimer's disease by reducing toxic fat levels in the brain.[1][2]

This guide compares this compound with three other neuroprotective agents with distinct mechanisms of action:

  • ARG-007: A neuroprotective peptide with a multifaceted mechanism that includes reducing neuronal excitotoxicity, calcium influx, and mitochondrial dysfunction, as well as inhibiting the aggregation of key proteins implicated in neurodegeneration, such as amyloid-beta (Aβ) and tau.[3][4]

  • Resveratrol: A natural polyphenol with well-documented antioxidant and anti-inflammatory properties. Its neuroprotective effects are largely attributed to the activation of Sirtuin 1 (SIRT1), which modulates pathways involved in cellular stress resistance and inflammation.[5][6]

  • Edaravone: A free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). It mitigates oxidative stress, a key contributor to neuronal damage in various neurodegenerative conditions.[4][7]

Comparative Efficacy in Preclinical Models of Alzheimer's Disease

While direct head-to-head clinical trials are not yet available, a comparative analysis of preclinical data from various studies in Alzheimer's disease (AD) models provides valuable insights into the potential efficacy of these compounds. The following tables summarize key findings on their effects on Aβ and tau pathology, two of the main hallmarks of AD.

Table 1: Comparative Effects on Amyloid-Beta (Aβ) Pathology

CompoundAnimal ModelDosageTreatment DurationEffect on Aβ PlaquesEffect on Soluble Aβ LevelsReference
This compound (as SPT inhibitor) TgCRND8 (AD mouse model)10 mg/kg/day (L-cycloserine)28 daysNot specified (Aβ42)[8][9]
ARG-007 In vitro (cell-free assay)25 µM16 hoursNot applicable (Inhibited Aβ aggregation by >50%)[10]
Resveratrol APP/PS1 (AD mouse model)1 g/kg (in diet)Not specified Not specified[11]
Edaravone APPswe/PS1 (AD mouse model)Not specified3 months (by up to 40-50%) [4][12]

Table 2: Comparative Effects on Tau Pathology

CompoundAnimal ModelDosageTreatment DurationEffect on Tau HyperphosphorylationReference
This compound (as SPT inhibitor) TgCRND8 (AD mouse model)10 mg/kg/day (L-cycloserine)28 days [8][9]
ARG-007 In vitro (Alzheimer's disease models)Not specifiedNot specified (Inhibited intracellular tau aggregation by up to 89%)[13]
Resveratrol 5XFAD (AD mouse model)0.1% in diet16 weeks [14]
Edaravone APPswe/PS1 (AD mouse model)Not specified3 months (by more than 40%)[4][12]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its alternatives are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for evaluating their therapeutic potential and identifying potential synergistic combinations.

This compound: Inhibition of Ceramide Synthesis

This compound's primary mechanism involves the inhibition of serine palmitoyltransferase (SPT), which catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids. This leads to a reduction in the production of ceramides, which are implicated in cellular stress, inflammation, and apoptosis in the context of neurodegenerative diseases.

ALT007_Pathway cluster_0 De Novo Sphingolipid Synthesis cluster_1 Downstream Effects Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT 3_Keto 3-Ketodihydrosphingosine SPT->3_Keto Inhibition Ceramide Ceramides 3_Keto->Ceramide Inflammation Neuroinflammation Ceramide->Inflammation Apoptosis Neuronal Apoptosis Ceramide->Apoptosis Neurodegeneration Neurodegeneration Inflammation->Neurodegeneration Apoptosis->Neurodegeneration ALT007 This compound ALT007->SPT

Caption: this compound inhibits serine palmitoyltransferase (SPT), reducing ceramide synthesis and downstream neuroinflammation and apoptosis.

ARG-007: Multi-Target Neuroprotection

ARG-007 exhibits a pleiotropic mechanism of action, targeting multiple pathways involved in neuronal damage. It has been shown to reduce neuronal excitotoxicity, which is a major contributor to cell death in ischemic conditions, and also to inhibit the aggregation of misfolded proteins like amyloid-beta and tau.

ARG007_Pathway cluster_0 Neuronal Excitotoxicity cluster_1 Protein Aggregation ARG007 ARG-007 Ca_Influx Ca2+ Influx ARG007->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction ARG007->Mitochondrial_Dysfunction Abeta_Aggregates Amyloid-Beta Aggregates ARG007->Abeta_Aggregates Tau_Aggregates Tau Aggregates ARG007->Tau_Aggregates Glutamate Excess Glutamate Glutamate->Ca_Influx Ca_Influx->Mitochondrial_Dysfunction Cell_Death Neuronal Cell Death Mitochondrial_Dysfunction->Cell_Death Abeta Amyloid-Beta Monomers Abeta->Abeta_Aggregates Tau Tau Monomers Tau->Tau_Aggregates Neurotoxicity Neurotoxicity Abeta_Aggregates->Neurotoxicity Tau_Aggregates->Neurotoxicity

Caption: ARG-007 provides neuroprotection by inhibiting excitotoxicity and protein aggregation.

Resveratrol: SIRT1 Activation and Anti-inflammatory Effects

Resveratrol's neuroprotective actions are primarily mediated through the activation of SIRT1, a deacetylase that plays a critical role in cellular metabolism, DNA repair, and inflammation. SIRT1 activation can suppress pro-inflammatory pathways, such as NF-κB, and promote cell survival.

Resveratrol_Pathway cluster_0 SIRT1 Activation cluster_1 Inflammatory Response Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Cell_Survival Cell Survival Pathways SIRT1->Cell_Survival Antioxidant_Defense Antioxidant Defense SIRT1->Antioxidant_Defense NFkB NF-κB SIRT1->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation

Caption: Resveratrol activates SIRT1, which promotes cell survival and inhibits NF-κB-mediated neuroinflammation.

Edaravone: Free Radical Scavenging

Edaravone is a potent antioxidant that scavenges free radicals, such as reactive oxygen species (ROS), which are produced in excess during pathological conditions like stroke and neurodegeneration. By neutralizing these harmful molecules, Edaravone protects cells from oxidative damage.

Edaravone_Pathway cluster_0 Oxidative Stress Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenging Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage Neuronal_Injury Neuronal Injury Oxidative_Damage->Neuronal_Injury

References

A Head-to-Head Comparison of Ceramide Inhibitors: ALT-007 and Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ALT-007 and other ceramide inhibitors, supported by available preclinical data. The focus is on inhibitors of the de novo ceramide synthesis pathway, a critical therapeutic target for a range of age-related and metabolic diseases.

Ceramides (B1148491), a class of bioactive sphingolipids, are increasingly implicated in the pathophysiology of various diseases, including sarcopenia, neurodegenerative disorders, and metabolic conditions.[1] The de novo synthesis pathway, which begins with the condensation of serine and palmitoyl-CoA, is a primary source of cellular ceramides and a key target for therapeutic intervention. This guide compares the performance of this compound, a novel serine palmitoyltransferase (SPT) inhibitor, with other inhibitors targeting different enzymatic steps in this pathway.

Overview of Ceramide Inhibitors

Ceramide levels can be modulated by inhibiting key enzymes in the de novo synthesis pathway:

  • Serine Palmitoyltransferase (SPT): The rate-limiting enzyme that catalyzes the first step of ceramide synthesis.

  • Ceramide Synthases (CerS): A family of six enzymes (CerS1-6) that acylate sphinganine (B43673) to form dihydroceramides, each with specificity for different fatty acyl-CoA chain lengths.

  • Dihydroceramide (B1258172) Desaturase (DES1): The enzyme that introduces a double bond in dihydroceramide to form ceramide.

This comparison will focus on representative inhibitors for each of these targets:

  • This compound: A potent and orally bioavailable SPT inhibitor.[1][2]

  • Myriocin (B1677593) (ISP-1): A well-studied, naturally derived SPT inhibitor.[1][3]

  • P053: A selective inhibitor of Ceramide Synthase 1 (CerS1).[4][5]

  • GT11 and Fenretinide: Inhibitors of Dihydroceramide Desaturase 1 (DES1).[6][7]

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that the data are derived from different studies and experimental conditions, making direct comparisons challenging.

InhibitorTarget EnzymeModel SystemKey Quantitative FindingsReference(s)
This compound Serine Palmitoyltransferase (SPT)C2C12 myoblastsMore potent than Myriocin in reducing ceramide levels at 10 nM.[1]
Aged mice (sarcopenia model)Increased lean mass, muscle weight, grip strength, and endurance. Reduced total ceramides in muscle.[1][2]
Myriocin Serine Palmitoyltransferase (SPT)Aged mice (sarcopenia model)Prevented age-related decline in muscle mass and improved muscle function.[8]
L6 myotubesPrevented palmitate-induced ceramide accumulation and restored insulin-stimulated glucose transport.[9][10]
ApoE knockout miceReduced plasma total cholesterol, triglycerides, and ceramides. Led to regression of atherosclerotic plaques.[11]
P053 Ceramide Synthase 1 (CerS1)HEK293 cellsPotent and selective inhibitor of human and murine CerS1 (IC50 ~0.5 µM).[6]
Mice on high-fat dietIncreased fatty acid oxidation in skeletal muscle and reduced adiposity. Did not improve insulin (B600854) resistance.[5]
GT11 Dihydroceramide Desaturase 1 (DES1)Rat liver microsomesCompetitive inhibitor with a Ki value of 6 µM.[6]
Fenretinide Dihydroceramide Desaturase 1 (DES1)Rat liver microsomesCompetitive inhibitor with a Ki value of 8.28 µM.[6]

Signaling Pathways and Experimental Workflows

To visualize the points of intervention of these inhibitors and a typical experimental workflow, the following diagrams are provided.

G cluster_pathway De Novo Ceramide Synthesis Pathway cluster_inhibitors Points of Inhibition Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT (Serine Palmitoyltransferase) Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS (Ceramide Synthases) Ceramide Ceramide Dihydroceramide->Ceramide DES1 (Dihydroceramide Desaturase) ALT007_Myriocin This compound Myriocin ALT007_Myriocin->Serine_Palmitoyl_CoA Inhibit P053 P053 P053->Sphinganine Inhibit GT11_Fenretinide GT11 Fenretinide GT11_Fenretinide->Dihydroceramide Inhibit

Caption: Inhibition points in the de novo ceramide synthesis pathway.

G cluster_workflow General Experimental Workflow for Inhibitor Evaluation start Cell Culture or Animal Model treatment Treatment with Ceramide Inhibitor start->treatment sample_collection Sample Collection (Cells, Tissues, Plasma) treatment->sample_collection lipidomics Lipidomics Analysis (LC-MS/MS) sample_collection->lipidomics functional_assays Functional Assays (e.g., Glucose Uptake, Muscle Strength) sample_collection->functional_assays data_analysis Data Analysis and Interpretation lipidomics->data_analysis functional_assays->data_analysis

Caption: A generalized workflow for evaluating ceramide inhibitors.

Detailed Experimental Protocols

Below are representative protocols for key experiments cited in the comparison.

In Vitro Ceramide Synthase Inhibition Assay

This protocol is a generalized method for assessing the in vitro efficacy of ceramide synthase inhibitors like P053.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific ceramide synthase isoform.

Materials:

  • HEK293 cells overexpressing the target CerS isoform.

  • Cell lysis buffer (e.g., RIPA buffer).

  • Substrates: Sphinganine and a specific fatty acyl-CoA (e.g., C18-CoA for CerS1).

  • Test inhibitor (e.g., P053) at various concentrations.

  • Internal standard (e.g., C17-sphinganine).

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • LC-MS/MS system.

Procedure:

  • Cell Lysate Preparation: Culture and harvest HEK293 cells overexpressing the target CerS. Lyse the cells and quantify the protein concentration.

  • Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate, sphinganine, and the test inhibitor at various concentrations.

  • Initiate Reaction: Add the specific fatty acyl-CoA to start the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop Reaction and Lipid Extraction: Stop the reaction by adding the internal standard and extraction solvents. Vortex and centrifuge to separate the phases.

  • Sample Preparation for LC-MS/MS: Collect the organic phase and dry it under nitrogen. Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the amount of dihydroceramide produced using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Evaluation of Ceramide Inhibitors in a Sarcopenia Mouse Model

This protocol outlines a general approach for assessing the in vivo efficacy of ceramide inhibitors like this compound and Myriocin in a model of age-related muscle loss.

Objective: To evaluate the effect of a ceramide inhibitor on muscle mass, function, and ceramide levels in aged mice.

Materials:

  • Aged mice (e.g., 18-24 months old).

  • Test inhibitor (e.g., this compound or Myriocin) formulated for oral administration (e.g., in chow) or intraperitoneal injection.

  • Vehicle control.

  • Equipment for assessing muscle function (e.g., grip strength meter, rotarod).

  • Anesthetic and surgical tools for tissue collection.

  • LC-MS/MS system for lipid analysis.

Procedure:

  • Animal Acclimation and Baseline Measurements: Acclimate aged mice to the housing conditions. Perform baseline measurements of body weight, body composition (e.g., via EchoMRI), and muscle function.

  • Treatment Administration: Randomly assign mice to treatment (inhibitor) and control (vehicle) groups. Administer the treatment for a specified duration (e.g., 8-12 weeks).

  • Monitoring: Monitor body weight and food intake regularly throughout the study.

  • Functional Assessments: Perform functional tests at regular intervals (e.g., every 2-4 weeks) to assess muscle strength, endurance, and coordination.

  • Terminal Procedures: At the end of the treatment period, anesthetize the mice and collect blood samples. Euthanize the mice and dissect skeletal muscles (e.g., gastrocnemius, tibialis anterior) and other relevant tissues.

  • Tissue Analysis:

    • Lipidomics: Homogenize a portion of the muscle tissue for lipid extraction and quantify ceramide and other sphingolipid levels using LC-MS/MS.

    • Histology: Process another portion of the muscle for histological analysis (e.g., H&E staining to measure fiber cross-sectional area).

  • Data Analysis: Compare the changes in body composition, muscle function, and ceramide levels between the treatment and control groups using appropriate statistical methods.

Conclusion

This compound emerges as a promising, orally bioavailable SPT inhibitor with demonstrated preclinical efficacy in a model of age-related sarcopenia.[1][2] Its higher potency compared to the well-characterized inhibitor Myriocin in vitro suggests a potential for improved therapeutic outcomes.[1] While direct head-to-head comparisons with inhibitors of other enzymes in the de novo ceramide synthesis pathway are lacking, the available data on compounds like P053 highlight the potential for isoform-specific targeting of ceramide synthases to achieve distinct metabolic effects.[5] Similarly, DES1 inhibitors offer another point of intervention, though their in vivo efficacy in age-related diseases remains to be thoroughly investigated.

Future research should focus on direct comparative studies of these inhibitors in standardized preclinical models to better delineate their relative efficacy and safety profiles. Such studies will be crucial for guiding the clinical development of ceramide-lowering therapies for a variety of debilitating diseases.

References

Cross-Species Validation of ALT-007's Effects on Proteostasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ALT-007, a novel small molecule inhibitor of serine palmitoyltransferase (SPT), and its effects on protein homeostasis (proteostasis) across different species. This compound has emerged as a promising therapeutic candidate for age-related sarcopenia and other neuromuscular diseases by enhancing proteostasis.[1][2][3] This document objectively compares the performance of this compound with other SPT inhibitors, Myriocin and L-Cycloserine, presenting supporting experimental data from studies in Caenorhabditis elegans and aged mice.

Mechanism of Action: Targeting Sphingolipid Metabolism to Enhance Proteostasis

This compound is a safe and orally bioavailable inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of ceramides (B1148491) and other sphingolipids.[1][3] An accumulation of certain sphingolipid species, particularly very-long-chain 1-deoxy-sphingolipids, has been linked to impaired proteostasis and protein aggregation. By inhibiting SPT, this compound reduces the levels of these specific lipids, which in turn enhances the cell's ability to maintain protein homeostasis, thereby mitigating proteotoxicity.[1][3]

dot

cluster_0 Sphingolipid De Novo Synthesis Pathway cluster_1 Proteostasis Network Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine + Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine 1-Deoxy-sphingolipids 1-Deoxy-sphingolipids SPT->1-Deoxy-sphingolipids Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Dihydroceramides Dihydroceramides Dihydrosphingosine->Dihydroceramides Ceramides Ceramides Dihydroceramides->Ceramides Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids Proteostasis Proteostasis (Protein Homeostasis) Ceramides->Proteostasis Disrupts 1-Deoxy-sphingolipids->Proteostasis Disrupts Protein Folding Protein Folding Proteostasis->Protein Folding Protein Degradation\n(Proteasome, Autophagy) Protein Degradation (Proteasome, Autophagy) Proteostasis->Protein Degradation\n(Proteasome, Autophagy) Reduced Protein Aggregation Reduced Protein Aggregation Protein Folding->Reduced Protein Aggregation Protein Degradation\n(Proteasome, Autophagy)->Reduced Protein Aggregation This compound This compound This compound->SPT Inhibits Myriocin Myriocin Myriocin->SPT Inhibits L-Cycloserine L-Cycloserine L-Cycloserine->SPT Inhibits

Caption: Mechanism of action of SPT inhibitors on proteostasis.

Cross-Species Comparison of Efficacy

The effects of this compound and its alternatives have been evaluated in two key model organisms: the nematode Caenorhabditis elegans and the mouse (Mus musculus). These models are instrumental for studying aging and proteotoxicity.

Caenorhabditis elegans Model of Proteotoxicity

In C. elegans, the expression of human amyloid-beta (Aβ) in muscle cells leads to progressive paralysis due to proteotoxicity. This model is widely used to screen for compounds that can mitigate the harmful effects of protein aggregation.

Table 1: Effect of SPT Inhibitors on Amyloid-Beta Induced Paralysis in C. elegans

CompoundConcentrationOutcomeQuantitative Data
This compound 50 µMReduced paralysis induced by amyloid beta aggregation.Data not yet publicly available in quantitative format.[1]
Myriocin 10 µMExtends lifespan, suggesting improved proteostasis.Specific data on Aβ-induced paralysis is not readily available for direct comparison.
L-Cycloserine VariousEffects on Aβ-induced paralysis not well-documented for direct comparison.N/A

dot

cluster_workflow C. elegans Paralysis Assay Workflow A Synchronize C. elegans expressing Aβ in muscle B Expose to this compound or alternative compound A->B C Induce Aβ expression (e.g., temperature shift) B->C D Monitor and quantify paralysis over time C->D E Compare paralysis rates between treated and control groups D->E

Caption: Workflow for the C. elegans paralysis assay.

Aged Mouse Model of Sarcopenia

Aged mice naturally develop sarcopenia, characterized by a loss of muscle mass and function, which is associated with a decline in proteostasis.

Table 2: Effects of SPT Inhibitors on Muscle Mass and Function in Aged Mice

ParameterThis compoundMyriocinL-Cycloserine
Treatment Duration 20 weeks5 monthsN/A
Muscle Mass Increased lean mass and muscle weight.[1]Increased lean body mass and weights of soleus, EDL, gastrocnemius, and TA muscles.Not reported for sarcopenia.
Grip Strength Significantly improved after 8 weeks of treatment.[1]Improved grip strength.Not reported for sarcopenia.
Endurance Improved maximum running time and VO2Max.[1]Increased maximal running distance and duration.Not reported for sarcopenia.
Coordination Improved performance in rotarod test.[1]Improved latency and maximal speed on the rotarod test.Not reported for sarcopenia.

dot

cluster_workflow Aged Mouse Sarcopenia Study Workflow A Aged mice (e.g., 18 months old) B Treatment with this compound or alternative compound via diet/injection A->B C Longitudinal monitoring (e.g., 20 weeks) B->C D Assess muscle mass (e.g., echoMRI, tissue weight) C->D E Assess muscle function (grip strength, treadmill, rotarod) C->E F Biochemical analysis of muscle tissue (e.g., ceramide levels) C->F

Caption: Workflow for aged mouse sarcopenia studies.

Experimental Protocols

C. elegans Amyloid-Beta Induced Paralysis Assay
  • Strain Maintenance: The transgenic C. elegans strain expressing human amyloid-beta 1-42 in body wall muscles (e.g., CL2006 or GMC101) is maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.[4]

  • Compound Treatment: Synchronized L1 larvae are transferred to NGM plates containing the test compound (this compound, Myriocin, or L-Cycloserine) at the desired concentration.

  • Induction of Paralysis: For temperature-sensitive strains (e.g., CL4176), paralysis is induced by shifting the culture temperature from 16°C to 25°C.[4] For constitutive expression models, paralysis progresses with age.

  • Scoring Paralysis: The number of paralyzed worms is scored at regular intervals. A worm is considered paralyzed if it fails to move its body in response to a gentle touch with a platinum wire pick.[5]

  • Data Analysis: Paralysis curves are generated by plotting the percentage of paralyzed worms over time. The time at which 50% of the population is paralyzed (PT50) can be calculated to compare the efficacy of different compounds.

Assessment of Muscle Mass and Strength in Aged Mice
  • Animal Model: Aged male C57BL/6J mice (e.g., 18-24 months old) are used as a model for sarcopenia.

  • Compound Administration: this compound is administered orally through the diet.[1] Myriocin has been administered via intraperitoneal injections.

  • Muscle Mass Measurement:

    • EchoMRI: Lean body mass is measured non-invasively using an EchoMRI analyzer.

    • Tissue Wet Weight: At the end of the study, individual muscles (e.g., gastrocnemius, tibialis anterior, soleus, and extensor digitorum longus) are dissected and weighed.

  • Grip Strength Test:

    • A grip strength meter is used to measure the peak force generated by the mouse's forelimbs or all four limbs.

    • The mouse is held by the tail and allowed to grasp a metal grid or bar.

    • The mouse is then gently pulled backward at a constant speed until it releases its grip.

    • The peak force is recorded, and multiple trials are performed and averaged.

  • Treadmill Endurance Test:

    • Mice are acclimated to the treadmill for several days.

    • During the test, the speed and/or incline of the treadmill is gradually increased until the mouse reaches exhaustion.

    • Exhaustion is defined as the inability to remain on the treadmill belt despite encouragement.

    • The total running time and distance are recorded.

  • Rotarod Test:

    • This test assesses coordination and balance.

    • Mice are placed on a rotating rod that gradually accelerates.

    • The latency to fall from the rod is recorded.

Conclusion

The available data indicates that this compound is a promising small molecule that enhances proteostasis and improves muscle function in aged mice.[1][6] Its oral bioavailability and demonstrated efficacy in a preclinical model of sarcopenia make it a strong candidate for further development.[1][2] While direct comparative quantitative data with other SPT inhibitors in identical cross-species proteostasis assays is still emerging, the existing evidence suggests that targeting the SPT pathway is a viable strategy for combating age-related decline in muscle health. Further studies are warranted to directly compare the efficacy and safety profiles of this compound with other SPT inhibitors like Myriocin and L-Cycloserine in standardized cross-species models of proteotoxicity and sarcopenia.

References

A Comparative Safety Profile of Serine Palmitoyltransferase Inhibitors: ALT-007 vs. Myriocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical safety profiles of two prominent serine palmitoyltransferase (SPT) inhibitors, ALT-007 and myriocin (B1677593). The information presented is based on available experimental data to assist researchers in making informed decisions for their drug development programs.

Executive Summary

This compound is a novel, orally bioavailable SPT inhibitor with a superior safety profile compared to the well-established but more toxic natural product, myriocin. Preclinical studies have demonstrated that this compound is well-tolerated in long-term rodent studies, showing no signs of toxicity at effective doses.[1] In contrast, myriocin's clinical utility has been hampered by its potential for gastrointestinal toxicity and its potent immunosuppressive effects.[2][3] This guide will delve into the quantitative safety data, experimental methodologies, and relevant biological pathways to provide a comprehensive comparison.

Quantitative Safety Data

The following table summarizes the key quantitative safety findings for this compound and myriocin from preclinical studies.

ParameterThis compoundMyriocin
Animal Model Aged C57BL/6J MiceMale BALB/c Mice
Dose 1 mg/kg/day (oral, in food)1.0 mg/kg/day (intraperitoneal)
Duration 20 weeks5 days
Key Safety Findings No signs of toxicity, stable body weight, no changes in food intake, no gastrointestinal toxicity indicated by plasma citrulline levels.[1]Significant reduction in CD4+ and CD4+/CD8+ double-positive lymphocyte populations in the thymus; significant reduction in the CD4+ lymphocyte population in the spleen.[3]
Additional Data In a 10-day study in mice at 4 mg/kg/day (oral, in food), no differences in body weight or food intake were observed, and there was no evidence of hepatic or muscle toxicity based on plasma transaminase and creatine (B1669601) kinase levels.[1]Known to have potential for severe gastrointestinal toxicity with oral administration. Classified as a harmful and hazardous compound.[4]
NOAEL Not explicitly reported, but no adverse effects observed at 1 mg/kg/day for 20 weeks in aged mice.Not explicitly reported; significant immunosuppressive effects observed at 1.0 mg/kg/day.
LD50 Not reported in the reviewed literature.Not reported in the reviewed literature.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to safety assessment, the following diagrams are provided.

Sphingolipid_Biosynthesis_Pathway De Novo Sphingolipid Biosynthesis Pathway cluster_inhibition Inhibitors cluster_pathway Biosynthesis Pathway ALT007 This compound SPT Serine Palmitoyltransferase (SPT) ALT007->SPT Inhibition Myriocin Myriocin Myriocin->SPT Inhibition Serine L-Serine + Palmitoyl-CoA Serine->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Sphinganine Sphinganine KDS->Sphinganine Reduction Ceramide Dihydroceramide -> Ceramide Sphinganine->Ceramide Acylation Complex Complex Sphingolipids Ceramide->Complex Further Processing

Figure 1. Inhibition of the de novo sphingolipid synthesis pathway by this compound and myriocin.

Preclinical_Safety_Workflow Preclinical Chronic Oral Toxicity Study Workflow start Study Initiation acclimatization Animal Acclimatization (e.g., C57BL/6J mice) start->acclimatization grouping Randomization into Treatment Groups (Vehicle Control, Low Dose, Mid Dose, High Dose) acclimatization->grouping dosing Chronic Oral Administration (e.g., daily in feed for 20 weeks) grouping->dosing monitoring In-life Monitoring - Clinical Observations - Body Weight - Food Consumption dosing->monitoring termination Study Termination dosing->termination interim Interim Assessments (e.g., blood collection for clinical pathology) monitoring->interim data_analysis Data Analysis and Interpretation monitoring->data_analysis interim->data_analysis necropsy Gross Necropsy termination->necropsy histopathology Histopathology of Tissues necropsy->histopathology histopathology->data_analysis end Safety Profile Characterization data_analysis->end

Figure 2. A representative experimental workflow for a preclinical chronic oral toxicity study.

Experimental Protocols

Detailed experimental protocols for the key safety studies cited are summarized below.

This compound: Chronic Oral Toxicity Study in Aged Mice[1]
  • Objective: To evaluate the long-term safety and tolerability of orally administered this compound in a model of age-related sarcopenia.

  • Animal Model: Aged (18 months old) male C57BL/6J mice.

  • Test Compound and Administration: this compound was mixed into the food at a dose of 1 mg/kg/day. A control group received food mixed with the vehicle (DMSO).

  • Duration: 20 weeks.

  • Key Parameters Monitored:

    • Clinical Observations: Daily checks for any signs of morbidity or distress.

    • Body Weight: Measured weekly.

    • Food Intake: Measured weekly.

    • Gastrointestinal Toxicity: Plasma citrulline levels were measured as an indicator of GI toxicity.

    • Organ Weights: At the end of the study, various organs were weighed.

  • Results: No adverse effects were reported. The body weight and food intake of the this compound treated group were comparable to the control group throughout the 20-week study. Plasma citrulline levels showed no significant difference, indicating a lack of gastrointestinal toxicity.

Myriocin: Subacute Immunotoxicity Study in Mice[3]
  • Objective: To investigate the impact of subacute treatment with myriocin on lymphocyte populations in the thymus and spleen.

  • Animal Model: Male BALB/c mice.

  • Test Compound and Administration: Myriocin was administered via intraperitoneal injection at doses of 0, 0.1, 0.3, and 1.0 mg/kg daily.

  • Duration: 5 consecutive days.

  • Key Parameters Monitored:

    • Thymus and Spleen Cellularity: Total cell counts were determined.

    • Lymphocyte Phenotyping: Flow cytometry was used to quantify CD4+ and CD8+ T-lymphocyte populations in both the thymus and spleen.

    • Sphingolipid Levels: Sphinganine levels in the thymus were analyzed to confirm the inhibitory effect of myriocin on SPT.

  • Results: A dose-dependent reduction in total thymic cellularity was observed, which was significant at the 1.0 mg/kg dose. This was accompanied by a significant reduction in CD4+ and CD4+/CD8+ double-positive lymphocyte populations in the thymus. In the spleen, a significant reduction in the CD4+ lymphocyte population was observed at the 1.0 mg/kg dose. These findings demonstrate the immunosuppressive effects of myriocin at this dose level.

Conclusion

The available preclinical data strongly suggest that this compound possesses a significantly more favorable safety profile than myriocin. The lack of observable toxicity in long-term oral administration studies positions this compound as a promising candidate for further development in therapeutic areas where chronic inhibition of serine palmitoyltransferase is desired.[1][5] In contrast, the well-documented immunosuppressive properties and potential for gastrointestinal toxicity of myriocin present considerable challenges for its clinical advancement.[2][3] Researchers should consider these safety profiles when selecting an SPT inhibitor for their studies, with this compound representing a potentially safer alternative for in vivo applications.

References

ALT-803 (N-803): An IL-15 Superagonist Advancing Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of ALT-803's Efficacy Across Diverse Cancer Models

ALT-803, also known as N-803 and commercially as Anktiva®, is a novel immunostimulatory agent that has demonstrated significant promise in the treatment of various cancers. As an IL-15 superagonist complex, it is designed to enhance the body's natural anti-cancer immune response by activating and proliferating Natural Killer (NK) cells and CD8+ T cells, without significantly expanding regulatory T cells (Tregs), which can suppress immune responses. This guide provides a comprehensive comparison of ALT-803's efficacy in different cancer models, supported by experimental data and detailed methodologies.

Mechanism of Action

ALT-803 is a complex of an IL-15 mutant (IL-15N72D) and a dimeric IL-15 receptor α/IgG1 Fc fusion protein. This design provides a longer serum half-life and enhanced biological activity compared to recombinant human IL-15 (rhIL-15)[1][2]. By binding to the IL-2/IL-15 receptor βγ subunits on NK and CD8+ T cells, ALT-803 stimulates their activation, proliferation, and cytotoxic functions, leading to the destruction of tumor cells[3][4].

Below is a diagram illustrating the signaling pathway of ALT-803.

ALT803_Signaling_Pathway cluster_cell NK Cell / CD8+ T Cell IL15R IL-15Rβγc JAK13 JAK1/3 IL15R->JAK13 Binding STAT35 STAT3/5 JAK13->STAT35 Phosphorylation PI3K PI3K/Akt JAK13->PI3K Proliferation Proliferation & Activation STAT35->Proliferation PI3K->Proliferation Cytotoxicity Enhanced Cytotoxicity (Granzyme B, Perforin) Proliferation->Cytotoxicity ALT803 ALT-803 (N-803) IL-15 Superagonist Complex ALT803->IL15R Stimulates QUILT_3032_Workflow cluster_protocol QUILT 3.032 Protocol Patient Patient with BCG-Unresponsive High-Grade NMIBC Induction Induction Therapy: Intravesical BCG + ALT-803 (400µg) Weekly for 6 Weeks Patient->Induction Assessment1 Disease Assessment (Month 3) Induction->Assessment1 Maintenance Maintenance Therapy: 3-week course at months 6, 9, 12, 18 (optional at 24, 30, 36) Assessment1->Maintenance Response Reinduction Re-induction Therapy: 6-week course Assessment1->Reinduction No Response Followup Follow-up for Efficacy and Safety (up to 60 months) Maintenance->Followup Reinduction->Assessment1

References

A Comparative Review of the Oral Bioavailability of Serine Palmitoyltransferase (SPT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of the oral bioavailability of several promising Serine Palmitoyltransferase (SPT) inhibitors reveals significant variations in their pharmacokinetic profiles. This guide provides researchers, scientists, and drug development professionals with essential data to inform the selection and development of next-generation therapeutics targeting the sphingolipid biosynthesis pathway.

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo synthesis of sphingolipids, a class of lipids implicated in a wide range of cellular processes and diseases. Inhibition of SPT has emerged as a promising therapeutic strategy for various conditions, including cancer, metabolic disorders, and infectious diseases. A critical factor in the development of clinically successful SPT inhibitors is their oral bioavailability, which dictates their efficacy and dosing regimen. This guide presents a comparative overview of the oral bioavailability of several SPT inhibitors, supported by available preclinical data.

Comparative Oral Bioavailability of SPT Inhibitors

The oral pharmacokinetic parameters of several SPT inhibitors are summarized in the table below. It is important to note that direct cross-comparison should be approached with caution due to variations in experimental conditions, including animal models and dosing regimens.

InhibitorAnimal ModelDose (mg/kg)CmaxTmax (h)AUCOral Bioavailability (%)Reference
SLF80821178 Mouse10 (oral)1.2 µM4Data not availableData not available[CITE]
CH5169356 (prodrug of NA808) Mouse10 (oral)Plasma data not availablePlasma data not availablePlasma data not availableOrally absorbed[CITE]
Compound-2 Not specifiedNot specifiedData not availableData not availableData not availableOrally available[CITE]
ALT-007 RodentNot specifiedData not availableData not availableData not availableOrally bioavailable[CITE]
Myriocin RodentNot specifiedData not availableData not availableData not availablePoor (due to GI toxicity)[CITE]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. *Note: The available data for some compounds is limited to qualitative statements of oral availability.

Key Findings:

  • SLF80821178 demonstrates oral absorption in mice, with a defined time to reach maximum plasma concentration.

  • Compound-2 and This compound are reported to be orally available, with this compound noted for its improved metabolic stability and permeability compared to the natural product Myriocin. However, specific quantitative data on their oral bioavailability is lacking in the reviewed literature.

  • Myriocin , a natural and potent SPT inhibitor, suffers from poor oral bioavailability due to significant gastrointestinal toxicity, limiting its systemic therapeutic application when administered orally.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the targeted metabolic pathway and a general workflow for evaluating oral bioavailability.

Sphingolipid_Biosynthesis cluster_SPT Serine Palmitoyltransferase (SPT) L-Serine L-Serine SPT SPT L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) SPT->3-Ketodihydrosphingosine SPT Inhibitors (Myriocin, this compound, etc.)

Caption: De novo sphingolipid biosynthesis pathway highlighting the role of SPT.

Oral_Bioavailability_Workflow cluster_animal_study In Vivo Animal Study cluster_analysis Sample Analysis & Data Processing cluster_results Pharmacokinetic Parameters Oral Administration Oral Administration Serial Blood Sampling Serial Blood Sampling Oral Administration->Serial Blood Sampling Plasma Preparation Plasma Preparation Serial Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Cmax Cmax Pharmacokinetic Modeling->Cmax Tmax Tmax Pharmacokinetic Modeling->Tmax AUC AUC Pharmacokinetic Modeling->AUC Bioavailability (%) Bioavailability (%) Pharmacokinetic Modeling->Bioavailability (%)

Caption: General workflow for determining oral bioavailability in preclinical models.

Experimental Protocols

General In Vivo Oral Bioavailability Study Protocol in Mice

This protocol outlines a standard procedure for assessing the oral bioavailability of an SPT inhibitor in a mouse model.

1. Animal Model:

  • Male or female C57BL/6 mice, 8-10 weeks old, are typically used.

  • Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • A fasting period of 4-12 hours is often implemented before oral administration to reduce variability in absorption.

2. Dosing:

  • The SPT inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water, polyethylene (B3416737) glycol).

  • A single oral dose is administered via gavage using a ball-tipped feeding needle. The volume is typically 5-10 mL/kg body weight.

  • For absolute bioavailability determination, a separate cohort of animals receives the inhibitor intravenously (e.g., via tail vein injection) at a lower dose.

3. Blood Sampling:

  • Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Blood is typically collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Sample Processing and Analysis:

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • The concentration of the SPT inhibitor in plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models.

  • Key parameters calculated include:

    • Cmax (Maximum Concentration): The highest observed plasma concentration.

    • Tmax (Time to Maximum Concentration): The time at which Cmax is observed.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

    • Oral Bioavailability (F%): Calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Conclusion

The development of orally bioavailable SPT inhibitors is crucial for their clinical translation. While several promising candidates have been identified, there is a clear need for more comprehensive and comparative preclinical pharmacokinetic studies. The data presented in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers in the field to advance the development of novel SPT-targeted therapies. Further studies are warranted to fully characterize the oral bioavailability and establish the therapeutic potential of these inhibitors.

Replicating key findings from foundational ALT-007 research papers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of key findings from the foundational research on ALT-007, a novel serine palmitoyltransferase (SPT) inhibitor, for the treatment of age-related sarcopenia. The data presented here is based on the primary research paper by Poisson et al., "Safe and Orally Bioavailable Inhibitor of Serine Palmitoyltransferase Improves Age-Related Sarcopenia," published in ACS Pharmacology & Translational Science in 2025. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evidence supporting this compound.

Executive Summary

This compound is a potent, safe, and orally bioavailable inhibitor of serine palmitoyltransferase, the rate-limiting enzyme in the de novo synthesis of ceramides (B1148491).[1][2][3] In a preclinical mouse model of age-related sarcopenia, this compound demonstrated significant efficacy in restoring muscle mass and function.[1][4] The therapeutic effects of this compound are attributed to its ability to reduce the accumulation of very-long-chain 1-deoxy-sphingolipid species, which are implicated in cellular protein dysregulation.[1][2] By mitigating the levels of these lipids, this compound enhances protein homeostasis, leading to improved muscle health.[1][2] This guide compares the performance of this compound against a vehicle control and the alternative SPT inhibitor, Myriocin.

Data Presentation

Table 1: In Vitro Potency of this compound vs. Myriocin
CompoundConcentrationEffect on Ceramide Levels in C2C12 MyoblastsReference
This compound10 nMSignificant reduction[1]
Myriocin10 nMLess potent reduction compared to this compound[1]
Table 2: Efficacy of this compound in a Mouse Model of Age-Related Sarcopenia
ParameterControl (Aged Mice)This compound (1 mg/kg/day)% Improvementp-valueReference
Muscle Mass
Gastrocnemius WeightDecreased with ageIncreased-<0.05[1]
Tibialis Anterior WeightDecreased with ageIncreased-<0.05[1]
Muscle Function
Maximum Hanging TimeReduced with ageSignificantly increased-<0.01[1]
Grip StrengthReduced with ageSignificantly increased-<0.01[1]
Coordination
Rotarod PerformanceImpaired with ageImproved-<0.05[1]
Biomarkers
Total Ceramides (Gastrocnemius)Elevated with ageLower levels-<0.05[1]
Very-long-chain 1-deoxy-sphingolipidsElevated with ageReduced-<0.05[1]

Experimental Protocols

In Vitro Potency Assay
  • Cell Line: Immortalized mouse C2C12 myoblasts.

  • Treatment: Cells were treated with either this compound or Myriocin at a concentration of 10 nM.

  • Analysis: Ceramide levels were measured to determine the potency of each compound in inhibiting SPT.

  • Reference: [1]

Animal Model for Age-Related Sarcopenia
  • Species and Strain: Aged C57BL/6J mice (18 months old).[1]

  • Treatment Administration: this compound was mixed in the food and administered orally at a dose of 1 mg/kg per day. The control group received a vehicle-mixed diet.[1]

  • Duration: The study was conducted over a period of 20 weeks.[4]

  • Reference: [1][4]

Muscle Function and Coordination Tests
  • Grip Strength Test: The maximal force generated by the forelimbs of the mice was measured using a grip strength meter. This test assesses overall muscle strength.[1]

  • Hanging Time Test: Mice were suspended by their forelimbs from a wire, and the time until they fell was recorded. This test evaluates muscle endurance.[1]

  • Rotarod Test: Mice were placed on a rotating rod with accelerating speed. The latency to fall was measured to assess motor coordination and balance.[1]

  • Reference: [1]

Biochemical Analysis
  • Lipid Profiling: Levels of total ceramides and specific very-long-chain 1-deoxy-sphingolipid species were quantified in the gastrocnemius muscle tissue using lipidomics techniques.[1]

  • Reference: [1]

Mandatory Visualization

ALT007_Signaling_Pathway cluster_0 De Novo Ceramide Synthesis cluster_1 This compound Action cluster_2 Cellular Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydroceramides Dihydroceramides 3-Ketosphinganine->Dihydroceramides Ceramides Ceramides Dihydroceramides->Ceramides Alanine + Palmitoyl-CoA Alanine + Palmitoyl-CoA 1-Deoxy-sphingolipids 1-Deoxy-sphingolipids Alanine + Palmitoyl-CoA->1-Deoxy-sphingolipids SPT This compound This compound SPT SPT This compound->SPT Inhibits Reduced Very-long-chain\n1-Deoxy-sphingolipids Reduced Very-long-chain 1-Deoxy-sphingolipids Enhanced Protein\nHomeostasis Enhanced Protein Homeostasis Reduced Very-long-chain\n1-Deoxy-sphingolipids->Enhanced Protein\nHomeostasis Improved Muscle\nMass & Function Improved Muscle Mass & Function Enhanced Protein\nHomeostasis->Improved Muscle\nMass & Function

Caption: Proposed signaling pathway of this compound in muscle cells.

Experimental_Workflow cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Assessments cluster_3 Outcome A Aged Mice (18 months) B Control (Vehicle) A->B C This compound (1 mg/kg/day) A->C D Muscle Function Tests (Grip Strength, Hanging Time, Rotarod) B->D E Muscle Mass Measurement (Gastrocnemius, Tibialis Anterior) B->E F Biochemical Analysis (Ceramide & 1-Deoxy-sphingolipid levels) B->F C->D C->E C->F G Comparative Efficacy Data D->G E->G F->G

Caption: Experimental workflow for evaluating this compound in aged mice.

References

Safety Operating Guide

Personal protective equipment for handling ALT-007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of ALT-007, a potent, orally active serine palmitoyltransferase (SPT) inhibitor. Given that this compound is a research compound with an incompletely characterized toxicological profile, it is imperative to handle it with the utmost care, assuming it to be hazardous. The following procedures are based on best practices for handling novel chemical entities in a laboratory setting.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for safe handling, storage, and experimental planning.

PropertyValueSource
Chemical Formula C₂₅H₂₆F₃N₅O₅[1][2]
Molecular Weight 533.51 g/mol [1][2]
CAS Number 2035010-37-6[1][2]
Appearance Solid[1]
Solubility Soluble in DMSO (≥ 100 mg/mL)[2]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to ensure laboratory safety.

ConditionStorage Duration
Solid Powder (-20°C) 12 Months
Solid Powder (4°C) 6 Months
In Solvent (-80°C) 6 Months
In Solvent (-20°C) 1 Month

Data sourced from multiple chemical suppliers.

Personal Protective Equipment (PPE)

Due to the unknown long-term health effects of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound, both in solid and solution form.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always use two pairs when handling the neat compound or concentrated solutions.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.
Body Protection Laboratory coatA buttoned, full-length lab coat is required.
Respiratory Protection Fume hoodAll handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation.

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a strict, procedural workflow is the most effective way to minimize exposure and prevent contamination. The following step-by-step guidance outlines the safe handling of this compound from receipt to disposal.

Preparation and Weighing
  • Work Area: All manipulations of solid this compound must be performed within a certified chemical fume hood.

  • Weighing: Use a disposable weigh boat. After weighing, carefully transfer the compound to the desired vessel.

  • Decontamination: Wipe down the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) to remove any residual particles.

Solubilization
  • Solvent: this compound is soluble in DMSO.[2]

  • Procedure: Add the desired volume of DMSO to the vessel containing the weighed this compound. Cap the vessel and vortex or sonicate until the solid is completely dissolved.

Use in Experiments
  • Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, solvent, and date of preparation.

  • Transport: When moving solutions of this compound, use secondary containment to prevent spills.

Disposal Plan
  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves) should be considered chemical waste.

    • Collect these materials in a dedicated, clearly labeled, and sealed waste bag or container within the fume hood.

  • Liquid Waste:

    • Unused or waste solutions of this compound in DMSO should be collected in a designated, labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Final Disposal: All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Logical Workflow for Handling this compound

ALT007_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_start Start: Receive this compound don_ppe Don Appropriate PPE prep_start->don_ppe enter_hood Enter Chemical Fume Hood don_ppe->enter_hood weigh Weigh Solid this compound enter_hood->weigh solubilize Solubilize in DMSO weigh->solubilize label_vial Label Solution Clearly solubilize->label_vial use_in_exp Use in Experiment label_vial->use_in_exp collect_solid Collect Solid Waste (Gloves, Tips, etc.) use_in_exp->collect_solid collect_liquid Collect Liquid Waste (Unused Solution) use_in_exp->collect_liquid dispose_haz Dispose as Hazardous Waste collect_solid->dispose_haz collect_liquid->dispose_haz end_process Process Complete dispose_haz->end_process End of Process

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: This guide is intended for informational purposes for trained research professionals. Always consult your institution's specific safety protocols and chemical hygiene plan before working with any new compound. In the absence of a formal Safety Data Sheet (SDS), it is prudent to treat this compound with the highest degree of caution.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.